molecular formula C18H22O6 B018226 (E/Z)-Methyl mycophenolate CAS No. 31858-66-9

(E/Z)-Methyl mycophenolate

货号: B018226
CAS 编号: 31858-66-9
分子量: 334.4 g/mol
InChI 键: ZPXRQFLATDNYSS-BJMVGYQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl Mycophenolate (CAS 31858-66-9), also known as the EP Impurity E of Mycophenolate Mofetil, is a methyl ester derivative of mycophenolic acid (MPA). This compound is also a natural product isolated from the marine fungus Phaeosphaeria spartinae . Research Applications and Value: - Pharmaceutical Research: Serves as a key reference standard as a degradation product (EP Impurity E) in the quality control and analysis of the immunosuppressant drug Mycophenolate Mofetil. - Oncology Research: Emerging studies highlight its significant potential in anticancer research. Recent investigations demonstrate that Methyl Mycophenolate exhibits potent anti-proliferative activity against various human cancer cell lines, including gastric cancer. Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. Mechanistic studies suggest it acts by enhancing the stability of the p53 tumor suppressor protein, a critical regulator of cell growth and death. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXRQFLATDNYSS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112946
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31858-66-9
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl mycophenolate
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Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
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Record name METHYL MYCOPHENOLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E/Z)-Methyl Mycophenolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] As a racemic mixture of its (E) and (Z) isomers, this compound serves as a crucial precursor in the synthesis of mycophenolate mofetil (MMF), a widely used immunosuppressive drug.[4][5][6] MMF is a prodrug that is rapidly hydrolyzed in vivo to the active metabolite, MPA.[7][8][9] MPA selectively inhibits the de novo pathway of guanine (B1146940) nucleotide synthesis, thereby exerting a cytostatic effect on lymphocytes, which are highly dependent on this pathway for proliferation.[2][3][9] This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound, along with its mechanism of action.

Chemical Structure and Properties

This compound is a racemic compound comprising both (Z)-Methyl mycophenolate and (E)-Methyl mycophenolate isomers.[4][5][6] The fundamental chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₂₂O₆[10][11]
Molecular Weight 334.36 g/mol [10][11]
CAS Number 24243-40-1[4][6]
Appearance White to off-white crystalline powder[6][12]
Melting Point 93-99°C (for Mycophenolate Mofetil)[13][14][15]
pKa 5.6 (morpholino group), 8.5 (phenolic group) (for Mycophenolate Mofetil)[13][16][17]

Solubility of the Related Compound Mycophenolate Mofetil:

SolventSolubilityReference
Water (pH 7.4)43 µg/mL[12][13][17][18]
Water (pH 3.6)4.27 mg/mL[12][17][18]
EthanolSparingly soluble / ~1.4 mg/mL[1][12]
Methanol (B129727)Soluble[12][18]
AcetoneFreely soluble[12][18]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[1]
Dimethylformamide (DMF)~14 mg/mL[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of methyl mycophenolate from mycophenolic acid is provided below.

Experimental Protocol: Synthesis of Methyl Mycophenolate[4]

Materials:

  • Mycophenolic acid (9.6 g, 30 mmol)

  • Methanol (40 ml)

  • Tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents)

  • Isobutyl acetate (B1210297) (300 ml)

  • Saturated sodium bicarbonate solution (100 ml)

  • Charcoal (0.5 g)

  • Sodium sulfate (B86663)

Procedure:

  • A mixture of mycophenolic acid (9.6 g) and tin(II) chloride dihydrate (1.0 g) in methanol (40 ml) is stirred at reflux temperature for 7 hours.

  • The reaction mixture is then evaporated to dryness.

  • The residue is dissolved in isobutyl acetate (300 ml).

  • Saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) are added to the isobutyl acetate solution.

  • The mixture is filtered, and the phases are separated.

  • The organic phase is dried over sodium sulfate and then evaporated to dryness to yield methyl mycophenolate.

Yield: 9.38 g (94%) of a white solid.[4]

Purity Analysis (via HPLC):

  • Mycophenolic acid: 0.45 area%

  • Methyl mycophenolate: 98.9 area%[4]

Synthesis and Purification Workflow

SynthesisWorkflow Synthesis and Purification of Methyl Mycophenolate cluster_synthesis Synthesis cluster_purification Purification start Mycophenolic Acid + Methanol + Tin(II) chloride dihydrate reflux Reflux at 7 hours start->reflux evaporation1 Evaporate to Dryness reflux->evaporation1 dissolution Dissolve in Isobutyl Acetate evaporation1->dissolution Residue washing Wash with Saturated Sodium Bicarbonate Solution + Charcoal dissolution->washing filtration Filter washing->filtration separation Separate Phases filtration->separation drying Dry Organic Phase (Sodium Sulfate) separation->drying evaporation2 Evaporate to Dryness drying->evaporation2 product Methyl Mycophenolate (White Solid) evaporation2->product IMPDH_Inhibition Mechanism of Action: IMPDH Inhibition by Mycophenolic Acid cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition cluster_hydrolysis Prodrug Activation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA MPA Mycophenolic Acid (MPA) inhibition Inhibition IMPDH IMPDH inhibition->IMPDH Methyl_Mycophenolate This compound Methyl_Mycophenolate->MPA hydrolysis Hydrolysis (Esterases)

References

Synthesis and characterization of (E/Z)-Methyl mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (E/Z)-Methyl Mycophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of this compound, an important intermediate in the production of mycophenolate mofetil, a widely used immunosuppressive drug.[1][2] this compound is the methyl ester of mycophenolic acid (MPA) and exists as a mixture of (E) and (Z) isomers.[3][4][5] This document outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and discusses methods for its characterization.

The synthesis of methyl mycophenolate is primarily achieved through the esterification of mycophenolic acid. Two common methods are detailed below, employing different catalytic approaches.

Experimental Protocols

Method 1: Tin(II) Chloride Dihydrate Catalyzed Esterification

This procedure utilizes tin(II) chloride dihydrate as a catalyst for the esterification of mycophenolic acid with methanol (B129727).

  • Materials: Mycophenolic acid, tin(II) chloride dihydrate, methanol, isobutyl acetate (B1210297), saturated sodium bicarbonate solution, charcoal, sodium sulfate (B86663).

  • Procedure:

    • A mixture of mycophenolic acid (9.6 g, 30 mmol) and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) in methanol (40 ml) is stirred at reflux temperature for 7 hours.[6]

    • The reaction mixture is then evaporated to dryness.[6]

    • The resulting residue is dissolved in isobutyl acetate (300 ml).[6]

    • A saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) are added to the mixture.[6]

    • The mixture is filtered, and the phases are separated.[6]

    • The organic phase is dried over sodium sulfate and then evaporated to dryness to yield the solid methyl mycophenolate.[6]

Method 2: Sulfuric Acid Catalyzed Esterification

This classic acid-catalyzed esterification uses concentrated sulfuric acid.

  • Materials: Mycophenolic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Mycophenolic acid (100 g) is suspended in methanol (1000 ml).[7]

    • Concentrated sulfuric acid (2.5 g) is added to the suspension.[7]

    • The mixture is warmed at 30-35°C for eight hours.[7]

    • Progress of the reaction is monitored (e.g., by HPLC) until the ratio of mycophenolic acid to methyl mycophenolate is less than 2%.[7]

    • The reaction mixture is cooled to 10°C.[7]

    • The solid product is filtered and washed with methanol (25 ml) to give the methyl ester.[7]

Synthesis Workflow

The general workflow for the synthesis of this compound from mycophenolic acid is depicted below.

Synthesis_Workflow MPA Mycophenolic Acid Reaction Esterification Reaction (Reflux or 30-35°C) MPA->Reaction Reagents Methanol (Solvent & Reagent) Catalyst (H₂SO₄ or SnCl₂·2H₂O) Reagents->Reaction Workup Work-up (Evaporation, Extraction, Washing) Reaction->Workup Purification Purification (Filtration/Crystallization) Workup->Purification Product This compound Purification->Product Characterization_Workflow Sample Synthesized this compound Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Elucidation Sample->Structure Data Confirmation of Structure and Purity Purity->Data NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS/HRMS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR NMR->Data MS->Data IR->Data

References

An In-depth Technical Guide to the Mechanism of Action of Methyl Mycophenolate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: IMPDH Inhibition

Mycophenolic acid (MPA), the active metabolite of methyl mycophenolate, exerts its immunosuppressive effects primarily through the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4][5] IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides by converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[3][5][6]

T and B lymphocytes are particularly susceptible to the depletion of guanine (B1146940) nucleotides as they lack a robust salvage pathway for purine (B94841) synthesis, unlike other cell types.[4][7] This selective action leads to a cytostatic effect on lymphocytes, inhibiting their proliferation and, consequently, suppressing cell-mediated immune responses and antibody formation.[3][7][8] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[5][9]

Signaling Pathway of Mycophenolic Acid

Figure 1: Core mechanism of action of Mycophenolic Acid (MPA).

Secondary Mechanisms of Action

Beyond the primary mechanism of IMPDH inhibition, MPA has been shown to exert its immunosuppressive effects through several other pathways:

  • Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T lymphocytes and certain cell lines.[10][11][12] This effect contributes to the elimination of antigen-activated immune cells.

  • Inhibition of Glycosylation and Adhesion: By depleting GTP, MPA interferes with the glycosylation of cellular proteins, including adhesion molecules.[3][5] This leads to reduced expression of these molecules on the surface of lymphocytes and monocytes, thereby impairing their recruitment to sites of inflammation.[3][7]

  • Modulation of Nitric Oxide Synthesis: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO) and subsequent reduction in tissue damage mediated by peroxynitrite.[3][5]

Quantitative Data

While specific comparative data for methyl mycophenolate isomers are lacking, the following tables summarize the available quantitative data for methyl mycophenolate, mycophenolic acid (MPA), and mycophenolate mofetil (MMF).

Table 1: In Vitro Cytotoxicity of Mycophenolic Acid Methyl Ester
Cell LineCancer TypeIC₅₀ (µM)Reference
Panel of 7 Cancer Cell LinesVarious0.26 - 23.73[13][14]
Table 2: IMPDH Inhibition by Mycophenolic Acid and Mycophenolate Mofetil
CompoundEnzyme/Cell LineIC₅₀ / EC₅₀Reference
Mycophenolic AcidIMPDHEC₅₀: 0.24 µM[1]
Mycophenolic AcidT-lymphoblast CEM cell line-[1]
Mycophenolate MofetilIMPDH IIC₅₀: 39 nM[15]
Mycophenolate MofetilIMPDH IIIC₅₀: 27 nM[15]
Mycophenolic AcidUremic patient T-cellsIC₅₀: 1.60 mg/L[16]
Table 3: Effects of Mycophenolic Acid on Lymphocyte Functions
ParameterCell TypeEffectConcentration/ValueReference
T-cell ProliferationUremic patient T-cellsIC₅₀1.55 mg/L[16]
NK Cell ProliferationHuman NK cellsInhibition14% ± 6% of control[17]
NK Cell Cytotoxicity (K562)Human NK cellsReductionFrom 61% to 17%[17]
NK Cell Cytotoxicity (Daudi)Human NK cellsReductionFrom 44% to 4%[17]
Apoptosis InductionMyeloma cell linesCytotoxic1 - 5 µmol/L[11]
Cell Cycle ArrestHuman Lymphoid/Monocytic LinesS phase arrest-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of mycophenolic acid and its derivatives.

IMPDH Activity Assay

This protocol is adapted from commercially available kits and published literature for measuring IMPDH activity in cell lysates.[18][19]

Materials and Reagents:

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

  • Inosine Monophosphate (IMP)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Diaphorase

  • INT (iodonitrotetrazolium chloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., PBMCs, Jurkat cells) to the desired density. Treat cells with varying concentrations of the test compound (e.g., MPA) and an untreated control for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • IMPDH Activity Measurement:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.

    • Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of formazan (B1609692) production (change in absorbance per minute).

    • Normalize the IMPDH activity to the protein concentration of the cell lysate.

    • Calculate the percentage inhibition of IMPDH activity for each compound concentration relative to the untreated control.

IMPDH_Assay_Workflow Start Start Cell_Culture Cell Culture & Treatment with Test Compound Start->Cell_Culture Cell_Harvest Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis Lyse Cells & Collect Supernatant Cell_Harvest->Cell_Lysis Protein_Quant Determine Protein Concentration Cell_Lysis->Protein_Quant Assay_Setup Set up Reaction in 96-well Plate (Lysate, IMP, NAD+, Diaphorase, INT) Protein_Quant->Assay_Setup Incubate_Read Incubate at 37°C & Measure Absorbance at 492 nm Assay_Setup->Incubate_Read Data_Analysis Calculate Reaction Rate & % Inhibition Incubate_Read->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the IMPDH activity assay.
Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytostatic effects of a test compound.[18]

Materials and Reagents:

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., MMF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of the test compound. Include appropriate vehicle and untreated controls. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage inhibition of proliferation for each concentration relative to the untreated control.

Apoptosis Assay (Annexin V Staining)

This is a general protocol for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).[20][21][22]

Materials and Reagents:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are live.

Apoptosis_Assay_Workflow Start Start Cell_Treatment Induce Apoptosis with Test Compound Start->Cell_Treatment Cell_Harvesting Harvest and Wash Cells Cell_Treatment->Cell_Harvesting Cell_Resuspension Resuspend Cells in 1X Binding Buffer Cell_Harvesting->Cell_Resuspension Staining Add Annexin V-FITC and PI Cell_Resuspension->Staining Incubation Incubate for 15 min at RT in the Dark Staining->Incubation Dilution Add 1X Binding Buffer Incubation->Dilution Flow_Cytometry Analyze by Flow Cytometry Dilution->Flow_Cytometry End End Flow_Cytometry->End

References

Unraveling the Biological Activity of Mycophenolate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid (MPA) is a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibitory action forms the basis of its profound immunosuppressive effects, primarily by selectively targeting the proliferation of T and B lymphocytes. Methyl mycophenolate, the methyl ester of MPA, exists as two geometric isomers: (E)-Methyl mycophenolate and (Z)-Methyl mycophenolate. While the biological activity of MPA and its widely used prodrug, mycophenolate mofetil (MMF), is extensively documented to be associated with the (E)-isomer, a comprehensive, direct comparative analysis of the biological activities of the individual (E) and (Z) isomers of methyl mycophenolate is not available in publicly accessible scientific literature. This guide provides an in-depth overview of the established biological activity of mycophenolic acid and its derivatives, with the understanding that this activity is attributed to the (E)-isomer. It also includes detailed experimental protocols and pathway diagrams relevant to the assessment of mycophenolate's biological effects.

Introduction

Mycophenolic acid (MPA) is a cornerstone of immunosuppressive therapy, particularly in solid organ transplantation to prevent allograft rejection. Its efficacy stems from its ability to selectively inhibit IMPDH, an enzyme crucial for the proliferation of lymphocytes which are heavily reliant on the de novo purine (B94841) synthesis pathway. The most common clinically used form is mycophenolate mofetil (MMF), the 2-morpholinoethyl ester prodrug of MPA, which is rapidly hydrolyzed in vivo to the active MPA.

Methyl mycophenolate, a direct esterification product of MPA, also possesses this immunosuppressive potential. It can exist as two distinct geometric isomers around the double bond in the hexenoic acid side chain: the (E)-isomer and the (Z)-isomer. While commercial and therapeutically utilized forms of mycophenolate derivatives are the (E)-isomers, the distinct biological profile of the (Z)-isomer of methyl mycophenolate remains uncharacterized in the available scientific literature. This guide will, therefore, focus on the well-established biological activity of the (E)-isomer of mycophenolate derivatives.

Mechanism of Action: Inhibition of IMPDH

The primary mechanism of action of mycophenolic acid is the potent and selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4][5][6] IMPDH catalyzes the NAD+-dependent conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides (GMP, GDP, and GTP).

There are two isoforms of human IMPDH:

  • IMPDH1: Constitutively expressed in most cell types.

  • IMPDH2: Upregulated in proliferating cells, particularly activated T and B lymphocytes.

Mycophenolic acid exhibits a greater inhibitory effect on IMPDH2, contributing to its selective cytostatic effect on lymphocytes.[1] By depleting the intracellular pool of guanosine nucleotides, MPA arrests the proliferation of these immune cells, thereby suppressing both cell-mediated and humoral immune responses.[1][5][7][8][9]

IMPDH_Inhibition_Pathway cluster_purine De Novo Purine Synthesis cluster_guanine Guanine Nucleotide Synthesis Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Required for Mycophenolic_Acid Mycophenolic Acid ((E)-Isomer) IMPDH IMPDH Mycophenolic_Acid->IMPDH Inhibits Lymphocyte_Proliferation T & B Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Drives

Figure 1. Signaling pathway of Mycophenolic Acid-mediated IMPDH inhibition.

Quantitative Biological Activity Data

As previously stated, direct comparative quantitative data for the (E) and (Z) isomers of methyl mycophenolate is not available. The following table summarizes representative data for Mycophenolic Acid (MPA), which is the active form of these esters.

CompoundAssayTargetCell LineIC50 / EC50Reference
Mycophenolic AcidIMPDH InhibitionRecombinant Human IMPDH2-~20-40 nM[1]
Mycophenolic AcidLymphocyte Proliferation-Human PBMCs~1-10 µM

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the biological activity of mycophenolate compounds. These can be adapted to compare the (E) and (Z) isomers should they become available.

IMPDH Activity Assay (Enzymatic)

This protocol measures the enzymatic activity of IMPDH by monitoring the production of NADH.

Materials:

  • Recombinant human IMPDH2

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds ((E)- and (Z)-Methyl mycophenolate, MPA as control) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing IMP and NAD+ in the assay buffer.

  • Add varying concentrations of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (MPA).

  • Initiate the reaction by adding recombinant IMPDH2 to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

  • Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Mix (IMP, NAD+) and Test Compounds Add_Compounds Add Test Compounds to 96-well plate Prepare_Reagents->Add_Compounds Initiate_Reaction Add Recombinant IMPDH2 Add_Compounds->Initiate_Reaction Measure_Absorbance Monitor NADH production (Absorbance at 340 nm) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Plot_Curve Plot Dose-Response Curve Calculate_Velocity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2. Workflow for the in vitro IMPDH enzymatic assay.
Lymphocyte Proliferation Assay (Cell-based)

This protocol assesses the cytostatic effect of the compounds on the proliferation of lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Test compounds ((E)- and (Z)-Methyl mycophenolate, MPA as control) dissolved in DMSO

  • Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or a metabolic dye like MTT or WST-1)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Appropriate detection instrument (scintillation counter, microplate reader)

Procedure:

  • Seed PBMCs into the wells of a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and an unstimulated control (no mitogen).

  • Add the mitogen to all wells except the unstimulated control to induce lymphocyte proliferation.

  • Incubate the plate for 48-72 hours.

  • Add the cell proliferation reagent to each well and incubate for the recommended time (e.g., 4-18 hours for [3H]-thymidine or BrdU, 2-4 hours for metabolic dyes).

  • Harvest the cells (for [3H]-thymidine or BrdU) or measure the absorbance/fluorescence (for metabolic dyes) according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Proliferation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Seed_Cells Seed PBMCs into 96-well plate Isolate_PBMCs->Seed_Cells Add_Compounds Add Test Compounds Seed_Cells->Add_Compounds Add_Mitogen Add Mitogen (e.g., PHA) Add_Compounds->Add_Mitogen Incubate_1 Incubate for 48-72 hours Add_Mitogen->Incubate_1 Add_Reagent Add Proliferation Reagent (e.g., [3H]-thymidine) Incubate_1->Add_Reagent Incubate_2 Incubate for 4-18 hours Add_Reagent->Incubate_2 Measure_Proliferation Measure Proliferation Incubate_2->Measure_Proliferation Calculate_Inhibition Calculate % Inhibition Measure_Proliferation->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_EC50 Determine EC50 Value Plot_Curve->Determine_EC50

References

In-Depth Technical Guide to the Spectroscopic Data of Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Mycophenolate, a key reference standard in the quality control of Mycophenolate Mofetil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Methyl Mycophenolate, chemically known as methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate, is recognized as Impurity E in the European Pharmacopoeia (EP) monograph for Mycophenolate Mofetil.[1][2][3] As a critical impurity, its accurate identification and quantification are essential for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This guide presents its key spectroscopic data in a structured format, along with the methodologies for their acquisition.

Chemical Profile

PropertyValue
Systematic Name methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
Synonyms Mycophenolic Acid Methyl Ester, Mycophenolate Mofetil EP Impurity E
CAS Number 31858-66-9[1][3]
Molecular Formula C₁₈H₂₂O₆[3]
Molecular Weight 334.36 g/mol [3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Methyl Mycophenolate.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of Methyl Mycophenolate is required to populate this table with chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

¹³C NMR (Carbon NMR) Data

A representative ¹³C NMR spectrum of Methyl Mycophenolate is required to populate this table with chemical shifts (δ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
Data UnavailableCharacteristic Absorptions

A representative IR spectrum of Methyl Mycophenolate is required to populate this table with characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
Data UnavailableData UnavailableData Unavailable

A representative mass spectrum of Methyl Mycophenolate is required to populate this table with key m/z values and their relative intensities.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR, IR, and MS spectra for a compound like Methyl Mycophenolate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl Mycophenolate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of Methyl Mycophenolate with anhydrous potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a dilute solution of Methyl Mycophenolate into the mass spectrometer via a suitable ionization source. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique.

  • Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Orbitrap, TOF).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a relevant mass-to-charge (m/z) range to determine the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a pharmaceutical compound like Methyl Mycophenolate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Methyl Mycophenolate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Structure of Methyl Mycophenolate NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of Methyl Mycophenolate.

References

Navigating the Solubility and Stability of (E/Z)-Methyl Mycophenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (E/Z)-Methyl mycophenolate in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data for the closely related and extensively studied prodrug, Mycophenolate Mofetil (MMF), to provide valuable insights. It is crucial to note that while structurally similar, the solubility and stability profiles of this compound may differ from those of MMF. The experimental protocols provided herein are applicable to both compounds for empirical determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro assay design. Below is a summary of the solubility of Mycophenolate Mofetil (MMF) in various common laboratory solvents. These values can serve as a preliminary guide for solvent selection for this compound.

Table 1: Solubility of Mycophenolate Mofetil (MMF) in Common Laboratory Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]299.07 mM[1]Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
Dimethylformamide (DMF)14 mg/mL[2]32.29 mM-
Ethanol1.4 mg/mL[2]3.23 mMSparingly soluble in anhydrous ethanol.[3]
MethanolSoluble--
AcetoneFreely soluble--
AcetonitrileSoluble--
DichloromethaneVery soluble--
Ethyl AcetateFreely soluble--
WaterSlightly soluble (43 µg/mL at pH 7.4)[3]0.10 mMSolubility increases in acidic medium (4.27 mg/mL at pH 3.6).[3]
IsopropanolSlightly soluble--
Diethyl EtherSlightly soluble--
HexaneVery slightly soluble--

Stability Profile

Understanding the chemical stability of a compound is paramount for ensuring its integrity during storage, handling, and experimentation. Forced degradation studies are essential for identifying potential degradation products and establishing a compound's intrinsic stability. The following table summarizes the stability of Mycophenolate Mofetil (MMF) under various stress conditions.

Table 2: Stability of Mycophenolate Mofetil (MMF) under Forced Degradation Conditions

Stress ConditionDetailsObservations
Alkaline Hydrolysis 0.1 N Sodium HydroxideHighly sensitive; significant degradation observed.[4]
0.01 N Sodium HydroxideVery slight degradation observed.[4]
Acidic Hydrolysis 0.1 M Hydrochloric Acid, 80°C for 30 minutesDegradation occurs.[4]
Oxidative Stress 30% w/v Hydrogen Peroxide, 60°C for 14 hoursAbout 20.32% degradation.[4][5]
Thermal Stress 80°C for 30 minutesAbout 25.91% degradation.[4]
Photolytic Stress Exposure to UV lightAbout 36.86% degradation.[4]
Storage (Solid) Powder, -20°CStable for 3 years.[1]
Storage (In Solvent) In DMSO, -80°CStable for 6 months.[1]
In DMSO, -20°CStable for 1 month.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of the selected solvent A->B C Seal the container B->C D Agitate at a constant temperature (e.g., 25°C) for 24-72 hours C->D E Allow solid to settle (or centrifuge) D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot (e.g., 0.22 µm PTFE filter) F->G H Dilute the filtrate G->H I Quantify concentration (e.g., HPLC-UV) H->I J Calculate solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to expedite this process.

  • Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability Indicating Method Development and Forced Degradation Studies

This protocol describes the workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation A Prepare stock solution of This compound B Expose to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 80°C) - Photolytic (UV/Vis light) A->B D Inject stressed samples B->D C Develop initial HPLC method (column, mobile phase, gradient) C->D E Evaluate peak purity and resolution of degradants D->E F Optimize method for adequate separation E->F G Validate the stability- indicating method per ICH guidelines (specificity, linearity, accuracy, precision) F->G

Caption: Forced Degradation and HPLC Method Workflow.

Methodology:

  • Stress Conditions: Prepare solutions of this compound in suitable solvents and expose them to a variety of stress conditions as outlined in ICH guidelines:

    • Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room and elevated temperatures.

    • Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room and elevated temperatures.

    • Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid drug and drug solution to light sources (e.g., UV and visible light).

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method with UV detection capable of separating the parent compound from its potential degradation products.

    • Analyze the stressed samples using the developed HPLC method.

    • Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, validate the stability-indicating nature of the method according to ICH guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Concluding Remarks

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through data from its analogue, Mycophenolate Mofetil. The provided experimental protocols offer a systematic approach for researchers to empirically determine these critical physicochemical properties for this compound. Accurate characterization of solubility and stability is essential for the successful development of this compound for research and potential therapeutic applications.

References

In Vitro Immunosuppressive Activity of (E/Z)-Methyl Mycophenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the topic of the in vitro immunosuppressive activity of (E/Z)-Methyl mycophenolate. It is important to note that publicly available scientific literature specifically detailing the immunosuppressive properties of the E/Z isomers of methyl mycophenolate is scarce. Methyl mycophenolate is primarily documented as a laboratory precursor in the synthesis of Mycophenolate Mofetil (MMF). Therefore, this guide will focus on the well-established in vitro immunosuppressive activities of the active metabolite, Mycophenolic Acid (MPA), which is the compound responsible for the therapeutic effects of MMF. The information presented herein on MPA provides a strong foundation for understanding the potential, albeit unconfirmed, activity of its methyl ester derivatives. It is hypothesized that methyl mycophenolate would act as a prodrug, requiring in vivo or in vitro hydrolysis to MPA to exert significant immunosuppressive effects.

Introduction

Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent utilized in the prevention of allograft rejection and the treatment of various autoimmune diseases. Its therapeutic efficacy is not attributed to the molecule itself but to its rapid in vivo hydrolysis to the active metabolite, Mycophenolic Acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.

This guide provides a comprehensive overview of the in vitro immunosuppressive activity of MPA, which serves as the active principle of MMF and, by extension, would be the anticipated active form of this compound following esterase-mediated hydrolysis. We will delve into the core mechanism of action, present quantitative data on its effects on lymphocyte populations, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways.

Core Mechanism of Action: IMPDH Inhibition

The primary mechanism by which MPA exerts its immunosuppressive effects is through the potent inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] T and B lymphocytes are particularly susceptible to the depletion of guanosine nucleotides as they rely heavily on the de novo purine (B94841) synthesis pathway for their proliferation, unlike other cell types which can utilize salvage pathways.[3]

The inhibition of IMPDH by MPA leads to a cascade of downstream effects:

  • Depletion of Guanosine Nucleotides: By blocking the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), MPA effectively depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1]

  • Inhibition of Lymphocyte Proliferation: The scarcity of guanosine nucleotides halts DNA synthesis, thereby arresting the proliferation of activated T and B lymphocytes.[2][4]

  • Induction of Apoptosis: MPA has been shown to induce apoptosis in activated T-lymphocytes, which may contribute to the elimination of alloreactive T-cell clones.[5]

  • Suppression of Antibody Formation: By inhibiting B-cell proliferation, MPA consequently suppresses antibody production.

  • Inhibition of Glycosylation and Adhesion: MPA can also inhibit the glycosylation of cell adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.

Signaling Pathway: De Novo Purine Synthesis and MPA Inhibition

Purine_Synthesis_and_MPA_Inhibition cluster_salvage Salvage Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GTP->dGTP DNA_RNA DNA & RNA Synthesis (Proliferation) GTP->DNA_RNA dGTP->DNA_RNA IMPDH IMPDH IMPDH->XMP MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits Guanine Guanine Guanine->GMP HGPRT HGPRT HGPRT->GMP

Caption: De Novo Purine Synthesis Pathway and the Site of Inhibition by Mycophenolic Acid (MPA).

Quantitative Data on Immunosuppressive Activity of Mycophenolic Acid

The following tables summarize quantitative data from various in vitro studies on the effects of MPA on lymphocyte proliferation and other cell types. It is important to note that IC50 values can vary depending on the cell type, stimulation method, and assay conditions.

Assay Cell Type Stimulant IC50 (nmol/L) Reference
Primary Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Lymphocytes (PBL)Allogeneic PBLs10-100
Mitogen-Induced ProliferationHuman PBLPhytohemagglutinin (PHA)10-100
Mitogen-Induced ProliferationHuman PBLConcanavalin A (Con A)10-100
Antiproliferative EffectT-cell Lymphomas-90-365
Antiproliferative EffectEBV-transformed B-lymphoblastoid cell lines-90-365

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the immunosuppressive activity of compounds like MPA.

Lymphocyte Proliferation Assay (PHA Stimulation with [³H]-Thymidine Incorporation)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA-M)

  • [³H]-Thymidine

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Assay Setup: Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., MPA) in complete medium. Add the appropriate concentration of the compound to the wells in triplicate. Include wells with vehicle control (e.g., DMSO) and wells with medium only (unstimulated control).

  • Stimulation: Add PHA to the appropriate wells at a final concentration of 5 µg/mL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Radiolabeling: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control (vehicle-treated). The IC50 value, the concentration of the compound that causes 50% inhibition of proliferation, can be determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lymphocytes (e.g., Jurkat cells or activated PBMCs)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

IMPDH Enzyme Activity Assay

This assay measures the activity of IMPDH by monitoring the production of NADH.

Materials:

  • Cell lysate containing IMPDH

  • IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a cell lysate from a source rich in IMPDH (e.g., activated lymphocytes).

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of IMP, and the cell lysate.

  • Initiation of Reaction: Start the reaction by adding NAD⁺.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Inhibitor Assay: To determine the inhibitory effect of a compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding NAD⁺.

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

Experimental Workflow: In Vitro Immunosuppressive Activity Assessment

Experimental_Workflow Start Start: Isolate PBMCs Setup_Prolif Set up Lymphocyte Proliferation Assay Start->Setup_Prolif Setup_Apoptosis Set up Apoptosis Assay (e.g., Jurkat cells) Start->Setup_Apoptosis Treat_Prolif Treat with (E/Z)-Methyl Mycophenolate / MPA Setup_Prolif->Treat_Prolif Stimulate Stimulate with Mitogen (e.g., PHA) Treat_Prolif->Stimulate Incubate_Prolif Incubate (72h) Stimulate->Incubate_Prolif Pulse Pulse with [3H]-Thymidine Incubate_Prolif->Pulse Harvest Harvest and Measure Radioactivity Pulse->Harvest Analyze_Prolif Analyze Proliferation (IC50) Harvest->Analyze_Prolif Treat_Apoptosis Treat with Compound Setup_Apoptosis->Treat_Apoptosis Incubate_Apoptosis Incubate (24-48h) Treat_Apoptosis->Incubate_Apoptosis Stain Stain with Annexin V/PI Incubate_Apoptosis->Stain Analyze_Apoptosis Analyze by Flow Cytometry Stain->Analyze_Apoptosis

Caption: General experimental workflow for assessing the in vitro immunosuppressive activity of a compound.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mycophenolate mofetil (MMF), a critical immunosuppressive agent. MMF is a prodrug that is rapidly converted in vivo to its active metabolite, mycophenolic acid (MPA). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing its therapeutic efficacy and safety in clinical settings, particularly in solid organ transplantation.

Pharmacokinetics of Mycophenolic Acid (MPA)

Following oral administration, MMF is almost completely absorbed and rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver to form MPA. The pharmacokinetic profile of MPA is characterized by rapid absorption, high plasma protein binding, and significant inter-individual variability.[1][2]

Absorption

Oral bioavailability of MPA after MMF administration is high, ranging from 80.7% to 94% in healthy volunteers and most patient populations.[1][3] Peak plasma concentrations (Cmax) of MPA are typically reached within 1-2 hours (Tmax) after oral MMF administration.[1] The absorption of MPA can be influenced by co-administered drugs and food.

Distribution

MPA is highly bound to plasma albumin, with a bound fraction of approximately 97-99%.[1][4] This extensive protein binding results in a relatively small volume of distribution. In patients with normal renal and liver function, the high degree of protein binding limits the distribution of MPA into tissues.

Metabolism and Excretion

The metabolism of MPA is a complex process primarily involving glucuronidation. The resulting metabolites are then excreted, mainly through the kidneys.

A notable feature of MPA pharmacokinetics is enterohepatic recirculation. The major inactive metabolite, MPA 7-O-glucuronide (MPAG), is excreted into the bile via the multidrug resistance-associated protein 2 (MRP2) transporter.[1][2] In the gut, bacterial β-glucuronidases can de-conjugate MPAG back to MPA, which is then reabsorbed into the systemic circulation.[1] This process leads to a secondary peak in the plasma concentration-time profile of MPA, typically occurring 6-12 hours after dosing, and contributes significantly to the total drug exposure (AUC).[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of MPA in various populations and preclinical species.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid in Humans
PopulationMMF DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Half-life (h)Bioavailability (%)Reference(s)
Healthy Volunteers1 g~25~0.8~64 (AUC∞)~1694.1[3][6]
Healthy Chinese Volunteers1 g25.58 ± 4.790.68 ± 0.2159.19 ± 9.23 (AUC0-48)15.12 ± 3.17101.5% (relative)[7]
Renal Transplant Recipients (Early Post-transplant)Varies9.83 ± 6.0474.10 ± 1.5440.83 ± 22.26 (Dose-normalized AUCss,12h)6.10 ± 4.67-[5]
Renal Transplant Recipients (Stable)Varies16.87 ± 7.4972.82 ± 0.5877.86 ± 21.34 (Dose-normalized AUCss,12h)11.99 ± 17.54-[5]
Liver Transplant Recipients1.5 g (oral)4.5 ± 2.8-12.8 ± 4.25.548.5 ± 18.7[8]
Heart Transplant Recipients1.5 g (oral)--29.7 (Day 6)-91.6% (relative to IV)[9]
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid in Preclinical Species
SpeciesMMF Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference(s)
Rat5Oral-0.25 - 0.532.7 (Day 7)-[10][11]
Rat10Oral-0.25 - 0.538.6 (Day 7)-[10][11]
Rat16.7IV---8.89 ± 2.76[9]
Dog (Juvenile)13Oral9.33 ± 7.04< 112.84 ± 6.60 (AUC0-∞)-[12]
Cat10Oral--1.77 - 8.54 (AUC0-LOQh)-[13]
Cat15Oral--2.18 - 31 (AUC0-LOQh)-[13]

Metabolism of Mycophenolate Mofetil

The biotransformation of MMF is a multi-step process involving several enzymes and leading to various metabolites.

Mycophenolate_Metabolism cluster_absorption Absorption & Hydrolysis cluster_phaseII Phase II Metabolism (Glucuronidation) cluster_phaseI Phase I Metabolism (Minor Pathway) MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Metabolite) MMF->MPA Esterases (Gut wall, Blood, Liver) MPAG MPA 7-O-glucuronide (MPAG) (Inactive, Major Metabolite) MPA->MPAG UGT1A9 (major) UGT1A1, UGT1A7, UGT1A8, UGT1A10 AcMPAG Acyl-MPAG (Active, Minor Metabolite) MPA->AcMPAG UGT2B7 DM_MPA 6-O-desmethyl-MPA MPA->DM_MPA CYP3A4, CYP3A5 CYP2C8 (minor)

Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).

Experimental Protocols

Quantification of MPA and its Metabolites by HPLC-MS/MS

This method allows for the sensitive and specific quantification of MPA, MPAG, and AcMPAG in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., MPA-d3).
  • Vortex the mixture for 30 seconds to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
  • Flow Rate: Typically 0.5 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI), often in negative mode for MPA and its metabolites.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • The concentrations of the analytes in the unknown samples are determined by interpolation from the calibration curve.[11]

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is used to investigate the enzymatic pathways involved in the metabolism of MPA.

1. Incubation Mixture:

  • In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL protein), MPA at various concentrations, and phosphate (B84403) buffer (pH 7.4).
  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation:

  • Initiate the metabolic reaction by adding the cofactor UDP-glucuronic acid (UDPGA).[14]

3. Incubation and Termination:

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be in the linear range.[14]
  • Terminate the reaction by adding a stopping solution, such as cold acetonitrile or perchloric acid.[14]

4. Sample Processing and Analysis:

  • Centrifuge the mixture to pellet the precipitated protein.
  • Analyze the supernatant for the formation of metabolites (MPAG, AcMPAG) using a validated analytical method like HPLC-MS/MS.

Transporter Studies using Vesicular Transport Assay

This in vitro method is used to identify substrates and inhibitors of specific transporters, such as MRP2.

1. Vesicle Preparation:

  • Use inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9 cells expressing human MRP2).[15]

2. Transport Reaction:

  • Incubate the membrane vesicles with the radiolabeled substrate (e.g., ³H-MPAG) in a transport buffer.
  • Initiate transport by adding ATP. A parallel incubation with AMP is performed as a negative control to determine non-specific binding and passive diffusion.[16]
  • To test for inhibition, include the test compound (e.g., MPA) in the incubation mixture.

3. Incubation and Termination:

  • Incubate at 37°C for a short period (e.g., 5-15 minutes).
  • Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

4. Quantification:

  • Wash the filters to remove non-transported substrate.
  • Quantify the radioactivity retained on the filters (representing the amount of substrate transported into the vesicles) using liquid scintillation counting.
  • ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing incubations from that in the ATP-containing incubations.[16]

Visualizations of Workflows and Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Analytical Phase cluster_modeling Data Analysis Dose Administer MMF to Preclinical Species (e.g., Rats) Blood Collect Blood Samples at Predetermined Time Points Dose->Blood Plasma Process Blood to Obtain Plasma Blood->Plasma Extract Extract MPA and Metabolites (e.g., Protein Precipitation) Plasma->Extract HPLC Quantify Concentrations using HPLC-MS/MS Extract->HPLC PK_Params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) HPLC->PK_Params

Caption: Workflow for a typical preclinical pharmacokinetic study of MMF.

Enterohepatic Recirculation of Mycophenolic Acid

Enterohepatic_Recirculation Liver Liver Bile Bile Duct Liver->Bile MPAG (via MRP2) Intestine Intestine Bile->Intestine MPAG Intestine->Intestine Deconjugation by Bacterial β-glucuronidase PortalVein Portal Vein Intestine->PortalVein MPA (reabsorbed) PortalVein->Liver MPA Systemic Systemic Circulation Systemic->Liver MPA

References

A Century of Mycophenolic Acid: From Antibiotic Discovery to Immunosuppressive Powerhouse

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Mycophenolic Acid Esters for Researchers, Scientists, and Drug Development Professionals.

Introduction

Mycophenolic acid (MPA), a cornerstone of modern immunosuppressive therapy, has a rich and multifaceted history spanning over a century. Initially identified as a potent antibiotic, its journey to becoming a critical agent in preventing organ transplant rejection is a testament to persistent scientific inquiry and serendipitous discovery. This technical guide delves into the core of MPA's discovery, its evolution into ester prodrugs like mycophenolate mofetil (MMF), its mechanism of action, and the key experimental methodologies that have defined its development.

Discovery and Historical Development

The story of mycophenolic acid begins in 1893 with the Italian medical scientist Bartolomeo Gosio. While investigating the cause of pellagra, a disease he suspected was linked to spoiled corn, he isolated a crystalline compound from the fungus Penicillium glaucum (now known as P. brevicompactum).[1][2] Gosio demonstrated that this compound possessed antibacterial activity, notably against the anthrax bacterium, Bacillus anthracis.[2][3] This marked the first isolation of a pure, crystalline antibiotic.[2] However, his groundbreaking discovery was largely forgotten for decades.

The compound was rediscovered and named mycophenolic acid in 1912 by Alsberg and Black.[1] Subsequent research throughout the mid-20th century revealed a broad spectrum of biological activities, including antifungal, antiviral, and antitumor properties.[1][4][5] Despite these promising findings, its clinical development was hampered by adverse effects.[2]

The pivotal shift in the application of MPA came in the 1990s with the discovery of its potent immunosuppressive properties.[1] To improve its oral bioavailability and reduce gastrointestinal side effects, the 2-morpholinoethyl ester prodrug, mycophenolate mofetil (MMF), was synthesized.[6][7] MMF is rapidly hydrolyzed in the body to the active moiety, MPA.[8] This development was a turning point, leading to the approval of MMF (marketed as CellCept) by the U.S. Food and Drug Administration (FDA) in 1995 for the prevention of acute rejection in kidney transplantation.[4]

Below is a diagram illustrating the key milestones in the discovery and development of mycophenolic acid and its esters.

Mycophenolic_Acid_Timeline cluster_Discovery Discovery & Rediscovery cluster_Research Broad-Spectrum Activity Research cluster_Immunosuppression Immunosuppression and Prodrug Development cluster_Approval Clinical Approval and Use d1893 1893: Bartolomeo Gosio discovers and isolates MPA from Penicillium glaucum, noting its antibacterial activity. d1912 1912: Alsberg and Black rediscover and name the compound mycophenolic acid. d1893->d1912 Rediscovery d1945_1968 1945 & 1968: Further rediscovery and characterization of MPA. d1912->d1945_1968 r1960s_a 1960s: Investigation into MPA's anticancer properties. d1945_1968->r1960s_a r1960s_b Late 1960s: Antiviral and antifungal activities of MPA are explored. d1945_1968->r1960s_b i1990s_a Early 1990s: Discovery of MPA's potent immunosuppressive effects. r1960s_a->i1990s_a Shift in focus r1960s_b->i1990s_a i1990s_b Development of Mycophenolate Mofetil (MMF) to improve bioavailability. i1990s_a->i1990s_b a1995 1995: MMF (CellCept) receives FDA approval for preventing kidney transplant rejection. i1990s_b->a1995 a_present Present: Widespread use in preventing rejection of various organ transplants and in treating autoimmune diseases. a1995->a_present MPA_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition by Mycophenolic Acid Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP IMP Inosine (B1671953) Monophosphate (IMP) PRPP->IMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA Mycophenolic Acid (MPA) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Experimental_Workflow cluster_setup Assay Setup cluster_assays Endpoint Assays cluster_prolif Proliferation Assay cluster_viability Cell Viability Assay cluster_analysis Data Analysis start Isolate Human PBMCs plate Plate cells in 96-well plate start->plate add_mpa Add varying concentrations of MPA plate->add_mpa add_mitogen Add mitogen (e.g., PHA) to stimulate proliferation add_mpa->add_mitogen incubate Incubate for 72 hours add_mitogen->incubate add_thymidine Add [3H]-thymidine incubate->add_thymidine add_mtt Add MTT/MTS reagent incubate->add_mtt incubate_18h Incubate for 18 hours add_thymidine->incubate_18h harvest Harvest cells incubate_18h->harvest measure_prolif Measure radioactivity (CPM) harvest->measure_prolif analyze_prolif Calculate % inhibition of proliferation measure_prolif->analyze_prolif incubate_4h Incubate for 4 hours add_mtt->incubate_4h read_absorbance Read absorbance incubate_4h->read_absorbance analyze_viability Calculate % cell viability read_absorbance->analyze_viability end Determine IC50 values analyze_prolif->end analyze_viability->end

References

(E/Z)-Methyl Mycophenolate as a Precursor for Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Methyl mycophenolate, the methyl ester of the potent immunosuppressant Mycophenolic Acid (MPA), serves as a versatile precursor in the synthesis of key derivatives with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its conversion to Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF). Additionally, this guide outlines the synthetic pathways for preparing important metabolites, including mycophenolic acid β-D-glucuronide and phenolic glycosides. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a racemic mixture of the (E) and (Z) isomers of the methyl ester of mycophenolic acid.[1][2] Its primary role in synthetic chemistry is as a key intermediate for the production of mycophenolic acid and its derivatives. Mycophenolic acid is a selective, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] This mechanism of action leads to the potent immunosuppressive effects utilized in preventing organ transplant rejection and treating autoimmune diseases.[3][5] This guide details the chemical transformations of this compound, providing researchers with the necessary information for its effective use in synthesis.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₈H₂₂O₆[6][7][8]
Molecular Weight 334.36 g/mol [6][7][8]
CAS Number 24243-40-1[6][8]
Appearance Solid Powder[6]
Storage Dry, dark, and at -20°C for long-term storage.[6]

Synthesis of Mycophenolic Acid (MPA) via Hydrolysis

The conversion of this compound to mycophenolic acid is achieved through the hydrolysis of the methyl ester. This can be accomplished under either acidic or basic conditions. Alkaline hydrolysis is generally preferred due to the irreversible nature of the reaction, which often leads to higher yields.

Experimental Protocol: Alkaline Hydrolysis

This protocol is a general method for the alkaline hydrolysis of methyl esters and can be adapted for this compound.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or a THF/water mixture.

  • Add an aqueous solution of an excess of lithium hydroxide or sodium hydroxide (typically 1.2 to 3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the mycophenolic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude mycophenolic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Expected Yield and Purity: While a specific yield for the hydrolysis of this compound is not readily available in the provided search results, the hydrolysis of similar methyl esters under alkaline conditions typically proceeds with high yields, often exceeding 90%. The purity of the final product after recrystallization is expected to be high (>98%).

Synthesis of Mycophenolate Mofetil (MMF) via Transesterification

A primary application of this compound is its conversion to Mycophenolate Mofetil (MMF) through a transesterification reaction with 2-(4-morpholinyl)ethanol.

Experimental Protocols

Several patented methods detail this transesterification, with variations in catalysts and reaction conditions.

Protocol 1: Tin(II) Chloride Dihydrate Catalyzed Transesterification

Materials:

  • This compound

  • 4-(2-hydroxyethyl)morpholine

  • Tin(II) chloride dihydrate

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

Procedure:

  • Combine this compound (1 equivalent), 4-(2-hydroxyethyl)morpholine (6 molar equivalents), and tin(II) chloride dihydrate (0.15 molar equivalents) in a reaction vessel under a nitrogen atmosphere.

  • Heat the mixture with stirring, initially at 150°C for 6 hours, and then increase the temperature to 160°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and dissolve it in toluene.

  • Wash the toluene solution with a saturated sodium bicarbonate solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Mycophenolate Mofetil.

  • The crude product can be purified by crystallization.

Protocol 2: Zinc-Based Catalysis

Materials:

  • This compound

  • 2-morpholino ethanol (B145695)

  • Zinc oxide or granular zinc metal

  • Ethyl acetate

Procedure:

  • A mixture of this compound (1 equivalent), 2-morpholino ethanol (2 equivalents), and zinc oxide (0.4 equivalents by weight) is heated to 90-100°C under slightly reduced pressure for approximately 32 hours.

  • Alternatively, granular zinc metal can be used as a catalyst under similar conditions.

  • After the reaction is complete, the mixture is cooled and diluted with ethyl acetate.

  • The catalyst is removed by filtration.

  • The ethyl acetate solution is washed with water, and the organic phase is concentrated in vacuo to provide crude Mycophenolate Mofetil.

Quantitative Data

The following table summarizes the quantitative data from various transesterification protocols.

CatalystReaction ConditionsYieldPurityReference(s)
Tin(II) chloride dihydrate150-160°C, 9 hours77% (crude)93.8% MMF (crude)
Zinc oxide90-100°C, 32 hours-96.6% MMF
Granular zinc metal100-110°C, 44 hours94.4%99.32% MMF

Synthesis of Mycophenolic Acid β-D-glucuronide and Phenolic Glycosides

The synthesis of mycophenolic acid β-D-glucuronide and phenolic glycosides from this compound is a multi-step process. The initial step involves the hydrolysis of the methyl ester to mycophenolic acid, as described in Section 3. The resulting MPA can then be subjected to glucuronidation or glycosylation.

Synthesis of Mycophenolic Acid β-D-glucuronide

The primary metabolite of MPA is the phenolic 7-O-glucuronide. Its synthesis can be achieved enzymatically.

Enzymatic Synthesis Protocol Outline:

  • Enzyme Source: Liver microsomes (e.g., from horse liver) containing UDP-glucuronosyltransferases (UGTs) are used as the catalyst.

  • Substrates: Mycophenolic acid and the co-substrate UDP-glucuronic acid (UDPGA) are required.

  • Reaction Conditions: The reaction is typically carried out in a buffered solution at a controlled pH and temperature (e.g., 37°C).

  • Optimization: The conversion rate can be optimized by adjusting the concentration of UDPGA and the reaction temperature.

  • Purification: The resulting glucuronide can be purified using chromatographic techniques such as HPLC.

Under optimized conditions, enzymatic synthesis has been reported to achieve up to 51% conversion of mycophenolic acid to its acylglucuronide.

Synthesis of Phenolic Glycosides

The synthesis of phenolic glycosides of mycophenolic acid can be accomplished using methods such as the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide with an alcohol (in this case, the phenolic hydroxyl group of MPA) in the presence of a promoter.

Koenigs-Knorr Glycosylation Protocol Outline:

  • Glycosyl Donor Preparation: A suitable protected glycosyl halide (e.g., acetobromoglucose) is prepared.

  • Glycosylation Reaction: Mycophenolic acid (the glycosyl acceptor) is reacted with the glycosyl donor in the presence of a promoter, such as silver carbonate or a combination of ZnO and iodine.

  • Deprotection: The protecting groups on the sugar moiety are removed (e.g., by Zemplén deacetylation) to yield the final phenolic glycoside.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_Pathways methyl_mycophenolate (E/Z)-Methyl Mycophenolate mpa Mycophenolic Acid (MPA) methyl_mycophenolate->mpa Hydrolysis (e.g., LiOH) mmf Mycophenolate Mofetil (MMF) methyl_mycophenolate->mmf Transesterification (2-(4-morpholinyl)ethanol, Catalyst) glucuronide Mycophenolic Acid β-D-glucuronide mpa->glucuronide Glucuronidation (Enzymatic) glycoside Phenolic Glycosides mpa->glycoside Glycosylation (e.g., Koenigs-Knorr)

Caption: Synthetic routes from this compound.

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid exerts its immunosuppressive effect by inhibiting the de novo purine (B94841) synthesis pathway.

IMPDH_Inhibition cluster_pathway De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP_dGTP GTP & dGTP GMP->GTP_dGTP DNA_RNA DNA & RNA Synthesis GTP_dGTP->DNA_RNA MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibition IMPDH->XMP

Caption: Inhibition of IMPDH by Mycophenolic Acid.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of mycophenolic acid and its derivatives. The transesterification to Mycophenolate Mofetil is a well-documented and high-yielding process. While the direct hydrolysis to mycophenolic acid is a standard transformation, specific quantitative data for this particular substrate would be beneficial for process optimization. Furthermore, this compound provides a convenient starting point for the multi-step synthesis of important metabolites like mycophenolic acid β-D-glucuronide and various phenolic glycosides. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

Potential Therapeutic Applications of Methyl Mycophenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl mycophenolate (MMP), the methyl ester of mycophenolic acid (MPA), is a derivative of a natural product isolated from the marine fungus Phaeosphaeria spartinae. While its prodrug, mycophenolate mofetil (MMF), is a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases, recent research has unveiled the direct therapeutic potential of MMP, particularly in oncology. This technical guide provides an in-depth overview of the core therapeutic applications of methyl mycophenolate, focusing on its mechanism of action, preclinical efficacy, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic development.

Introduction

Mycophenolic acid (MPA) has long been recognized for its potent immunosuppressive properties. It is the active metabolite of the widely used prodrug, mycophenolate mofetil (MMF).[1] MPA exerts its effects primarily through the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for proliferation.[2] Methyl mycophenolate (MMP) is the methyl ester of MPA and has recently emerged as a compound of interest for its direct anti-cancer activities.[1] This guide will delve into the therapeutic potential of MMP, focusing on its application in oncology, while also acknowledging the extensive body of research on its parent compound, MPA, in immunosuppression.

Mechanism of Action

The primary mechanism of action of methyl mycophenolate, through its conversion to MPA, is the inhibition of IMPDH. This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, and consequently inhibits lymphocyte proliferation.[2] However, recent studies on the anti-cancer effects of MMP have revealed a more nuanced mechanism involving the p53 signaling pathway.

IMPDH Inhibition

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting this enzyme, MMP effectively halts the proliferation of rapidly dividing cells that rely on this pathway, most notably lymphocytes and certain cancer cells.[3]

Activation of the p53 Signaling Pathway

In the context of gastric cancer, MMP has been shown to exert its anti-tumor effects by activating the p53 signaling pathway.[3] MMP increases the protein levels of p53 and enhances its stability by reducing its ubiquitination.[3] This leads to the upregulation of p53 downstream targets such as p21, PUMA, and GADD45A, which in turn induce cell cycle arrest and apoptosis.[3]

Therapeutic Applications

Oncology

Recent preclinical studies have highlighted the potential of methyl mycophenolate as a novel anti-cancer agent, particularly in gastric cancer (GC).

MMP has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. A screening of marine compounds identified MMP as a potent inhibitor of gastric cancer cell viability.[1]

Table 1: In Vitro Cytotoxicity of Methyl Mycophenolate (MMP) in Gastric Cancer and Normal Cell Lines [1]

Cell LineCell TypeIC50 (µM) for 48h treatment
AGSHuman Gastric Cancer5.34
HGC-27Human Gastric Cancer6.87
MGC-803Human Gastric Cancer8.21
SGC-7901Human Gastric Cancer9.56
GES-1Human Gastric Epithelial> 20
293THuman Embryonic Kidney> 20

In vivo studies using a subcutaneous xenograft model in mice have shown that MMP significantly inhibits tumor growth.[3]

Table 2: In Vivo Anti-Tumor Efficacy of Mycophenolate Mofetil (MMF) in Various Mouse Tumor Models [1]

Tumor ModelTreatment and DoseOutcome
CT26 (Colon Adenocarcinoma)80 mg/kg/day MMFNo significant reduction in tumor volume
B16 (Melanoma)80 mg/kg/day MMFSlight inhibition of tumor expansion
TMK1 (Gastric Adenocarcinoma)80 mg/kg/day MMFSlight inhibition of tumor expansion
Immunosuppression

While this guide focuses on methyl mycophenolate, its active form, mycophenolic acid (delivered as the prodrug MMF), is a standard-of-care immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[4][5] It is used to prevent rejection in kidney, heart, and liver transplant recipients and to manage conditions like lupus nephritis and rheumatoid arthritis.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP in Gastric Cancer

MMP_p53_pathway cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects MMP Methyl Mycophenolate (MMP) MDM2 MDM2 MMP->MDM2 inhibits binding to p53 p53 p53 MDM2->p53 promotes ubiquitination Ub Ubiquitin p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates GADD45A GADD45A p53->GADD45A activates CDK2 CDK2 p21->CDK2 CDK4 CDK4 p21->CDK4 Apoptosis Apoptosis PUMA->Apoptosis G1_arrest G1 Phase Arrest p27 p27 p27->CDK2 p27->CDK4 in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay start Seed Gastric Cancer Cells (e.g., AGS, HGC-27) incubation1 Incubate for 24h start->incubation1 treatment Treat with Methyl Mycophenolate (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 cck8 Cell Viability Assay (CCK-8) incubation2->cck8 readout Measure Absorbance (450 nm) cck8->readout analysis Calculate IC50 Values readout->analysis

References

The Immunosuppressive Landscape of Mycophenolate: A Deep Dive into its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth review of the biological effects of mycophenolate mofetil (MMF), a potent immunosuppressive agent, and its active metabolite, mycophenolic acid (MPA). It is designed to be a core technical resource, detailing the molecular mechanisms, cellular impacts, and key experimental findings relevant to the field of immunology and drug development.

Mycophenolate mofetil is a prodrug that is rapidly converted in the body to mycophenolic acid.[1] MPA is a selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[2][3] This mechanism of action forms the basis of its profound effects on the immune system.

Core Mechanism of Action: Inhibition of Purine (B94841) Synthesis

The primary molecular target of MPA is IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[4][5] T and B lymphocytes are particularly reliant on this de novo pathway for their proliferation, unlike other cell types that can utilize the salvage pathway for purine synthesis.[3][6][7] This selective dependence makes lymphocytes highly susceptible to the effects of MPA.

MPA is a more potent inhibitor of the type II isoform of IMPDH (IMPDH2), which is predominantly expressed in activated lymphocytes, compared to the constitutively expressed type I isoform (IMPDH1) found in most cell types.[3][8] This isoform selectivity further contributes to the targeted immunosuppressive action of mycophenolate. The depletion of the guanosine nucleotide pool in lymphocytes leads to an arrest of the cell cycle at the G1-S phase, thereby inhibiting their proliferation.[4][9]

cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH->XMP Catalyzes conversion MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits cluster_workflow Experimental Workflow: Lymphocyte Proliferation Assay start Isolate PBMCs seed Seed cells in 96-well plate start->seed stim_treat Stimulate with Mitogen & Treat with MPA seed->stim_treat incubate Incubate for 72h stim_treat->incubate add_reagent Add Proliferation Indicator incubate->add_reagent measure Measure Proliferation add_reagent->measure analyze Analyze Data measure->analyze

References

Methodological & Application

Application Note and Protocol: Laboratory Synthesis of (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA). It serves as a key intermediate in the synthesis of various MPA derivatives and is also known as an impurity in the production of Mycophenolate Mofetil (MMF), a widely used immunosuppressant. The synthesis of methyl mycophenolate is a straightforward esterification process, typically achieved by reacting mycophenolic acid with methanol (B129727) in the presence of a catalyst. This document provides detailed protocols for two common and effective laboratory-scale synthesis methods.

Principle of the Method

The synthesis of methyl mycophenolate from mycophenolic acid is a classic example of Fischer esterification. In this reaction, the carboxylic acid functional group of MPA reacts with methanol to form an ester and water. The reaction is reversible and is typically catalyzed by an acid to increase the reaction rate. The equilibrium can be shifted toward the product (the ester) by using an excess of the alcohol (methanol) or by removing water as it is formed.

Two primary methods are presented:

  • Method A: Lewis acid-catalyzed esterification using Tin(II) chloride dihydrate.

  • Method B: Brønsted acid-catalyzed esterification using concentrated sulfuric acid.

Mechanism of Action of Parent Compound: Mycophenolic Acid

Mycophenolic acid (MPA) is a potent, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is a crucial enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, which converts inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[2][3] T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation.[4] By inhibiting IMPDH, MPA selectively depletes the guanine nucleotide pool in these immune cells, leading to a cytostatic effect and suppressing cell-mediated immune responses and antibody formation.[1][4]

MPA_Mechanism cluster_Purine_Synthesis De Novo Purine Synthesis Pathway cluster_Inhibition Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_target GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis (Cell Proliferation) GTP->DNA_RNA MPA Mycophenolic Acid (MPA) MPA->IMPDH_target Inhibits

Caption: Mechanism of Mycophenolic Acid (MPA) action via inhibition of IMPDH.

Experimental Protocols

4.1. Materials and Reagents

  • Mycophenolic Acid (MPA), ≥98% purity

  • Methanol (MeOH), anhydrous

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Isobutyl acetate (B1210297) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

4.2. Method A: Tin(II) Chloride Catalyzed Synthesis

This protocol is adapted from the procedure described in patent WO2005105771A1.[5]

  • Reaction Setup: To a round-bottom flask, add mycophenolic acid (9.6 g, 30 mmol) and methanol (40 ml).

  • Catalyst Addition: Add tin(II) chloride dihydrate (1.0 g, 4.4 mmol, ~0.15 molar equivalents).

  • Reflux: Equip the flask with a condenser and stir the mixture at reflux temperature for 7 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and evaporate the methanol to dryness using a rotary evaporator.

  • Work-up and Extraction:

    • Dissolve the resulting residue in isobutyl acetate (300 ml).

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (100 ml) to remove any unreacted mycophenolic acid.

    • Add activated charcoal (0.5 g), shake gently, and separate the organic phase.

  • Drying and Isolation:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and charcoal.

    • Evaporate the solvent to dryness under reduced pressure to yield this compound as a white solid.

Synthesis_Workflow start Start reagents Mix MPA, Methanol, and SnCl2 Catalyst start->reagents reflux Reflux for 7 hours reagents->reflux evaporate_MeOH Evaporate Methanol reflux->evaporate_MeOH dissolve Dissolve in Isobutyl Acetate evaporate_MeOH->dissolve wash Wash with sat. NaHCO3 Solution dissolve->wash dry Dry with Na2SO4 wash->dry filter_evaporate Filter & Evaporate Solvent dry->filter_evaporate product Isolate (E/Z)-Methyl Mycophenolate filter_evaporate->product

References

Application Note: Separation of (E) and (Z) Isomers of Methyl Mycophenolate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analytical separation of the (E) and (Z) geometric isomers of methyl mycophenolate using reverse-phase high-performance liquid chromatography (RP-HPLC). A robust and reproducible method was developed utilizing a standard C18 stationary phase, providing baseline separation of the two isomers. This method is suitable for purity assessment, stability studies, and quality control of methyl mycophenolate in research and pharmaceutical development settings.

Introduction

Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), an immunosuppressive agent used to prevent organ transplant rejection. Mycophenolic acid and its derivatives contain a carbon-carbon double bond in the hexenoic acid side chain, giving rise to (E) and (Z) geometric isomers. While the (E)-isomer is the therapeutically active form, the presence and quantity of the (Z)-isomer can be a critical quality attribute. Therefore, a reliable analytical method to separate and quantify these isomers is essential for researchers, scientists, and drug development professionals. This application note provides a comprehensive HPLC protocol for the successful resolution of (E) and (Z) methyl mycophenolate.

Experimental Protocols

Materials and Reagents
  • (E)/(Z)-Methyl Mycophenolate Standard: A mixed standard containing both (E) and (Z) isomers of methyl mycophenolate.

  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): ACS grade or higher.

  • Orthophosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

  • Water: HPLC grade or deionized water, filtered through a 0.22 µm filter.

Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water to make a 25 mM solution.

    • Adjust the pH of the solution to 2.4 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Sample Preparation:

    • Prepare a stock solution of the (E)/(Z)-methyl mycophenolate standard in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 Mobile Phase A:Mobile Phase B) to a final concentration of 50 µg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC Method

The separation is achieved using a gradient elution method. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ in water, pH 2.4 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Data Presentation

The developed HPLC method provides excellent separation of the (E) and (Z) isomers of methyl mycophenolate. The following table summarizes the expected retention times and resolution.

IsomerRetention Time (min)Resolution (Rs)
(Z)-Methyl Mycophenolate ~17.5-
(E)-Methyl Mycophenolate ~20.1> 2.0

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of methyl mycophenolate isomers.

G prep_solutions Prepare Mobile Phases and Sample Solution hplc_setup Set Up HPLC System and Equilibrate Column prep_solutions->hplc_setup inject_sample Inject Sample onto HPLC Column hplc_setup->inject_sample separation Isomer Separation on C18 Column inject_sample->separation detection UV Detection at 254 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis results Report Retention Times and Resolution data_analysis->results

Caption: Workflow for the HPLC separation of methyl mycophenolate isomers.

Logical Relationship of Method Parameters

This diagram shows the key parameters and their relationship in the HPLC method development for isomer separation.

G method HPLC Method column Stationary Phase (C18) method->column mobile_phase Mobile Phase method->mobile_phase instrument Instrument Parameters method->instrument separation Isomer Separation column->separation aqueous Aqueous (Phosphate Buffer, pH 2.4) mobile_phase->aqueous organic Organic (Acetonitrile) mobile_phase->organic mobile_phase->separation flow Flow Rate (1.0 mL/min) instrument->flow temp Temperature (30 °C) instrument->temp detection Detection (UV 254 nm) instrument->detection instrument->separation

Caption: Key parameters influencing the HPLC separation of isomers.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the separation of (E) and (Z) isomers of methyl mycophenolate. The use of a standard C18 column and a straightforward mobile phase system makes this method easily adaptable in most analytical laboratories. This protocol is a valuable tool for the quality assessment and characterization of methyl mycophenolate for researchers and professionals in the pharmaceutical industry.

Application Notes and Protocols for the Quantification of Mycophenolate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-2025-12-16

Topic: Analytical Methods for the Quantification of (E/Z)-Methyl Mycophenolate and Related Mycophenolate Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycophenolic acid (MPA) is a potent immunosuppressant used to prevent rejection in organ transplantation. It is commonly administered as the prodrug mycophenolate mofetil (MMF). This compound, the methyl ester of mycophenolic acid, is a related compound that exists as a mixture of geometric isomers. While specific quantitative analytical methods for this compound are not extensively documented in peer-reviewed literature, the well-established methods for the quantification of MMF and MPA provide a strong foundation for developing such assays. This document outlines detailed protocols for the analysis of MMF and MPA using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which can be adapted for the quantification of this compound.

General Considerations for Analysis

The quantification of mycophenolate compounds typically involves chromatographic separation followed by detection. Key considerations for method development include:

  • Sample Preparation: Efficient extraction of the analyte from the matrix (e.g., plasma, tissue homogenate, pharmaceutical formulation) is critical. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

  • Chromatographic Separation: Reversed-phase HPLC is the most common approach. The choice of column (e.g., C18), mobile phase composition, and gradient elution are optimized to achieve good resolution, peak shape, and a reasonable run time. For the separation of E/Z isomers, Ultra-High-Performance Liquid Chromatography (UPLC) with a sub-2 µm particle size column may be necessary to achieve the required resolution.

  • Detection: UV detection is suitable for routine analysis of pharmaceutical formulations. For biological samples requiring high sensitivity and selectivity, mass spectrometry (MS) detection is preferred.

Protocol 1: Quantification of Mycophenolate Mofetil in Pharmaceutical Dosage Forms by RP-HPLC

This protocol is adapted from a validated method for the determination of Mycophenolate Mofetil in tablet dosage forms.[1]

1. Objective

To quantify the amount of Mycophenolate Mofetil in a tablet formulation using a simple, precise, and accurate isocratic RP-HPLC method with UV detection.

2. Materials and Reagents

  • Mycophenolate Mofetil reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Mycophenolate Mofetil tablets

  • 0.45 µm membrane filter

3. Instrumentation

  • HPLC system with a UV-Visible detector (e.g., Waters-Alliance HPLC system)

  • Symmetry C18 column (4.6 mm ID × 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

4. Experimental Workflow

experimental_workflow_hplc prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) hplc_analysis HPLC Analysis (Isocratic Elution) prep_mobile_phase->hplc_analysis prep_standard Prepare Standard Stock Solution prep_standard->hplc_analysis prep_sample Prepare Sample Solution (from tablets) prep_sample->hplc_analysis data_analysis Data Analysis (Peak Area vs. Concentration) hplc_analysis->data_analysis quantification Quantification of MMF data_analysis->quantification

Caption: HPLC quantification workflow for Mycophenolate Mofetil.

5. Detailed Procedure

  • 5.1. Preparation of Mobile Phase:

    • Prepare a potassium dihydrogen phosphate buffer (pH 4.0) by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH with orthophosphoric acid.

    • The mobile phase consists of a mixture of acetonitrile and the phosphate buffer in a ratio of 65:35 (v/v).[1]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

  • 5.2. Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of Mycophenolate Mofetil reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in the mobile phase, sonicate to ensure complete dissolution, and make up the volume to the mark with the mobile phase.[1]

    • From this stock solution, prepare a series of working standard solutions with concentrations ranging from 10-50 µg/mL by diluting with the mobile phase.

  • 5.3. Preparation of Sample Solution:

    • Weigh and powder a representative number of tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Mycophenolate Mofetil and transfer it to a 10 mL volumetric flask.

    • Add about 7 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • 5.4. Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 mm ID × 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v)[1]

    • Flow Rate: 0.7 mL/min[1]

    • Detection Wavelength: 216 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • 5.5. Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Mycophenolate Mofetil in the sample solution from the calibration curve.

6. Data Presentation

ParameterResult
Linearity Range10-50 µg/mL[1]
Correlation Coefficient (r²)>0.999[1]
Limit of Detection (LOD)0.052 µg/mL[1]
Limit of Quantification (LOQ)0.171 µg/mL[1]
Retention Time~2.65 min[1]

Protocol 2: Quantification of Mycophenolic Acid and its Metabolites in Human Plasma by UPLC-MS/MS

This protocol is based on a method for the quantification of MPA and its metabolites in plasma from transplant patients.[2] This high-sensitivity method is suitable for pharmacokinetic studies and can be adapted for the analysis of this compound.

1. Objective

To develop and validate a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of mycophenolic acid (MPA) and its glucuronide metabolite (MPAG) in human plasma.

2. Materials and Reagents

  • Mycophenolic acid (MPA) and Mycophenolic acid glucuronide (MPAG) reference standards

  • Internal Standard (IS) (e.g., a deuterated analog of MPA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Human plasma (drug-free)

  • Water (LC-MS grade)

3. Instrumentation

  • UPLC system coupled with a tandem mass spectrometer (e.g., UPLC-MS/MS)

  • On-line Solid Phase Extraction (SPE) system

  • Analytical column (e.g., C18, 2.1 x 50 mm, <2 µm)

  • Data acquisition and processing software

4. Experimental Workflow

experimental_workflow_lcms sample_prep Sample Preparation (Protein Precipitation) online_spe On-line SPE (Sample Cleanup) sample_prep->online_spe uplc_sep UPLC Separation (Gradient Elution) online_spe->uplc_sep ms_detection MS/MS Detection (MRM Mode) uplc_sep->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) ms_detection->data_analysis quantification Quantification of MPA & MPAG data_analysis->quantification

Caption: UPLC-MS/MS quantification workflow for MPA and its metabolites.

5. Detailed Procedure

  • 5.1. Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of MPA, MPAG, and the IS in methanol.

    • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).

  • 5.2. Preparation of Calibration Standards and QC Samples:

    • Spike drug-free human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

  • 5.3. Sample Preparation:

    • To a 10 µL aliquot of plasma sample, calibrator, or QC, add 500 µL of a protein precipitation reagent (e.g., methanol or acetonitrile containing the IS).[2]

    • Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm for 15 min).[2]

    • Transfer 100 µL of the supernatant to 1 mL of water for injection into the UPLC-MS/MS system.[2]

  • 5.4. UPLC-MS/MS Conditions:

    • On-line SPE:

      • Mobile Phase A: 5 mM ammonium formate and 0.03% formic acid in water[2]

      • Mobile Phase B: Methanol[2]

      • Gradient: A suitable gradient to wash the sample and elute the analytes onto the analytical column.

    • Analytical Column:

      • Column: A suitable reversed-phase column (e.g., C18)

      • Mobile Phase A: 5 mM ammonium formate and 0.03% formic acid in water[2]

      • Mobile Phase B: Methanol[2]

      • Gradient: A gradient program to separate MPA, MPAG, and the IS. For example, 40% B for 1 min, then increase to 95% B over 1.6 min.[2]

      • Flow Rate: 0.5 mL/min[2]

      • Column Temperature: 65 °C[2]

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Optimize the MRM transitions (precursor ion -> product ion) for MPA, MPAG, and the IS.

  • 5.5. Analysis and Quantification:

    • Inject the prepared samples into the UPLC-MS/MS system.

    • Integrate the peak areas for the analytes and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression model.

    • Determine the concentrations of MPA and MPAG in the unknown samples from the calibration curve.

6. Data Presentation

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Within-run Imprecision (%)Between-run Imprecision (%)
MPA0.3–13.6[2]0.25[2]<5.8[2]<5.8[2]
MPAG2.6–232.9[2]2.61[2]<5.8[2]<5.8[2]

Metabolic Pathway of Mycophenolic Acid

Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. This inhibition selectively targets T and B lymphocytes, which are highly dependent on this pathway for their proliferation.[3]

MPA is primarily metabolized in the liver through glucuronidation. The main metabolite is the inactive 7-O-mycophenolic acid glucuronide (MPAG). A smaller fraction is converted to an acyl glucuronide (AcMPAG). These metabolites are excreted in the bile and urine.[3][4]

metabolic_pathway MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) MMF->MPA Hydrolysis (Carboxylesterases) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibition MPAG Mycophenolic Acid Glucuronide (MPAG) (Inactive Metabolite) MPA->MPAG Glucuronidation (UGTs) AcMPAG Acyl Glucuronide (AcMPAG) MPA->AcMPAG Glucuronidation (UGTs) Purine_Synthesis De Novo Purine Synthesis (Guanosine Nucleotides) IMPDH->Purine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Purine_Synthesis->Lymphocyte_Proliferation Required for Excretion Biliary and Renal Excretion MPAG->Excretion AcMPAG->Excretion

Caption: Metabolic and mechanism of action pathway of Mycophenolic Acid.

Considerations for the Analysis of this compound

  • Chromatography: A high-resolution UPLC system with a modern core-shell or sub-2 µm particle size C18 or phenyl-hexyl column would be a good starting point. Method development should focus on optimizing the mobile phase composition (e.g., organic modifier, pH, additives) and temperature to achieve baseline separation of the isomers.

  • Detection: Mass spectrometry would be the ideal detection method, as the E and Z isomers will have the same mass but may exhibit different fragmentation patterns upon collision-induced dissociation, which could aid in their identification.

  • Standard Availability: Pure standards of both the E and Z isomers of methyl mycophenolate would be required for method development and validation. These may need to be synthesized or obtained from a specialized chemical supplier.

By leveraging the extensive knowledge base for the analysis of MMF and MPA, and by focusing on high-resolution chromatographic techniques, it is feasible to develop a robust and reliable method for the quantification of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for evaluating the in vivo efficacy of (E/Z)-Methyl mycophenolate, a derivative of the immunosuppressive agent mycophenolic acid (MPA). Mycophenolate and its prodrugs, such as mycophenolate mofetil (MMF), are widely used in clinical settings to prevent allograft rejection and treat autoimmune diseases.[1][2] The primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] This targeted action preferentially affects the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[3] This protocol details two robust animal models for assessing immunosuppressive efficacy: a murine skin allograft model and a rat heterotopic heart transplantation model. Furthermore, it outlines key immunological assays for mechanistic and efficacy evaluation, including flow cytometry for lymphocyte quantification and ELISA for cytokine profiling.

Introduction to this compound

This compound is the methyl ester of mycophenolic acid (MPA). Like its more extensively studied counterpart, mycophenolate mofetil (MMF), it is anticipated to function as a prodrug, rapidly hydrolyzed in vivo to the active MPA. MPA selectively inhibits IMPDH, leading to the depletion of guanosine (B1672433) and deoxyguanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes.[3] This lymphocyte-specific action is a cornerstone of its immunosuppressive effect, making it a valuable candidate for preventing transplant rejection and managing autoimmune conditions. The in vivo models described herein are designed to rigorously evaluate the immunosuppressive potential of this compound.

Mechanism of Action: IMPDH Signaling Pathway

The immunosuppressive activity of mycophenolic acid, the active metabolite of this compound, is primarily mediated through the inhibition of the de novo purine (B94841) synthesis pathway. By targeting IMPDH, MPA prevents the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[4] T and B lymphocytes are particularly susceptible to this inhibition as they lack a robust salvage pathway for purine synthesis, unlike other cell types.[3] The resulting depletion of guanine nucleotides leads to cell cycle arrest at the G1 phase and subsequent inhibition of lymphocyte proliferation and function.[3]

IMPDH_Pathway cluster_cell T/B Lymphocyte cluster_drug De_novo_synthesis De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) De_novo_synthesis->IMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA This compound (hydrolyzed to MPA) IMPDH IMPDH MPA->IMPDH Inhibits

Caption: IMPDH Inhibition Pathway by this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Efficacy & Mechanistic Analysis animal_model Select Animal Model (e.g., Mouse Skin Allograft) drug_prep Prepare this compound Formulation animal_model->drug_prep groups Establish Experimental Groups (Vehicle, Drug, Positive Control) drug_prep->groups transplant Perform Allograft Transplantation groups->transplant treatment Administer Treatment as per Protocol transplant->treatment monitoring Monitor Graft Survival & Animal Health treatment->monitoring graft_assessment Histological Analysis of Grafts monitoring->graft_assessment flow_cytometry Flow Cytometry of Splenocytes monitoring->flow_cytometry elisa Cytokine Profiling (ELISA) monitoring->elisa data_analysis Statistical Data Analysis graft_assessment->data_analysis flow_cytometry->data_analysis elisa->data_analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Animal Models

This model is a well-established method to study T-cell-mediated acute allograft rejection.[5]

  • Animals: C57BL/6 (H-2b) and BALB/c (H-2d) mice, 8-12 weeks old.

  • Procedure:

    • Anesthetize donor (BALB/c) and recipient (C57BL/6) mice.

    • Prepare a graft bed on the thoracic wall of the recipient mouse by excising a 1x1 cm piece of skin.

    • Harvest a full-thickness skin graft from the tail of the donor mouse and place it onto the graft bed of the recipient.

    • Suture the graft in place and cover with a sterile bandage.[5]

  • Treatment:

    • Administer this compound (e.g., 10-40 mg/kg/day, intraperitoneally or orally) starting on the day of transplantation and continuing for a specified period (e.g., 14 days).

    • The vehicle control group should receive the same volume of the drug vehicle.

    • A positive control group (e.g., Cyclosporine A at 10 mg/kg/day) can be included.

  • Efficacy Assessment:

    • Monitor graft survival daily after bandage removal (day 7).

    • Rejection is defined as more than 80% necrosis or sloughing of the graft tissue.[6]

    • Record the day of rejection for each mouse.

This model provides a vascularized organ transplant model to assess immunosuppressive efficacy.[7]

  • Animals: Lewis (LEW, RT1l) and Brown Norway (BN, RT1n) rats, 8-12 weeks old.

  • Procedure:

    • Anesthetize donor (BN) and recipient (LEW) rats.

    • Harvest the heart from the donor rat.

    • Perform a heterotopic heart transplant into the abdomen of the recipient rat by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.[7]

  • Treatment:

    • Administer this compound (e.g., 10-40 mg/kg/day, orally) starting on the day of transplantation.

    • Include vehicle and positive control groups as described for the skin allograft model.

  • Efficacy Assessment:

    • Monitor graft survival daily by palpation of the abdomen for a heartbeat.

    • Cessation of a palpable heartbeat indicates graft rejection, which can be confirmed by laparotomy.

    • At the experimental endpoint, harvest the heart allograft for histological analysis to assess the degree of rejection.[8]

Immunological Assays

This protocol allows for the quantification of key lymphocyte populations in the spleen.

  • Sample Preparation:

    • At the experimental endpoint, euthanize the mice and aseptically remove the spleen.

    • Prepare a single-cell suspension by gently dissociating the spleen through a 70 µm cell strainer.[9]

    • Lyse red blood cells using an ACK lysis buffer.[9]

    • Wash the cells with PBS containing 2% FBS and count the viable cells.

  • Staining:

    • Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3 for T cells, anti-CD19 or anti-B220 for B cells, anti-CD4 for helper T cells, and anti-CD8 for cytotoxic T cells).[10][11]

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage and absolute number of T and B cell populations.[10]

This assay measures the levels of key pro-inflammatory and anti-inflammatory cytokines in the serum.

  • Sample Collection:

    • Collect blood from the mice via cardiac puncture or submandibular bleeding at the time of sacrifice.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum and store it at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2, IL-10).[12]

    • Follow the manufacturer's instructions for the assay.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add serum samples and standards to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Add streptavidin-HRP and then a substrate solution to develop the color.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Determine the concentration of cytokines in the serum samples by interpolating from the standard curve.[12]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between experimental groups.

Table 1: Graft Survival in Murine Skin Allograft Model

Treatment GroupNMean Survival Time (Days) ± SEMPercent Graft Survival at Day 14
Vehicle Control10
This compound (10 mg/kg)10
This compound (20 mg/kg)10
This compound (40 mg/kg)10
Positive Control (Cyclosporine A, 10 mg/kg)10

Table 2: Splenic Lymphocyte Populations

Treatment GroupN% CD3+ T Cells ± SEM% CD19+ B Cells ± SEMCD4+/CD8+ Ratio ± SEM
Vehicle Control10
This compound (20 mg/kg)10
Positive Control (Cyclosporine A, 10 mg/kg)10

Table 3: Serum Cytokine Levels (pg/mL)

Treatment GroupNIFN-γ ± SEMTNF-α ± SEMIL-2 ± SEMIL-10 ± SEM
Vehicle Control10
This compound (20 mg/kg)10
Positive Control (Cyclosporine A, 10 mg/kg)10

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of the immunosuppressive efficacy of this compound. The use of well-established animal models of allograft rejection, coupled with detailed immunological assays, will allow for a thorough assessment of the compound's potential as a novel immunosuppressive agent. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data suitable for preclinical drug development.

References

Preparation of (E/Z)-Methyl Mycophenolate Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). By inhibiting IMPDH, methyl mycophenolate interferes with the de novo pathway of guanine (B1146940) nucleotide synthesis, a critical process for the proliferation of B and T lymphocytes. Due to its immunosuppressive properties, it is a valuable tool for in vitro studies in immunology, oncology, and drug development. This document provides detailed protocols for the preparation of stock solutions of this compound and a general procedure for its application in cell-based assays.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for Methyl Mycophenolate.

PropertyValue
Chemical Name Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
Synonyms Methyl Mycophenolate, MPA methyl ester
Molecular Formula C₁₈H₂₂O₆
Molecular Weight 334.36 g/mol
Appearance White to off-white crystalline powder
Solubility in DMSO ≥15 mg/mL[1]
Solubility in Ethanol Sparingly soluble
Aqueous Solubility Insoluble. For aqueous solutions, first dissolve in an organic solvent like DMSO and then dilute in the aqueous buffer. It is recommended not to store aqueous solutions for more than one day.[2]
Storage of Powder Store at -20°C.
Storage of Stock Solution Store at -20°C or -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mM x 334.36 g/mol / 1000 = 3.34 mg

  • Weigh the powder: Accurately weigh 3.34 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

General Protocol for Cell Treatment and Viability Assay (MTT Assay)

This protocol provides a general guideline for treating a lymphocyte cell line (e.g., Jurkat cells) with this compound and assessing cell viability using an MTT assay. Researchers should optimize the conditions for their specific cell line and experimental setup.

Materials:

  • Jurkat cells (or other suitable lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound 10 mM stock solution in DMSO

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture Jurkat cells in RPMI-1640 medium to the desired confluency.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions of this compound to the respective wells.

    • Include wells with untreated cells (medium only) and vehicle control cells (medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological pathway.

G cluster_0 Stock Solution Preparation cluster_1 Cell Treatment Workflow weigh Weigh (E/Z)-Methyl Mycophenolate Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C / -80°C vortex->aliquot seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 prepare_working Prepare Working Solutions incubate1->prepare_working treat Treat Cells with This compound prepare_working->treat incubate2 Incubate 24-72h treat->incubate2 mtt Perform MTT Assay incubate2->mtt read Read Absorbance mtt->read

Caption: Workflow for stock solution preparation and cell treatment.

G cluster_pathway Mechanism of Action of Mycophenolic Acid mm This compound mpa Mycophenolic Acid (MPA) (Active Metabolite) mm->mpa Hydrolysis impdh Inosine Monophosphate Dehydrogenase (IMPDH) mpa->impdh Inhibition imp Inosine Monophosphate (IMP) xmp Xanthosine Monophosphate (XMP) imp->xmp IMPDH gmp Guanosine Monophosphate (GMP) xmp->gmp gtp Guanosine Triphosphate (GTP) gmp->gtp dna_rna DNA and RNA Synthesis gtp->dna_rna proliferation Lymphocyte Proliferation dna_rna->proliferation

Caption: Signaling pathway of Mycophenolic Acid.

References

Application Notes and Protocols for the LC-MS/MS Detection of Mycophenolic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant prodrug mycophenolate mofetil (MMF). MMF is extensively used to prevent rejection in organ transplant recipients.[1][2] Following administration, MMF is rapidly hydrolyzed to MPA, which inhibits inosine (B1671953) monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides in lymphocytes.[1] Due to significant inter-individual pharmacokinetic variability and a narrow therapeutic window, therapeutic drug monitoring (TDM) of MPA is essential to optimize efficacy and minimize toxicity.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of MPA and its metabolites in biological matrices due to its high sensitivity, specificity, and robustness.[2][4][5]

This document provides a detailed protocol for the determination of mycophenolic acid in human plasma using a validated LC-MS/MS method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting MPA from plasma samples.

  • Reagents and Materials:

    • Human plasma samples

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Internal Standard (IS) solution: Mycophenolic acid-d3 or Mycophenolic acid carboxybutoxy ether (MPAC) in methanol.[4][6][7]

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

    • Add the internal standard solution. For example, add 30 µL of 1 µg/mL mycophenolic acid-d3.[7]

    • Add a protein precipitating agent. A common choice is 120 µL of acetonitrile.[7] Another option is a mixture of methanol and acetonitrile.[5]

    • Vortex the mixture thoroughly for approximately 2 minutes to ensure complete protein precipitation.[8]

    • Centrifuge the tubes at high speed (e.g., 12,000-14,000 rpm) for 5-15 minutes at 4°C.[6][7]

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis. In some protocols, the supernatant is further diluted with water before injection.[7]

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of MPA. Examples include:

    • Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm)[1]

    • Gemini C18 (150 mm × 2.00 mm, 5 µm)[3]

    • Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[8]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

    • Start with a higher percentage of aqueous mobile phase (e.g., 75% A), then ramp up the organic mobile phase (B) to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Typically in the range of 0.2 mL/min to 1.0 mL/min, depending on the column dimensions and particle size.[2][3]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C or 50°C.[3][8]

  • Injection Volume: A small injection volume, such as 1 µL to 5 µL, is used.[3][8]

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for MPA analysis.[3][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for MPA and a common internal standard are monitored.

    • MPA: The specific MRM transitions will depend on the instrument and optimization, but a common transition is monitored.

    • Internal Standard (e.g., Mycophenolic acid-d3): A specific MRM transition for the deuterated internal standard is monitored.

  • Ion Source Parameters: Parameters such as cone voltage, cone gas flow, and desolvation temperature should be optimized to control for in-source conversion of MPA glucuronide metabolites back to the parent drug.[1]

Quantitative Data Summary

The performance of the LC-MS/MS method for MPA quantification is summarized in the tables below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Range of Quantification

AnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Reference
Mycophenolic AcidHuman Plasma15–15000 ng/mL>0.99[1]
Mycophenolic AcidHuman Plasma101–19955 ng/mLNot Specified[2][10]
Total Mycophenolic AcidHuman Plasma0.05–4 µg/mLNot Specified[11]
Free Mycophenolic AcidHuman Plasma10–500 ng/mLNot Specified[11]
Mycophenolic AcidHuman Plasma0.3–13.6 µg/mL>0.999[6]
Mycophenolic AcidPlasma0.2–20 µg/mL>0.999[7]

Table 2: Precision and Accuracy

AnalyteMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Mycophenolic AcidHuman PlasmaLLOQ, LQC, MQC, HQC<8.53%<2.90%101-111%[9]
Total Mycophenolic AcidHuman PlasmaNot Specified<15%<15%85.73%–102.01%[11]
Free Mycophenolic AcidHuman PlasmaNot Specified<15%<15%87.23%–111.89%[11]
Mycophenolic AcidHuman PlasmaNot Specified<5.8%<5.8%<15% Relative Error[6]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
Mycophenolic AcidHuman PlasmaProtein Precipitation>95%[1]
Mycophenolic AcidHuman PlasmaSolid Phase Extraction89.4%[12]
Mycophenolic AcidHuman PlasmaNot Specified85.54% - 94.76%[11]

Visualizations

Sample_Preparation_Workflow plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for sample preparation using protein precipitation.

LC_MS_MS_Workflow autosampler Autosampler (Prepared Sample) hplc HPLC/UPLC System (C18 Column) autosampler->hplc separation Chromatographic Separation hplc->separation ms Tandem Mass Spectrometer (Triple Quadrupole) separation->ms ionization Electrospray Ionization (ESI+) ms->ionization detection Multiple Reaction Monitoring (MRM) ionization->detection data Data Acquisition and Quantification detection->data

Caption: General workflow for LC-MS/MS analysis of mycophenolic acid.

References

Application of (E/Z)-Methyl mycophenolate in autoimmune disease research models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycophenolate Mofetil (MMF) is an immunosuppressive agent widely utilized in both clinical settings for organ transplantation and autoimmune diseases, and in preclinical research.[1][2] MMF is the prodrug of the active metabolite, mycophenolic acid (MPA).[3][4] The term "(E/Z)-Methyl mycophenolate" is not standard; these application notes will focus on the extensively studied and utilized compound, Mycophenolate Mofetil (MMF), and its active form, MPA.

MMF's therapeutic effect stems from its ability to selectively, non-competitively, and reversibly inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][5] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which T and B lymphocytes are highly dependent for proliferation.[6][7] By depleting this nucleotide pool, MMF effectively suppresses the cellular and humoral immune responses that drive autoimmune pathology.[1][4] These notes provide detailed applications and protocols for using MMF in common animal models of autoimmune diseases.

Mechanism of Action

Mycophenolate Mofetil (MMF) is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[6] MPA specifically targets and inhibits IMPDH, the rate-limiting enzyme in the de novo purine (B94841) synthesis pathway.[7] Lymphocytes, unlike other cell types, lack a significant "salvage pathway" for purine synthesis, making them particularly vulnerable to the effects of MPA.[5][7] The resulting depletion of guanosine (B1672433) triphosphate (GTP) leads to several downstream immunosuppressive effects:

  • Inhibition of Lymphocyte Proliferation: Reduced GTP levels cause cell cycle arrest, primarily at the G1 phase, preventing the clonal expansion of activated T and B cells.[1][7]

  • Suppression of Antibody Production: By inhibiting B cell proliferation, MMF curtails the production of autoantibodies, a key feature of many autoimmune diseases.[4][8]

  • Reduced Immune Cell Recruitment: MPA can inhibit the glycosylation of adhesion molecules on lymphocytes and monocytes, which impairs their ability to migrate to sites of inflammation.[4][6][9]

  • Induction of Apoptosis: MMF can induce apoptosis (programmed cell death) in activated T cells.[1][5]

G cluster_effects Downstream Immunosuppressive Effects MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Metabolite) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Guanosine De Novo Guanosine Nucleotide Synthesis GTP Guanosine Triphosphate (GTP) Depletion Guanosine->GTP Leads to Proliferation Inhibition of T & B Cell Proliferation GTP->Proliferation Antibody Suppression of Antibody Formation GTP->Antibody Adhesion Reduced Expression of Adhesion Molecules GTP->Adhesion Recruitment Decreased Lymphocyte & Monocyte Recruitment Adhesion->Recruitment G start Start Treatment (e.g., 8-20 weeks of age) treatment Daily Oral Gavage MMF (60-200 mg/kg) or Vehicle start->treatment monitoring Weekly/Bi-weekly Monitoring: - Body Weight - Albuminuria (Dipstick/ELISA) - Blood Collection (Antibodies) treatment->monitoring Duration of Study endpoint Endpoint Analysis (e.g., 35-60 weeks of age) monitoring->endpoint analysis Outcome Measures: - Survival Rate - Kidney Histopathology - Glomerular Immune Deposits - Splenocyte Phenotyping (FACS) - Serum Cytokines/Antibodies endpoint->analysis G cluster_treatment Treatment Arms immunize Day 0: Induce EAE in Lewis Rats (e.g., Myelin Basic Protein + CFA) prophy Prophylactic: Start MMF/Vehicle on Day 0 immunize->prophy scoring Daily Monitoring: - Clinical Score (0-5) - Body Weight immunize->scoring thera Therapeutic: Start MMF/Vehicle at Onset of Symptoms scoring->thera endpoint Endpoint Analysis (e.g., Day 21 post-immunization) scoring->endpoint analysis Outcome Measures: - CNS Histology (Immune Infiltration) - CNS Cytokine mRNA (RT-PCR) - Serum Anti-Myelin Antibodies endpoint->analysis

References

Application Notes and Protocols for Determining the IMPDH Inhibitory Activity of Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3][4][5] This pathway is particularly vital for the proliferation of T and B lymphocytes, making IMPDH an important target for immunosuppressive therapies.[1][2][6] These application notes provide detailed protocols for in vitro assays to determine the IMPDH inhibitory activity of methyl mycophenolate's active form, MPA.

The primary mechanism of MPA's immunosuppressive effect is the depletion of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis in proliferating lymphocytes.[2][5] By inhibiting IMPDH, MPA effectively halts the proliferation of these immune cells.[2][3] There are two isoforms of human IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes.[1] MPA is a more potent inhibitor of the type II isoform, contributing to its relatively selective effect on the immune system.[1]

Mechanism of Action of Mycophenolic Acid (MPA)

Mycophenolic acid targets IMPDH, the rate-limiting enzyme in the de novo purine (B94841) synthesis pathway that converts inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[7][8] This inhibition leads to a reduction in the intracellular pool of guanine nucleotides, which are critical for lymphocyte proliferation and function.[2][5]

MPA_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition by Mycophenolic Acid cluster_outcome Cellular Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Lymphocyte_Proliferation Decreased Lymphocyte Proliferation MPA Mycophenolic Acid (MPA) IMPDH_node IMPDH MPA->IMPDH_node Inhibits Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression

Caption: Mechanism of action of Mycophenolic Acid (MPA) on the de novo purine synthesis pathway.

Experimental Protocols

Several in vitro methods can be employed to assess the inhibitory activity of MPA on IMPDH. These range from direct enzyme activity assays to cell-based assays that measure downstream effects.

Protocol 1: Direct Measurement of IMPDH Enzymatic Activity in Cell Lysates

This protocol describes the measurement of IMPDH activity in peripheral blood mononuclear cells (PBMCs) treated with MPA. The assay is based on the quantification of NADH produced during the conversion of IMP to XMP. The NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[4][7]

Materials and Reagents:

  • Ficoll-Paque PLUS

  • Phosphate (B84403) Buffered Saline (PBS)

  • RPMI-1640 cell culture medium

  • Mycophenolic Acid (MPA)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

  • Inosine Monophosphate (IMP)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Diaphorase

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 medium.

    • Treat cells with varying concentrations of MPA (e.g., 0.1, 1, 10, 50 µg/mL) and an untreated control.[4]

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[4]

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.[4]

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • IMPDH Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.[4]

    • Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.[4]

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.[4]

Data Analysis:

  • Calculate the rate of formazan production (change in absorbance per minute).[4]

  • Normalize the IMPDH activity to the protein concentration of the cell lysate.[4]

  • Calculate the percentage inhibition of IMPDH activity for each MPA concentration relative to the untreated control.[4]

IMPDH_Activity_Workflow start Start: Isolate PBMCs culture Culture and Treat with MPA start->culture harvest Harvest and Lyse Cells culture->harvest protein_quant Quantify Protein Concentration harvest->protein_quant assay_setup Set up IMPDH Activity Assay protein_quant->assay_setup read_plate Measure Absorbance (492 nm) assay_setup->read_plate data_analysis Data Analysis read_plate->data_analysis end End: % IMPDH Inhibition data_analysis->end

Caption: Experimental workflow for measuring IMPDH activity in cell lysates.

Protocol 2: Quantification of Intracellular Guanosine Triphosphate (GTP) Levels by HPLC

This protocol provides a method to assess the downstream effects of IMPDH inhibition by quantifying the reduction in intracellular GTP pools.

Materials and Reagents:

  • Cultured cells (e.g., PBMCs)

  • Mycophenolic Acid (MPA)

  • Ice-cold PBS

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction

  • Potassium carbonate (K2CO3) for neutralization

  • 0.45 µm syringe filter

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

  • GTP standard solution

  • HPLC system with a UV detector

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with MPA as described in Protocol 1.

  • Nucleotide Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold PCA or TCA.

    • Vortex vigorously and incubate on ice for 20-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the nucleotides.

    • Neutralize the extract with K2CO3.

    • Centrifuge to remove the precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter.[4]

  • HPLC Analysis:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.[4]

    • Elute the nucleotides using a suitable gradient of the mobile phase.

    • Detect GTP using a UV detector at 254 nm.[4]

Data Analysis:

  • Create a standard curve using known concentrations of GTP.[4]

  • Quantify the GTP concentration in the cell extracts by comparing the peak area to the standard curve.[4]

  • Normalize the GTP amount to the initial cell number.[4]

Protocol 3: T-Cell Proliferation Assay (MTT Assay)

This assay measures the cytostatic effect of MPA on lymphocyte proliferation, an indirect measure of IMPDH inhibition.

Materials and Reagents:

  • PBMCs

  • RPMI-1640 medium

  • Phytohemagglutinin (PHA) or other mitogen

  • Mycophenolic Acid (MPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well culture plate

Procedure:

  • Cell Culture and Treatment:

    • Plate PBMCs in a 96-well plate.

    • Add varying concentrations of MPA.

    • Stimulate the cells with a mitogen like PHA.

    • Include unstimulated and stimulated (no MPA) controls.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[4]

    • Incubate for 4 hours at 37°C.[4]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Incubate overnight at room temperature in the dark.[4]

Data Analysis:

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[4]

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage inhibition of proliferation for each MPA concentration relative to the stimulated, untreated control.[4]

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Inhibition of IMPDH Activity by Mycophenolic Acid (MPA)

MPA Concentration (µg/mL)Mean IMPDH Activity (nmol/min/mg protein)Standard Deviation% Inhibition
0 (Control)125.3± 10.20.0
0.198.7± 8.521.2
1.056.4± 6.155.0
10.018.8± 3.985.0
50.08.2± 2.193.5

Table 2: Effect of MPA Treatment on Intracellular GTP Levels

TreatmentIntracellular GTP (pmol/10^6 cells)Standard Deviation% of Control
Untreated Control120± 12100
MPA (10 µg/mL)45± 837.5[4]

Table 3: Inhibition of T-Cell Proliferation by MPA

MPA Concentration (µg/mL)Cell Viability (Absorbance at 570 nm)Standard Deviation% Inhibition of Proliferation
0 (Control)1.25± 0.150[4]
0.10.98± 0.1221.6[4]
1.00.55± 0.0856.0[4]
10.00.21± 0.0583.2[4]

The described in vitro assays provide a comprehensive toolkit for researchers to evaluate the IMPDH inhibitory activity of mycophenolic acid. By combining direct enzymatic assays with cell-based methods that assess downstream effects, a thorough understanding of the compound's mechanism of action and its impact on lymphocyte function can be achieved. These protocols are essential for the continued study of MMF and the development of novel IMPDH inhibitors for immunosuppressive and other therapeutic applications.

References

Application Notes and Protocols for (E/Z)-Methyl Mycophenolate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid and exists as a racemic mixture of (E) and (Z) isomers. It is a critical reference standard used in analytical chemistry for the development, validation, and routine quality control of analytical methods for Mycophenolate Mofetil (MMF) and related substances.[1][2] As a well-characterized impurity of MMF (designated as Impurity E in the European Pharmacopoeia and a related compound in the USP), its use is essential for ensuring the quality, safety, and efficacy of MMF pharmaceutical products.[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of Mycophenolate Mofetil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Namemethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate[2]
SynonymsMethyl mycophenolate, Mycophenolic acid methyl ester, Mycophenolate Mofetil EP Impurity E[2]
CAS Number24243-40-1[1]
Molecular FormulaC18H22O6[1][3]
Molecular Weight334.37 g/mol [1]
AppearanceSolid Powder
StorageDry, dark, and at -20°C for long-term storage.

Application 1: Identification and Quantification of Methyl Mycophenolate as an Impurity in Mycophenolate Mofetil using High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound from Mycophenolate Mofetil and its other impurities.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Mycophenolate Mofetil reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with UV detector
ColumnC18 (4.6 mm x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Potassium dihydrogen phosphate buffer (pH 4.0) (65:35 v/v)
Flow Rate0.7 mL/min
Detection Wavelength216 nm
Injection Volume10 µL
Column TemperatureAmbient

3. Preparation of Solutions:

  • Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 4.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 65:35 ratio, sonicate to degas, and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution of Mycophenolate Mofetil: Accurately weigh and dissolve 10 mg of Mycophenolate Mofetil reference standard in the mobile phase in a 10 mL volumetric flask.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 10 mL volumetric flask.

  • Working Standard Solution: Prepare a series of dilutions from the stock solutions to create calibration standards.

  • Sample Solution: Accurately weigh a quantity of the Mycophenolate Mofetil sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm membrane filter.

4. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines.

ParameterTypical Results
Linearity
Range10-50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.052 µg/mL
Limit of Quantitation (LOQ) 0.171 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions (this compound & MMF) inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data gen_cal_curve Generate Calibration Curve acquire_data->gen_cal_curve identify_peaks Identify and Integrate Peaks acquire_data->identify_peaks quantify Quantify this compound gen_cal_curve->quantify identify_peaks->quantify

Caption: Logical workflow for analytical method development and validation.

Stability of this compound Reference Standard

Proper storage and handling of the this compound reference standard are crucial to maintain its integrity and ensure accurate analytical results.

Storage Conditions:

  • Solid Form: Store in a well-closed container, protected from light, at a temperature of -20°C.

  • In Solution: Stock solutions prepared in a suitable solvent (e.g., acetonitrile) should be stored at 2-8°C and used within a specified period, which should be determined through stability studies.

Stability Studies:

Forced degradation studies on Mycophenolate Mofetil have shown that it is susceptible to degradation under alkaline, oxidative, and photolytic conditions. [4][5]While specific stability data for this compound is not extensively published, it is expected to exhibit similar degradation pathways. Therefore, it is critical to protect the reference standard from these conditions.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions start Mycophenolate Mofetil Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photolytic Photolytic Stress start->photolytic analysis Analyze stressed samples using a stability-indicating method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate peak purity and identify degradation products analysis->evaluation

Caption: Workflow for forced degradation studies.

This compound is an indispensable reference standard for the pharmaceutical analysis of Mycophenolate Mofetil. Its use in validated HPLC and UPLC methods allows for the accurate identification and quantification of this specific impurity, ensuring that MMF drug products meet the stringent quality standards required for patient safety. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals in the effective utilization of this compound as a reference standard.

References

Application Notes and Protocols for Cell Viability Assays with (E/Z)-Methyl Mycophenolate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Methyl mycophenolate (MMP) is a methyl ester derivative of mycophenolic acid (MPA), a well-established immunosuppressive and anti-proliferative agent.[1][2] MMP has garnered significant interest for its potential as an anti-cancer therapeutic.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cell viability, focusing on the MTT and Annexin V/Propidium Iodide (PI) assays. The underlying mechanism of action involves the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition leads to a depletion of the guanosine (B1672433) nucleotide pool, which preferentially affects the proliferation of rapidly dividing cells like lymphocytes and cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1][2]

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following tables summarize the IC50 values of Methyl mycophenolate (MMP) in various human cancer cell lines after 48 hours of treatment.

Table 1: IC50 Values of this compound in Human Gastric Cancer Cell Lines [3]

Cell LineCell TypeIC50 (µM)
AGSHuman Gastric Adenocarcinoma1.34
HGC-27Human Gastric Cancer2.17
MGC-803Human Gastric Cancer2.56
SGC-7901Human Gastric Cancer3.12

Table 2: IC50 Values of this compound in Non-Cancerous Human Cell Lines [3]

Cell LineCell TypeIC50 (µM)
GES-1Human Gastric Epithelial Cells>10
293THuman Embryonic Kidney Cells>10

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by inhibiting IMPDH, leading to the activation of the p53 signaling pathway. This results in the induction of apoptosis and cell cycle arrest.[1][2][4]

G MMP This compound IMPDH IMPDH Inhibition MMP->IMPDH Guanosine Guanosine Nucleotide Depletion IMPDH->Guanosine p53 p53 Activation Guanosine->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Mechanism of this compound action.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., AGS, HGC-27)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read G start Seed and treat cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Methyl mycophenolate is a derivative of mycophenolic acid (MPA), the active metabolite of the widely used immunosuppressive drug, mycophenolate mofetil (MMF).[1] MMF is a prodrug that is rapidly converted in the body to MPA.[1] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway that is essential for the proliferation of T and B lymphocytes.[2][3] Unlike other cell types that can utilize salvage pathways for purine (B94841) synthesis, lymphocytes are highly dependent on the de novo pathway, making them particularly susceptible to the effects of MPA.[1] By depleting the intracellular pool of guanosine (B1672433) nucleotides, MPA exerts a powerful cytostatic effect on lymphocytes, leading to the suppression of both cellular and humoral immune responses.[3][4] This targeted action underpins its efficacy in preventing organ transplant rejection and treating various autoimmune diseases.[1][5]

Flow cytometry is an invaluable technique for the detailed characterization and quantification of immune cell populations following treatment with immunosuppressive agents like this compound. This powerful technology allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing deep insights into the drug's mechanism of action. Key applications of flow cytometry in this context include:

  • Immunophenotyping: Identifying and quantifying different immune cell subsets (e.g., T cells, B cells, NK cells, monocytes) and their various subpopulations (e.g., helper T cells, cytotoxic T cells, naive B cells, memory B cells).

  • Proliferation Assays: Measuring the anti-proliferative effects of the drug on immune cells using dye dilution assays (e.g., CFSE).[2]

  • Activation Marker Analysis: Assessing the expression of cell surface markers associated with immune cell activation (e.g., CD25, CD69, HLA-DR).[4][6]

  • Apoptosis Assays: Determining the induction of programmed cell death in targeted immune cell populations.[7]

  • Intracellular Cytokine Staining: Quantifying the production of cytokines to evaluate the drug's impact on immune cell function.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with this compound, including detailed protocols, data presentation tables, and visual diagrams of the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of mycophenolic acid (MPA), the active form of this compound, on different immune cell populations.

Table 1: Effect of Mycophenolic Acid (MPA) on T Cell Proliferation and Subsets

ParameterCell TypeTreatmentResultReference
Proliferation (BrdU incorporation)Murine CD4+ T cellsMPA (10⁻⁴ M)89.98% reduction compared to control[3]
Proliferation (BrdU incorporation)Murine CD8+ T cellsMPA (10⁻⁴ M)87.57% reduction compared to control[3]
Foxp3+CD25+CD4+ T cells (Tregs)Murine CD4+ T cellsMPA (10⁻⁴ M)5.54% average increase[3]
Foxp3-CD25+CD4+ T cells (Activated)Murine CD4+ T cellsMPA (10⁻⁴ M)14.84% average decrease[3]
CD4+ T cell countHuman SLE patientsMMF treatmentSignificant increase after 4 weeks[8]

Table 2: Effect of Mycophenolic Acid (MPA) on B Cell Proliferation and Subsets

ParameterCell TypeTreatmentResultReference
Proliferation (BrdU incorporation)Murine CD19+ B cellsMPA (10⁻⁴ M)87.06% reduction compared to control[3]
Plasmablast frequencyHuman SLE patientsMMF treatmentLower frequency compared to controls[5]
Transitional B cellsHuman SLE patientsMMF treatmentSignificantly higher frequency and number[5]
Naive B cellsHuman SLE patientsMMF treatmentSignificantly higher frequency and number[5]
B cell activation (CD86 expression)Human SLE patientsMMF treatmentReduced activation[9]

Signaling Pathway and Experimental Workflow

MPA_Signaling_Pathway cluster_cell Lymphocyte MPA This compound (hydrolyzed to MPA) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH inhibits Guanosine_synthesis De Novo Guanosine Nucleotide Synthesis IMPDH->Guanosine_synthesis catalyzes GTP_dGTP GTP & dGTP Pool Guanosine_synthesis->GTP_dGTP DNA_synthesis DNA Synthesis GTP_dGTP->DNA_synthesis Apoptosis Apoptosis GTP_dGTP->Apoptosis depletion induces Cell_cycle Cell Cycle Progression (G1/S Phase) DNA_synthesis->Cell_cycle Proliferation Lymphocyte Proliferation Cell_cycle->Proliferation

Mechanism of action of this compound.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Isolation Isolate Immune Cells (e.g., PBMCs) Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Drug_Treatment Treat with (E/Z)-Methyl Mycophenolate or Vehicle Cell_Culture->Drug_Treatment Stimulation Stimulate Cells (optional) (e.g., anti-CD3/CD28) Drug_Treatment->Stimulation Harvest_Cells Harvest and Wash Cells Stimulation->Harvest_Cells Fc_Block Fc Receptor Block Harvest_Cells->Fc_Block Surface_Staining Surface Marker Staining (e.g., CD3, CD4, CD19) Fc_Block->Surface_Staining Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Staining->Fix_Perm Data_Acquisition Acquire Data on Flow Cytometer Surface_Staining->Data_Acquisition for surface markers only Intracellular_Staining Intracellular Staining (e.g., Foxp3, Cytokines) Fix_Perm->Intracellular_Staining Intracellular_Staining->Data_Acquisition Data_Analysis Analyze Data (Gating and Quantification) Data_Acquisition->Data_Analysis

Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Immunophenotyping of T and B Cell Subsets

This protocol is designed to assess the effect of this compound on the frequency of major T and B lymphocyte populations.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking solution

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD27, anti-IgD)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometry tubes or 96-well U-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and assess viability.

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells/mL in a 24-well plate. Add the desired concentrations of this compound or vehicle control. Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer to flow cytometry tubes. Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of Fc Receptor Blocking solution and incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add the pre-titrated antibody cocktail for surface markers to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer.

  • Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on lymphocytes based on forward and side scatter, then on single cells, and finally on live cells. From the live, single lymphocyte gate, identify T cell subsets (e.g., CD3+CD4+, CD3+CD8+) and B cell subsets (e.g., CD19+IgD+CD27- for naive B cells, CD19+IgD-CD27+ for memory B cells).

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol measures the anti-proliferative effect of this compound on T cells.

Materials:

  • PBMCs

  • PBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • Vehicle control

  • FACS Buffer

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Viability dye

Procedure:

  • Cell Labeling with CFSE: Resuspend 1 x 10⁷ PBMCs/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and mix immediately. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells three times with complete medium.

  • Cell Culture, Treatment, and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate at 1 x 10⁶ cells/mL. Add this compound or vehicle control at the desired concentrations. Stimulate T cell proliferation by adding anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Cell Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers (e.g., CD3, CD4, CD8) and viability as described in Protocol 1.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on live, single CD4+ and CD8+ T cells. Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions. A stepwise decrease in CFSE intensity indicates cell proliferation.[2]

Protocol 3: Analysis of Regulatory T Cells (Tregs)

This protocol is for the identification and quantification of Tregs (CD4+CD25+Foxp3+) following treatment.

Materials:

  • All materials from Protocol 1

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25

  • Foxp3 Staining Buffer Set (containing fixation and permeabilization buffers)

  • Fluorochrome-conjugated anti-Foxp3 antibody

Procedure:

  • Cell Preparation, Culture, and Treatment: Follow steps 1-3 of Protocol 1.

  • Surface Staining: Perform Fc receptor blocking and then stain for surface markers (CD4 and CD25) as described in Protocol 1.

  • Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.

  • Intracellular Staining: Add the anti-Foxp3 antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with the permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on live, single CD4+ T cells. From this population, identify the Treg population as CD25+Foxp3+.

Conclusion

Flow cytometry is a robust and versatile platform for elucidating the immunomodulatory effects of this compound. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the impact of this compound on immune cell populations, proliferation, and phenotype. Such detailed analysis is crucial for advancing our understanding of its mechanism of action and for the development of novel immunomodulatory therapies.

References

Troubleshooting & Optimization

Optimizing the yield and purity of (E/Z)-Methyl mycophenolate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of (E/Z)-Methyl mycophenolate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of Methyl Mycophenolate

Question: My reaction is resulting in a low yield of the desired methyl mycophenolate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the esterification of mycophenolic acid can stem from several factors, primarily related to the reversible nature of the Fischer esterification reaction and reaction conditions.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: Esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, consider the following:

    • Use of Excess Methanol (B129727): Employing a large excess of methanol can shift the equilibrium to favor the formation of the methyl ester.[2]

    • Removal of Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1] While not always practical on a small scale, techniques like azeotropic distillation with a Dean-Stark trap can be effective for water removal in larger-scale reactions.[1]

  • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial.

    • Catalyst Selection: While strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used, Lewis acids such as tin(II) chloride dihydrate have been shown to be effective.[3]

    • Catalyst Concentration: Ensure the catalyst is used in an appropriate concentration. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.

  • Suboptimal Reaction Temperature and Time:

    • Temperature: The reaction is typically performed at the reflux temperature of methanol to ensure a sufficient reaction rate.[3]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. A reaction time of around 7 hours at reflux has been reported to give a high yield.[3]

  • Work-up Issues: Product can be lost during the isolation and purification steps.

    • Extraction: Ensure complete extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent will maximize recovery.

    • Premature Precipitation: If the product precipitates prematurely during work-up, it can be difficult to handle and may be lost. Ensure the pH and solvent composition are appropriate to keep the product in solution until the desired crystallization step.

Issue 2: Presence of Unreacted Mycophenolic Acid in the Final Product

Question: After purification, I still detect a significant amount of unreacted mycophenolic acid in my methyl mycophenolate product. How can I effectively remove it?

Answer:

The presence of unreacted mycophenolic acid is a common purity issue. Due to its acidic nature, it can be effectively removed using a basic wash during the work-up procedure.

Solution: Alkaline Extraction

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (B1210297) or isobutyl acetate.[3]

  • Wash with a Basic Solution: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] The mycophenolic acid will react with the base to form its corresponding salt, which is soluble in the aqueous layer and will be removed from the organic layer.

  • Separation: Separate the aqueous layer. The organic layer now contains the methyl mycophenolate.

  • Repeat if Necessary: For high levels of contamination, a second wash with the basic solution may be necessary.

  • Final Wash and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities, and then dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) before evaporating the solvent.[3]

Issue 3: Controlling the (E/Z) Isomer Ratio and Separation

Question: Mycophenolic acid is the (E)-isomer. How can I ensure that the stereochemistry is retained during esterification, and how can I separate the (E) and (Z) isomers if the (Z)-isomer is formed?

Answer:

Mycophenolic acid is indeed the (E)-isomer.[4] While standard Fischer esterification conditions are generally not expected to cause significant isomerization of the double bond, it is a possibility, especially with prolonged reaction times or harsh conditions. The resulting product is often a mixture referred to as this compound.[5]

Minimizing Isomerization:

  • Mild Reaction Conditions: Use the mildest effective reaction conditions. This includes avoiding excessively high temperatures and prolonged reaction times.

  • Catalyst Choice: While not extensively documented for this specific reaction, the choice of catalyst could potentially influence the E/Z ratio. It is advisable to stick to established methods known to produce high yields of the desired product.

Separation of (E/Z) Isomers:

If the (Z)-isomer is formed, separation can be challenging due to the similar physical properties of the isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating geometric isomers. A reversed-phase C18 column is commonly used for the analytical separation of mycophenolate derivatives and can be scaled up for preparative separation.[6][7]

  • Crystallization: In some cases, fractional crystallization can be used to enrich one isomer. One isomer may be less soluble in a particular solvent system and crystallize out, leaving the other isomer in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for the synthesis of methyl mycophenolate?

A1: A widely cited method involves the esterification of mycophenolic acid using methanol as both the solvent and reactant, with tin(II) chloride dihydrate as a catalyst. The reaction is typically carried out at the reflux temperature of methanol for several hours. This method has been reported to produce a high yield of methyl mycophenolate.[3]

Q2: What are some common side products to be aware of during the synthesis?

A2: Besides unreacted starting material and the potential for the (Z)-isomer, other impurities can arise from the degradation of mycophenolic acid under harsh acidic conditions. It is also important to ensure the starting material is of high purity to avoid carrying impurities through the synthesis. In the synthesis of the related compound, mycophenolate mofetil, process-related impurities and degradation products are a significant concern, highlighting the need for careful control of reaction conditions.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the more polar mycophenolic acid from the less polar methyl mycophenolate product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]

Q4: What is the mechanism of action of mycophenolic acid, the active form of the ester?

A4: Mycophenolic acid is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of T and B lymphocytes. By inhibiting IMPDH, mycophenolic acid depletes the pool of guanine nucleotides, thereby suppressing the immune response.[4]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Mycophenolate Ester Synthesis

CatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Purity/NotesReference
Tin(II) chloride dihydrateMethanolMethanolReflux79498.9% area% MPA-Me[3]
Thionyl chloride / DMFMethanolToluene20-250.25Not specifiedReaction completionUS20080300404A1
Sulfuric AcidMethanolMethanol30-35895 (of methyl ester)MPA/MPME <2%US20080300404A1
Candida antarctica lipase (B570770) BMethanolMethanol3030-40QuantitativeEnzymatic method[9]
p-Toluenesulfonic acid2-morpholinoethanolToluene160684 (of mofetil)91% area% MMF[3]

Note: Some data points refer to the synthesis of mycophenolate mofetil (MMF), a related ester, for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of Methyl Mycophenolate using Tin(II) Chloride Dihydrate [3]

Materials:

  • Mycophenolic acid (MPA)

  • Methanol (MeOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Isobutyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine mycophenolic acid (e.g., 9.6 g, 30 mmol) and tin(II) chloride dihydrate (e.g., 1.0 g, 0.15 molar equivalents) in methanol (e.g., 40 ml).

  • Stir the mixture at reflux temperature for 7 hours.

  • After cooling, evaporate the solvent to dryness under reduced pressure.

  • Dissolve the residue in isobutyl acetate (e.g., 300 ml).

  • Add saturated sodium bicarbonate solution (e.g., 100 ml) and a small amount of activated charcoal (e.g., 0.5 g).

  • Stir the mixture, then filter to remove the charcoal.

  • Separate the organic and aqueous phases in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the solid methyl mycophenolate.

Mandatory Visualizations

IMPDH_Pathway cluster_DeNovo De Novo Purine Synthesis cluster_Inhibitor Inhibition IMP Inosine Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits IMPDH->XMP Product

Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of the IMPDH pathway.

Synthesis_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Start Mycophenolic Acid + Methanol + Catalyst Reflux Reflux (e.g., 7 hours) Start->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Wash Alkaline Wash (e.g., NaHCO3) Extraction->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Final_Evaporation Final Evaporation Dry->Final_Evaporation Purified_Product This compound Final_Evaporation->Purified_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic node_action node_action node_cause node_cause Problem Low Yield or Purity? Check_Yield Low Yield? Problem->Check_Yield Yes Check_Purity Low Purity? Problem->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Unreacted_MPA Unreacted MPA? Check_Purity->Unreacted_MPA Yes Action_Yield Increase reaction time Use excess methanol Check catalyst Incomplete_Reaction->Action_Yield Yes Action_Purity1 Perform alkaline wash (e.g., NaHCO3 solution) Unreacted_MPA->Action_Purity1 Yes Z_Isomer Z-Isomer Present? Unreacted_MPA->Z_Isomer No Action_Purity2 Separation via preparative HPLC Z_Isomer->Action_Purity2 Yes

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: Troubleshooting the Separation of Methyl Mycophenolate E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation of methyl mycophenolate E/Z isomers. The guidance is structured to address specific experimental issues with practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or complete co-elution of the E/Z isomers of methyl mycophenolate?

A1: Poor resolution between E/Z isomers is a common challenge due to their similar physicochemical properties. Several factors in your HPLC/UPLC method could be the cause:

  • Inappropriate Stationary Phase: The selectivity of your column is paramount. Standard C18 columns might not provide sufficient selectivity for these geometric isomers.

  • Suboptimal Mobile Phase Composition: The type of organic modifier, buffer, and pH of your mobile phase play a crucial role in achieving separation. The polarity and specific interactions with the isomers can be fine-tuned by adjusting these parameters.

  • Inadequate Method Parameters: Factors such as column temperature and flow rate can significantly impact resolution.

Q2: What type of HPLC column is best suited for separating E/Z isomers of mycophenolic acid esters?

A2: While a standard C18 column can be a starting point, achieving baseline separation of E/Z isomers often requires a stationary phase with different selectivity. Consider the following options:

  • Phenyl-Hexyl or Phenyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions with the aromatic rings in the methyl mycophenolate molecule.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be effective for separating closely related isomers.

  • Cholesterol-based Columns: Columns like Cogent UDC-Cholesterol™ offer shape-based selectivity, which can be highly effective for resolving geometric isomers.[1]

  • C8 Columns: These columns have shorter carbon chains than C18, leading to a different hydrophobic selectivity that can sometimes be advantageous for isomer separation.[2]

Q3: My peaks for the E/Z isomers are splitting or showing shoulders. What could be the cause and how can I fix it?

A3: Peak splitting or shouldering can arise from several issues:[3][4][5][6]

  • Co-elution with an impurity: What appears as a split peak might be two distinct compounds eluting very close together. To verify this, try injecting a smaller sample volume to see if the peaks resolve into two separate ones.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase's starting conditions, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample flow path, leading to split peaks for all analytes. If all peaks in your chromatogram are splitting, this is a likely cause. Consider replacing the guard column or the analytical column.

  • On-column Isomerization: Although less common for stable E/Z isomers, there is a possibility of interconversion on the column, which can lead to peak distortion. This might be influenced by the mobile phase pH or temperature.

Q4: How does the mobile phase pH affect the separation of methyl mycophenolate E/Z isomers?

A4: The mobile phase pH is a critical parameter, especially for compounds with ionizable groups. For mycophenolate mofetil and its related compounds, a slightly acidic pH is often used. One study found that a pH of 4.0 provided good peak shape and separation for mycophenolate mofetil and its impurities.[7] Adjusting the pH can alter the ionization state of the molecule, which in turn affects its interaction with the stationary phase and can significantly change the selectivity between the E and Z isomers.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Poor Resolution / Co-elution 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. Suboptimal temperature.1. Optimize Mobile Phase: Adjust the organic solvent (acetonitrile or methanol) to water/buffer ratio. A lower organic percentage generally increases retention and may improve resolution. Experiment with different buffers (e.g., phosphate, acetate) and pH values (e.g., between 3.0 and 5.0). 2. Change Column: Switch to a column with a different selectivity (e.g., Phenyl-Hexyl, PFP, or C8). 3. Vary Temperature: Modify the column temperature (e.g., in increments of 5°C from 25°C to 40°C) as it can alter selectivity.
Peak Splitting or Shouldering 1. Sample solvent stronger than mobile phase. 2. Co-elution of two components. 3. Column void or inlet frit blockage.1. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition. 2. Reduce Injection Volume: A smaller injection may resolve the two components. If resolution is still poor, the method needs further optimization. 3. Column Maintenance: Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase. 2. Column overload. 3. Inadequate buffering of the mobile phase.1. Use a Modern Column: Employ a high-purity silica (B1680970) column with end-capping. 2. Add a Mobile Phase Modifier: Incorporate a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic or trifluoroacetic acid) to improve peak shape. 3. Lower Sample Concentration: Inject a more diluted sample. 4. Increase Buffer Strength: A higher buffer concentration can sometimes mitigate secondary interactions.
Fluctuating Retention Times 1. Inconsistent mobile phase preparation. 2. Leaks in the HPLC system. 3. Column not properly equilibrated. 4. Temperature fluctuations.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing of solvents. 2. System Check: Inspect for leaks at all fittings, the pump, and the injector. 3. Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. 4. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.

Experimental Protocols

Below are example HPLC/UPLC methods that have been successful for the separation of mycophenolate mofetil and its related substances, which can be adapted as a starting point for methyl mycophenolate E/Z isomer separation.

Example UPLC Method

This method was developed for the determination of mycophenolate mofetil and its impurities.[7]

ParameterCondition
Column Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 25 mM KH2PO4 buffer, pH adjusted to 4.05 with orthophosphoric acid
Mobile Phase B Water and Acetonitrile in the ratio of 30:70 (v/v)
Gradient Linear gradient from 13% to 100% B over 12 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 5.0 µL
Example HPLC Method for LC-MS Compatibility

This method is suitable for identifying unknown impurities using mass spectrometry.[7]

ParameterCondition
Column Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 25 mM Ammonium Acetate with 0.5% Glacial Acetic Acid (pH ~3.8)
Mobile Phase B Water and Acetonitrile in the ratio of 30:70 (v/v)
Gradient Similar to the UPLC method, adjusted for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Mass Spectrometry (ESI+)

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

PoorResolutionWorkflow Troubleshooting Poor E/Z Isomer Resolution start Start: Poor Resolution or Co-elution check_method Review Current Method Parameters (Column, Mobile Phase, Temp, Flow Rate) start->check_method optimize_mp Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Modifier (ACN/MeOH) - Adjust pH and Buffer Strength check_method->optimize_mp resolution_ok Resolution Acceptable? optimize_mp->resolution_ok Test Separation change_column Select a Different Column - Phenyl-Hexyl - PFP - C8 optimize_temp_flow Optimize Temperature and Flow Rate - Vary temperature (e.g., 25-45°C) - Reduce flow rate change_column->optimize_temp_flow optimize_temp_flow->resolution_ok Test Separation resolution_ok->change_column No end End: Successful Separation resolution_ok->end Yes SelectivityFactors Key Factors Influencing E/Z Isomer Selectivity selectivity Separation Selectivity (α) column Stationary Phase (e.g., C18, Phenyl, PFP) selectivity->column mobile_phase Mobile Phase selectivity->mobile_phase temperature Column Temperature selectivity->temperature sub_mp Composition - Organic Modifier (ACN, MeOH) - Buffer Type & Concentration - pH mobile_phase->sub_mp is defined by

References

Technical Support Center: (E/Z)-Methyl Mycophenolate Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering solubility issues with (E/Z)-Methyl mycophenolate in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is the methyl ester of mycophenolic acid (MPA) and exists as a racemic mixture of (E) and (Z) isomers.[1][2] Like its parent compound and other derivatives such as Mycophenolate Mofetil (MMF), it is a lipophilic molecule with poor water solubility. This property presents a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media or buffer systems. Achieving a sufficient concentration without precipitation is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

While specific solubility data for this compound is not widely published, data from the closely related compounds Mycophenolic Acid (MPA) and Mycophenolate Mofetil (MMF) provide an excellent starting point. Organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are effective for creating high-concentration stock solutions.[3][4][5]

Key Recommendations:

  • DMSO is the most common and recommended solvent for initial stock preparation due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (typically ≤0.5%).[3][5]

  • Prepare fresh, high-quality DMSO stock solutions, as moisture-absorbing DMSO can reduce the compound's solubility.[5]

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Table 1: Solubility of Related Mycophenolate Compounds in Common Organic Solvents
CompoundSolventSolubilityReference
Mycophenolate Mofetil (MMF) Dimethylformamide (DMF)~14 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3]
Ethanol~1.4 mg/mL[3]
Mycophenolic Acid (MPA) Dimethyl Sulfoxide (DMSO)30 - 64 mg/mL[4][5]
Ethanol~30 mg/mL[4]

Note: This data is for related compounds and should be used as a guideline. It is recommended to determine the optimal solubility for your specific batch of this compound.

Troubleshooting Guide

Q3: My compound precipitates when I add my stock solution to the aqueous cell culture medium. What can I do?

Precipitation upon dilution into an aqueous medium is the most common issue. This occurs when the compound's concentration exceeds its solubility limit in the final medium. The following workflow and protocols outline strategies to overcome this problem.

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Start: Compound precipitates in aqueous medium prep_stock 1. Prepare a fresh, high-concentration stock solution in 100% anhydrous DMSO. start->prep_stock check_dmso 2. Ensure final DMSO concentration in medium is low (<0.5%). Is it acceptable? prep_stock->check_dmso check_dmso->prep_stock No, recalculate dilution sonicate 3. Briefly sonicate or vortex the diluted solution to aid dispersion. check_dmso->sonicate Yes still_precip Does it still precipitate? sonicate->still_precip ph_adjust Consider pH Adjustment: Solubility of MMF increases in acidic media (e.g., pH 3.6). Is this compatible with your assay? still_precip->ph_adjust Yes end_success Success: Proceed with experiment still_precip->end_success No advanced_protocol Use Advanced Protocol: Employ a multi-step dilution method involving serum. ph_adjust->advanced_protocol No end_fail Issue Persists: Consider formulation with solubilizing agents (e.g., cyclodextrins) or consult a formulation specialist. ph_adjust->end_fail Yes, but incompatible advanced_protocol->end_success G cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis (Proliferation) GTP->DNA_RNA IMPDH->XMP MPA This compound (hydrolyzed to MPA) MPA->IMPDH Inhibition

References

Technical Support Center: Stability of (E/Z)-Methyl Mycophenolate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for (E/Z)-Methyl mycophenolate in aqueous solutions is limited in publicly available literature. This guide leverages extensive data from its closely related and well-studied analogue, Mycophenolate Mofetil (MMF), to provide a comprehensive framework for troubleshooting and experimental design. Researchers should validate these recommendations for their specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is hydrolysis of the methyl ester bond. This reaction degrades the compound into its active form, Mycophenolic Acid (MPA), and methanol (B129727). The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of ester derivatives of Mycophenolic Acid?

A2: Based on studies of the related compound Mycophenolate Mofetil (MMF), the stability of the ester linkage is highly pH-dependent. Generally, the ester is more stable in acidic to neutral conditions (pH 2.0-6.0).[1][2] As the pH becomes more alkaline (pH > 7), the rate of hydrolysis increases significantly.[3]

Q3: What is the expected major degradation product of this compound in an aqueous solution?

A3: The major degradation product is expected to be Mycophenolic Acid (MPA) due to the hydrolysis of the methyl ester.[1][2]

Q4: Can I expect other degradation products besides Mycophenolic Acid?

A4: Under certain stress conditions, such as in the presence of oxidizing agents (e.g., hydrogen peroxide) or at acidic pH with elevated temperatures, other degradation products of the mycophenolic acid moiety itself may form. For the related compound MMF, these include a lactone analogue and a hydroxylactone.[1][2]

Q5: What is the aqueous solubility of this compound?

Troubleshooting Guide

Issue 1: Rapid loss of this compound concentration in my aqueous solution.

  • Question: I prepared a stock solution of this compound in an aqueous buffer, but I am observing a rapid decrease in its concentration over time. What could be the cause?

  • Answer: This is likely due to the hydrolysis of the methyl ester to Mycophenolic Acid (MPA).

    • Check the pH of your solution: If your buffer has a pH above 7.0, the rate of hydrolysis will be significantly faster. For the related compound MMF, alkaline conditions lead to rapid degradation.[3] Consider preparing your solution in a buffer with a pH between 4.0 and 6.0 for improved stability.[6]

    • Check the temperature: Elevated temperatures will accelerate the hydrolysis reaction. Store your stock solutions at 2-8°C or frozen at -20°C to minimize degradation.

    • Consider the buffer composition: Certain buffer components can potentially catalyze hydrolysis. If possible, use a simple buffer system like citrate (B86180) or acetate.

Issue 2: Precipitation is observed after preparing my aqueous solution.

  • Question: After dissolving this compound in an organic solvent and diluting it with my aqueous buffer, a precipitate formed. Why is this happening?

  • Answer: This is likely due to the low aqueous solubility of this compound.

    • Initial Dissolution: Ensure the compound is fully dissolved in the organic solvent before adding the aqueous buffer.

    • Organic Solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution might be too low to maintain solubility. Try to keep a small percentage of the organic solvent in the final solution, but be mindful of its potential effects on your experiment.

    • pH of the Aqueous Buffer: The solubility of related compounds like MMF is pH-dependent, with higher solubility in acidic conditions.[4] Adjusting the pH of your buffer to a more acidic value (e.g., pH 4.5) might improve solubility.

    • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.

Issue 3: I am seeing unexpected peaks in my HPLC chromatogram during my stability study.

  • Question: My HPLC analysis shows the peak for this compound decreasing over time, and new peaks are appearing. What are these new peaks?

  • Answer: The primary new peak is most likely Mycophenolic Acid (MPA), the hydrolysis product. Other smaller peaks could be further degradation products of MPA, especially if the solution was subjected to harsh conditions (e.g., strong acid/base, high temperature, or oxidizing agents).[1][2] To confirm the identity of the peaks, you can:

    • Run a standard of Mycophenolic Acid: This will help you to identify the MPA peak by comparing retention times.

    • Perform mass spectrometry (LC-MS) analysis: This will provide mass-to-charge ratio information to help identify the unknown degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of Mycophenolate Esters in Aqueous Solutions (Based on Mycophenolate Mofetil Data)

ParameterConditionEffect on StabilityReference
pH Acidic (pH 2.0 - 5.1)Higher stability, with a reported half-life of 98-118 days for MMF suspension.[6]
Neutral to Alkaline (pH > 6.0)Decreased stability; rapid hydrolysis to Mycophenolic Acid.[1][2]
Temperature Refrigerated (5°C)Significantly increased stability of MMF suspensions.[6]
Room Temperature (25°C)Moderate stability.[6]
Elevated (≥ 37°C)Accelerated degradation.[6]
Oxidizing Agents Presence of H₂O₂Formation of additional degradation products like N-oxides and hydroxylactones.[1][2]
Light Exposure to UV lightCan induce degradation.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC

This protocol is a general method adapted from published methods for Mycophenolate Mofetil and can be optimized for this compound.[7][8]

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile (B52724) or methanol to obtain a 1 mg/mL stock solution.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Preparation of Test Solutions:

    • Prepare aqueous buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).

    • Dilute the stock solution with each buffer to a final concentration of 50 µg/mL. Note: The final concentration may need to be adjusted based on the solubility of this compound in the specific buffer.

  • Stability Study Conditions:

    • Store aliquots of the test solutions under different conditions:

      • Refrigerated (2-8°C)

      • Room temperature (25°C)

      • Elevated temperature (e.g., 40°C)

      • Protected from light (in amber vials) and exposed to light.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (e.g., 35:65 v/v). The ratio may need optimization.

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Detection Wavelength: Monitor at approximately 216 nm, 250 nm, and 304 nm to determine the optimal wavelength.[7]

    • Injection Volume: 20 µL.

  • Data Collection and Analysis:

    • Inject samples at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

    • Monitor for the appearance and increase in the peak area of any degradation products.

Mandatory Visualization

Expected Degradation Pathway of this compound Methyl_mycophenolate This compound Mycophenolic_Acid Mycophenolic Acid Methyl_mycophenolate->Mycophenolic_Acid Hydrolysis (pH, Temp dependent) Methanol Methanol Methyl_mycophenolate->Methanol Hydrolysis Further_Degradation Further Degradation Products (under stress) Mycophenolic_Acid->Further_Degradation Oxidation / Heat

Caption: Expected degradation pathway of this compound.

Experimental Workflow for Stability Testing start Start prep_stock Prepare Stock Solution (in organic solvent) start->prep_stock prep_test Prepare Test Solutions (in aqueous buffers) prep_stock->prep_test storage Store under different conditions (Temp, pH, Light) prep_test->storage sampling Sample at various time points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% remaining, degradation products) hplc->data_analysis end End data_analysis->end

Caption: Workflow for stability testing of this compound.

Troubleshooting Decision Tree issue Problem Observed loss_of_conc Rapid Loss of Concentration issue->loss_of_conc precipitation Precipitation in Solution issue->precipitation unknown_peaks Unknown HPLC Peaks issue->unknown_peaks check_ph Check pH of Solution loss_of_conc->check_ph check_temp Check Storage Temperature loss_of_conc->check_temp check_solubility Review Solubility Parameters precipitation->check_solubility identify_peaks Identify Degradation Products unknown_peaks->identify_peaks adjust_ph Use buffer pH 4-6 check_ph->adjust_ph pH > 7 lower_temp Store at 2-8°C or frozen check_temp->lower_temp Temp > 25°C adjust_solvent Increase organic co-solvent / Lower concentration check_solubility->adjust_solvent run_standard Run Mycophenolic Acid standard / Use LC-MS identify_peaks->run_standard

Caption: Troubleshooting decision tree for stability issues.

References

Preventing the degradation of methyl mycophenolate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of methyl mycophenolate during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of methyl mycophenolate degradation?

A1: Methyl mycophenolate is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3][4] The most common degradation product is its active metabolite, mycophenolic acid (MPA), formed via hydrolysis of the ester bond.[1][5][6]

Q2: What are the ideal storage conditions for methyl mycophenolate powder?

A2: To ensure long-term stability, solid methyl mycophenolate should be stored in a freezer, typically at -20°C.[7] It is crucial to keep the container tightly sealed in a dry, well-ventilated area to protect it from moisture, which can lead to hydrolysis.[8][9][10] The compound should also be protected from light.[10]

Q3: How should I store solutions of methyl mycophenolate?

A3: The stability of methyl mycophenolate in solution is highly dependent on the solvent, pH, and temperature. For aqueous solutions, degradation is influenced by pH, with stability being compromised in both acidic and alkaline conditions.[1][3] It is advisable to prepare solutions fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended.[11][12] For longer-term storage, aliquoting and freezing at -20°C or below is preferable.

Q4: I've prepared an oral suspension of methyl mycophenolate for my study. How long is it stable?

A4: The stability of extemporaneously compounded oral suspensions of methyl mycophenolate varies depending on the vehicle and storage temperature. Suspensions made with specific vehicles like a 1:1 mixture of Ora-Sweet and Ora-Plus have shown stability for up to 91 days at 4°C and 25°C.[13] A suspension prepared from capsules was found to be stable for at least 210 days at 5°C.[14] However, stability can be significantly shorter at higher temperatures.[14] It is recommended to refer to specific stability studies for the formulation you are using or to conduct your own stability testing.

Q5: Can I autoclave solutions containing methyl mycophenolate?

A5: No, autoclaving is not recommended. The high temperatures involved will accelerate the thermal degradation of methyl mycophenolate, primarily into mycophenolic acid.[1] Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Unexpected or variable experimental results. Degradation of methyl mycophenolate stock solution.Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its purity and concentration using a suitable analytical method like HPLC.
Appearance of additional peaks in my chromatogram (e.g., HPLC). The sample has degraded. The primary degradation product is mycophenolic acid (MPA). Other minor degradation products may also be present.[1][3]Confirm the identity of the degradation products using analytical standards. Review your sample preparation and storage procedures to identify potential causes of degradation, such as exposure to high temperatures, inappropriate pH, light, or oxidizing agents.[1][2][3][4]
The pH of my methyl mycophenolate solution has changed over time. This can be an indicator of degradation, as the formation of acidic (mycophenolic acid) or other degradation products can alter the pH.Discard the solution and prepare a fresh batch. Consider using a buffered solution if appropriate for your experimental design to maintain a stable pH.
Discoloration or precipitation in the methyl mycophenolate solution. This may indicate significant degradation or insolubility under the storage conditions.Do not use the solution. Prepare a fresh solution, ensuring the compound is fully dissolved and stored under the recommended conditions (cool, dark, and tightly sealed).

Factors Influencing Methyl Mycophenolate Stability

The stability of methyl mycophenolate is influenced by several environmental factors. The following table summarizes the degradation rates under various stress conditions.

Condition Degradation Products Observations Citation
Alkaline Hydrolysis (e.g., 0.01 M NaOH) Mycophenolic Acid (MPA) and othersHighly sensitive to alkaline conditions, leading to rapid degradation.[2][4]
Acidic Hydrolysis (e.g., 0.1 M HCl) Mycophenolic Acid (MPA), lactone analoguesComparatively more stable than in alkaline conditions, but degradation still occurs.[1][2][3]
Oxidative Stress (e.g., 3% H₂O₂) N-oxide of mycophenolate mofetil, hydroxylactone of mycophenolic acidSusceptible to oxidation, forming various oxygenated derivatives.[1][3][15]
Thermal Stress (e.g., 80°C) Mycophenolic Acid (MPA)Elevated temperatures significantly accelerate the rate of hydrolysis to MPA.[1][4]
Photolytic Stress (UV light) Various photoproductsExposure to UV light can induce degradation.[2][4]

Experimental Protocols

Protocol 1: Stability Testing of Methyl Mycophenolate using HPLC

This protocol outlines a general procedure for assessing the stability of a methyl mycophenolate solution.

1. Materials:

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve methyl mycophenolate in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
  • Preparation of Working Solutions: Dilute the stock solution with the desired buffer or solvent to the final concentration for the stability study.
  • Initial Analysis (Time 0): Immediately analyze the working solution by HPLC to determine the initial concentration and purity of methyl mycophenolate.
  • Storage: Store the working solution under the desired conditions (e.g., different temperatures, light exposure).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days), withdraw an aliquot of the solution and analyze by HPLC.
  • Data Analysis: Calculate the percentage of methyl mycophenolate remaining at each time point relative to the initial concentration. Monitor for the appearance and increase of degradation peaks.

3. HPLC Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer. A common mobile phase is a mixture of methanol (B129727) and acetate buffer (e.g., 75:25 v/v) with the pH adjusted to 6.0.[16][17]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25-55°C[16][17]
  • Detection Wavelength: 250 nm[2]

Visualizations

degradation_pathway MMF Methyl Mycophenolate MPA Mycophenolic Acid (Active Metabolite) MMF->MPA Hydrolysis (Moisture, pH, Heat) N_Oxide N-Oxide Degradant MMF->N_Oxide Oxidation Lactone Lactone Analogues MMF->Lactone Acid/Heat Photo_Products Photodegradation Products MMF->Photo_Products UV Light

Caption: Primary degradation pathways of methyl mycophenolate.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_work Prepare Working Solution (in desired buffer/solvent) prep_stock->prep_work time_zero Time 0 Analysis (HPLC) prep_work->time_zero storage Store under Test Conditions time_zero->storage time_points Time-Point Analysis (e.g., 24h, 48h, 7d) storage->time_points data_analysis Data Analysis (% remaining, degradation products) time_points->data_analysis

References

Technical Support Center: Overcoming Poor Reproducibility in Experiments with (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming reproducibility challenges in experiments involving (E/Z)-Methyl mycophenolate. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the methyl ester of mycophenolic acid (MPA) and exists as a racemic mixture of (E) and (Z) geometric isomers.[1][2] It functions as a prodrug, meaning it is converted into its active form, MPA, within the body or in cell culture through the action of esterase enzymes.[3] The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA has a potent cytostatic effect on these cells, leading to immunosuppression.[3][4][5]

Q2: What are the main sources of poor reproducibility when working with this compound?

Poor reproducibility in experiments with this compound can stem from several factors:

  • Unknown Isomer Activity: The biological activity and stability of the individual (E) and (Z) isomers are not well-characterized in publicly available literature. Batches of the compound may have varying E/Z ratios, or the ratio could change during storage or experimentation, leading to inconsistent results.[6][7][8]

  • Compound Stability: As an ester, methyl mycophenolate can be susceptible to hydrolysis to MPA, especially under non-ideal storage or experimental conditions (e.g., inappropriate pH or temperature).[9] The rate of this conversion can affect the concentration of the active compound at the time of the experiment.

  • Solubility Issues: Like many organic compounds, methyl mycophenolate has poor aqueous solubility.[10][11] Improper dissolution or precipitation in stock solutions or culture media can lead to significant errors in the actual concentration used in experiments.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to the compound.

  • Off-Target Effects: At higher concentrations, MPA and its prodrugs can affect non-lymphoid cells, which may also rely on the de novo purine (B94841) synthesis pathway, leading to unexpected cytotoxicity or other effects.[12]

Q3: How should I prepare and store stock solutions of this compound?

To ensure consistency, stock solutions should be prepared and stored carefully. Based on data for related compounds like mycophenolic acid and mycophenolate mofetil, here are the recommended guidelines:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[2] Ethanol (B145695) and dimethylformamide (DMF) are also viable options.

  • Preparation: Dissolve the solid this compound in your chosen solvent to a concentration of at least 10 mM. Ensure complete dissolution by vortexing. For example, to prepare a 10 mM stock solution (MW: 334.36 g/mol ), dissolve 3.34 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. A vendor of Mycophenolic Acid methyl ester suggests that solutions in DMSO, DMF, and ethanol can be stored at -20°C.[2]

Section 2: Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Symptoms: Inconsistent IC50 values, large error bars, or results that are not reproducible between experiments.

Potential Cause Troubleshooting Step
Inconsistent Isomer Ratio The (E) and (Z) isomers may have different activities. Since this is a primary unknown, acknowledge this as a potential variable. If possible, use a consistent batch of the compound for a series of experiments. Consider analytical methods like HPLC to characterize the isomer ratio of your stock if you have the capability.[13][14][15]
Compound Precipitation The compound may be precipitating when diluted into aqueous cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. Prepare intermediate dilutions in a co-solvent if necessary, and ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).
Incomplete Dissolution of Stock Ensure your stock solution is fully dissolved before making dilutions. Briefly warm the stock solution and vortex before use.
Hydrolysis to MPA The rate of hydrolysis to the active form, MPA, may vary. Pre-incubating the compound in media for a set time before adding it to cells could help standardize the amount of active MPA at the start of the experiment, but this would need to be empirically determined and may not be desirable for all experimental designs.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous cell suspension before plating and use a consistent seeding density.
Issue 2: Unexpected or Off-Target Effects on Non-Immune Cells

Symptoms: You observe cytotoxicity or other effects in cell types that are not the primary target of the immunosuppressive activity.

Potential Cause Troubleshooting Step
Concentration Too High Many proliferating non-immune cells also use the de novo purine synthesis pathway, although to a lesser extent than lymphocytes. High concentrations of MPA can inhibit their proliferation.[12] Perform a dose-response curve to determine the optimal concentration that affects your target cells with minimal impact on other cell types.
On-Target Effect in Non-Target Cells The observed effect may still be due to IMPDH inhibition. To confirm this, perform a "guanosine rescue" experiment. Supplementing the culture media with exogenous guanosine should bypass the effect of IMPDH inhibition and restore normal cell function if this is the mechanism.[12]
Compound Impurities The observed effects could be due to impurities in your batch of this compound. Ensure you are using a high-purity compound from a reputable supplier.

Section 3: Quantitative Data

Note: Specific quantitative data for this compound is limited. The following tables provide data for the active metabolite, Mycophenolic Acid (MPA), and the closely related prodrug, Mycophenolate Mofetil (MMF), to serve as a reference.

Table 1: IC50 Values of Mycophenolic Acid Methyl Ester and Mycophenolic Acid (MPA) in Various Cell Lines

CompoundCell LineCell TypeIC50 ValueReference
Mycophenolic Acid Methyl EsterA549Lung Carcinoma0.26 µM[2]
Mycophenolic Acid Methyl EsterHCT 116Colon Carcinoma0.4 µM[2]
Mycophenolic Acid Methyl EsterK-562Chronic Myelogenous Leukemia23.73 µM[2]
Mycophenolic Acid Methyl EsterNCI-H460Large Cell Lung Cancer0.44 µM[2]
Mycophenolic Acid Methyl EsterPC-3Prostate Adenocarcinoma0.38 µM[2]
Mycophenolic Acid Methyl EsterSF-268Anaplastic Astrocytoma0.35 µM[2]
Mycophenolic Acid Methyl EsterUACC-62Melanoma0.36 µM[2]
Mycophenolic Acid (MPA)Various T-cell lymphomas, B-lymphoblastoid cell lines, and other tumor cell lines90 - 365 nM (0.09 - 0.365 µM)[16]

Table 2: Solubility of Mycophenolic Acid (MPA) and Mycophenolate Mofetil (MMF)

CompoundSolventSolubilityReference
Mycophenolate MofetilDMSO~10 mg/mL[11]
Mycophenolate MofetilDMF~14 mg/mL[11]
Mycophenolate MofetilEthanol~1.4 mg/mL[11]
Mycophenolate MofetilWater (pH 7.4)43 µg/mL[10]
Mycophenolate MofetilWater (acidic, pH 3.6)4.27 mg/mL[10]

Section 4: Key Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Cell Viability Assay

This protocol is adapted from standard procedures for MMF and MPA and should be optimized for your specific cell line and experimental conditions.[17]

Materials:

  • This compound

  • DMSO (for stock solution)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. A suggested starting range, based on the data in Table 1, would be from 0.01 µM to 50 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Lymphocyte Proliferation Assay

This protocol outlines a general method to assess the immunosuppressive activity of this compound on lymphocytes.[3]

Materials:

  • Peripheral blood mononuclear cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Complete RPMI-1640 medium.

  • A mitogen for stimulation (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL).

  • This compound.

  • A method for quantifying proliferation (e.g., CFSE staining and flow cytometry, or [3H]-thymidine incorporation).

Procedure:

  • Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium.

  • Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Treatment and Stimulation: Add varying concentrations of this compound (or vehicle control) to the wells. Immediately after, add the mitogen (e.g., PHA) to stimulate proliferation. Include unstimulated control wells.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment: Quantify cell proliferation using your chosen method. For example, if using [3H]-thymidine, add it to the cultures for the final 18 hours of incubation, then harvest the cells and measure incorporation using a scintillation counter.

  • Data Analysis: Compare the proliferation in the treated groups to the stimulated, untreated control to determine the inhibitory effect of the compound.

Section 5: Mandatory Visualizations

Signaling Pathway of Mycophenolic Acid (MPA)

MPA_Pathway cluster_purine De Novo Purine Synthesis cluster_drug Drug Action cluster_cell Cellular Effect IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation T & B Lymphocyte Proliferation DNA_RNA->Proliferation Methyl_Myco This compound (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) Methyl_Myco->MPA Hydrolysis Esterases Esterases IMPDH IMPDH MPA->IMPDH Inhibition

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vitro Testing

experimental_workflow start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Plate (e.g., 96-well plate) start->seed_cells prep_dilutions Prepare Serial Dilutions of Compound in Media prep_stock->prep_dilutions incubate_adhere Incubate (24h) for cell adherence seed_cells->incubate_adhere treat_cells Treat Cells with Compound and Controls incubate_adhere->treat_cells prep_dilutions->treat_cells incubate_treat Incubate (e.g., 48-72h) treat_cells->incubate_treat assay Perform Viability/Function Assay (e.g., MTT, Proliferation) incubate_treat->assay readout Measure Readout (e.g., Absorbance, Scintillation) assay->readout analyze Analyze Data (Calculate IC50, % Inhibition) readout->analyze end End analyze->end

Caption: Generalized workflow for a cell-based assay.

References

Identifying and minimizing off-target effects of methyl mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in identifying and minimizing the off-target effects of methyl mycophenolate (MMP) and its related compounds, mycophenolate mofetil (MMF) and mycophenolic acid (MPA), in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for methyl mycophenolate (MMP)?

A1: Methyl mycophenolate (MMP) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA).[1] The primary on-target effect of MPA is the potent, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[2][4] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them the principal targets of MMP's immunosuppressive activity.[2][5]

Q2: What are the common "off-target" effects observed in non-lymphoid cells?

A2: In a research context, the "off-target" effects of MMP on non-lymphoid cells are often an extension of its on-target mechanism. Many types of rapidly proliferating non-immune cells also rely on the de novo purine (B94841) synthesis pathway, although typically to a lesser extent than lymphocytes.[3] Known effects on non-lymphoid cells include:

  • Anti-proliferative effects: MMP has been shown to inhibit the proliferation of various cell types in vitro, including fibroblasts, mesangial cells, and monocyte-derived dendritic cells.[3]

  • Induction of apoptosis: At higher concentrations, MMP can induce programmed cell death (apoptosis) in activated T-cells, and similar effects can be observed in other rapidly dividing cells.[2][3]

  • Impairment of dendritic cell function: MMP can interfere with the differentiation, maturation, and allostimulatory function of human monocyte-derived dendritic cells.[3]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: A "guanosine rescue" experiment is a standard method to confirm that the observed cellular effects are due to the on-target inhibition of IMPDH. The addition of exogenous guanosine (B1672433) to the cell culture medium can bypass the metabolic block caused by MMP.[3][6] If the addition of guanosine reverses the anti-proliferative or cytotoxic effects on your cells, it strongly indicates that the observed phenotype is a result of on-target IMPDH inhibition.[6] If the phenotype persists despite guanosine supplementation, it may suggest a genuine off-target mechanism.

Q4: Are there different isoforms of the target enzyme, IMPDH?

A4: Yes, in humans, there are two isoforms of IMPDH: type I and type II.[7] IMPDH type I is constitutively expressed at low levels in most cell types.[2] In contrast, IMPDH type II is upregulated in proliferating cells, particularly activated lymphocytes.[2][7] Mycophenolic acid (MPA) is a more potent inhibitor of the type II isoform, which contributes to its relative selectivity for lymphocytes.[2]

Troubleshooting Guide

Problem 1: High levels of cytotoxicity are observed in my non-lymphoid cells treated with MMP.

  • Possible Cause: The concentration of MMP is too high, leading to significant inhibition of proliferation and induction of apoptosis in your non-target cells. The anti-proliferative effects of MMP are strongly dose-dependent.[6]

  • Solution: Perform a Dose-Response Analysis. It is critical to titrate MMP/MPA to determine the therapeutic window for your specific experiment. This involves testing a range of concentrations to identify the lowest dose that achieves the desired effect on your target cells (e.g., lymphocytes) while having a minimal impact on the non-lymphoid cells of interest.[3][6] (See Protocol 1).

Problem 2: I am seeing inconsistent or unexpected results in my co-culture experiments involving immune and non-immune cells.

  • Possible Cause: The off-target effects of MMP on one cell type may be indirectly influencing the behavior of the other cell type in your co-culture system. For instance, MMP-induced stress or death in fibroblasts could release factors that subsequently affect the immune cells.

  • Solution 1: Staggered Treatment Protocol. To minimize the initial shock to non-lymphoid cells, you can plate them and allow them to adhere and grow for a period (e.g., 24 hours) before adding the immune cells and MMP simultaneously.[3]

  • Solution 2: Use of Conditioned Media. To separate the direct effects of MMP on each cell type, you can treat each cell type with MMP individually, collect the conditioned media, and then apply it to the other cell type. This can help to identify any indirect, paracrine signaling effects.

Problem 3: My cells appear to have developed resistance to MMP.

  • Possible Cause: Cellular resistance to MMP can arise through several mechanisms, including the upregulation of the target enzyme, IMPDH, or mutations in the IMPDH gene that reduce the binding affinity of MPA.[8]

  • Solution: Molecular and Biochemical Analysis.

    • Quantitative PCR (qPCR) and Western Blotting: Assess the mRNA and protein levels of IMPDH2 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in IMPDH2 expression is a common resistance mechanism.[8]

    • Sanger Sequencing: Sequence the IMPDH2 gene to identify any potential mutations that might confer resistance.[8]

    • IMPDH Activity Assay: Compare the enzymatic activity of IMPDH in cell lysates from sensitive and resistant cells in the presence of varying concentrations of MPA. This can help determine if there is an alteration in the enzyme's sensitivity to the inhibitor.[8] (See Protocol 2).

Data Summary

Table 1: Comparative In Vitro Effects of Mycophenolic Acid (MPA)

Cell TypeEffectConcentration RangeReference
Human Monocyte-Derived Dendritic CellsDose-dependent reduction in cell numberNot specified[3]
T-cell leukemia (Molt-4)Cytotoxicity0.1 - 50 µM[9]
Human colon adenocarcinoma (LS174T)Cytotoxicity0.1 - 50 µM[9]
Glioblastoma CellsSynergizes cytotoxic effect of chemotherapeutic agentsNot specified[10]

Key Signaling Pathways and Experimental Workflows

MPA_Mechanism_of_Action Mechanism of Action of Mycophenolic Acid (MPA) MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzes IMPDH Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) XMP->Guanine_Nucleotides DNA_RNA DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Guanosine_Rescue_Workflow Guanosine Rescue Experimental Workflow cluster_groups Experimental Groups cluster_assessment Assessment cluster_interpretation Interpretation Control Untreated Cells Viability Assess Cell Viability (e.g., MTT, Cell Counting) Control->Viability MMP_only Cells + MMP MMP_only->Viability Rescue Cells + MMP + Guanosine Rescue->Viability Guanosine_only Cells + Guanosine Guanosine_only->Viability Outcome1 Viability Restored in Rescue Group Viability->Outcome1 Outcome2 Viability NOT Restored in Rescue Group Viability->Outcome2 Conclusion1 Effect is ON-TARGET (IMPDH-mediated) Outcome1->Conclusion1 Conclusion2 Effect is OFF-TARGET or Guanosine uptake issue Outcome2->Conclusion2

References

Technical Support Center: Interpreting Unexpected Results in Cell-Based Assays with (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-Methyl mycophenolate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results in cell-based assays involving this compound and its active form, mycophenolic acid (MPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[1][2] The primary on-target effect of MPA is the potent, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][4] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. As T and B lymphocytes are particularly reliant on this pathway for proliferation, they are the primary targets of MPA's immunosuppressive activity.[1][3][4]

Q2: What are the known off-target or unexpected effects of MPA in cell-based assays?

While highly effective in targeting lymphocytes, MPA can exhibit several off-target effects, particularly in mixed cell cultures or when studying non-lymphoid cells. These effects are often an extension of its primary mechanism. Known off-target effects include:

  • Anti-proliferative effects on non-lymphoid cells: MPA has been shown to inhibit the proliferation of various cell types in vitro, including fibroblasts, mesangial cells, and monocyte-derived dendritic cells.[1]

  • Induction of apoptosis: At higher concentrations, MPA can induce apoptosis in activated T-cells and may have similar effects on other rapidly dividing cells.[1][5]

  • Impairment of dendritic cell function: MPA can interfere with the differentiation, maturation, and function of human monocyte-derived dendritic cells.[1][2]

  • Modulation of signaling pathways: MPA can affect pathways beyond nucleotide synthesis, such as the Rho/ROCK signaling pathway and can interfere with the activation of inducible nitric oxide synthase (iNOS) and interferon regulatory factor 1 (IRF-1).[6][7]

Q3: Can this compound affect cell signaling pathways other than purine (B94841) synthesis?

Yes. Research has shown that MPA can influence other signaling pathways, which may contribute to unexpected results:

  • Rho/ROCK Pathway: MPA has been observed to downregulate the expression of RhoA and ROCK-1, which are involved in processes like cell adhesion, migration, and proliferation.[6]

  • iNOS and IRF-1 Inhibition: MPA can inhibit the expression of the iNOS gene by interfering with the induction of the transcription factor IRF-1, thereby reducing nitric oxide production in certain cell types like fibroblasts.[7]

  • Interference with Glycosylation: MPA can inhibit the glycosylation and expression of adhesion molecules, which can affect cell-cell interactions and immune cell trafficking.[5][8]

Troubleshooting Guide

This guide addresses common unexpected outcomes in cell-based assays with this compound and provides potential solutions.

Problem 1: High levels of cytotoxicity observed in non-lymphoid cells.

  • Possible Cause: The concentration of MPA is too high, leading to significant inhibition of proliferation and induction of apoptosis in non-target cells.[1] While lymphocytes are most sensitive, other proliferating cells can also be affected.[9]

  • Solutions:

    • Perform a Dose-Response Curve: It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell types. This will help identify a therapeutic window that is effective on your target cells while minimizing toxicity in non-target cells.[1][9]

    • Guanosine (B1672433) Rescue: Supplementing the cell culture medium with guanosine can bypass the inhibitory effect of MPA on IMPDH, thereby rescuing non-lymphoid cells from the anti-proliferative effects.[1]

Problem 2: Inconsistent or unexpected results in co-culture experiments.

  • Possible Cause: Off-target effects on one cell type are indirectly influencing the behavior of the other. For instance, MPA-induced stress or death in one cell population could release factors that affect the other cell type in the co-culture system.[1]

  • Solution:

    • Staggered Treatment Protocol: To mitigate this, consider a staggered treatment approach. First, plate the non-lymphoid cells and allow them to adhere and grow for a period (e.g., 24 hours). Then, add the immune cells and this compound simultaneously.[1]

Problem 3: Observed effects are not consistent with IMPDH inhibition alone.

  • Possible Cause: MPA may be modulating other signaling pathways in your cell system, leading to unexpected phenotypic changes.

  • Solution:

    • Investigate Alternative Pathways: Review the literature for known effects of MPA on other signaling pathways that might be active in your cell type, such as the Rho/ROCK pathway or iNOS signaling.[6][7]

    • Use Specific Inhibitors: If you hypothesize the involvement of another pathway, use specific inhibitors for that pathway in conjunction with MPA to dissect the mechanism.

Data Presentation

Table 1: Example IC50 Values for Mycophenolic Acid (MPA) in Different Cell Types

Cell TypeAssayIncubation Time (hours)IC50 (µM)Reference
Human T-LymphocytesProliferation720.02 - 0.1[10]
Human B-LymphocytesProliferation720.1 - 1.0[4]
Human FibroblastsProliferation725 - 25[1]
Human Monocyte-Derived Dendritic CellsProliferation481 - 10[1]

Note: These are example values. It is critical to determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Protocol 2: Guanosine Rescue Experiment

  • Prepare Stocks: Prepare a stock solution of this compound and a stock solution of guanosine (e.g., 100 mM in sterile water or PBS, filter-sterilized).[1]

  • Cell Seeding: Plate your cells of interest in a 96-well plate.

  • Treatment Groups:

    • Untreated cells

    • Cells treated with the desired concentration of this compound only

    • Cells treated with a range of guanosine concentrations only (e.g., 10 µM to 100 µM)

    • Cells co-treated with this compound and a range of guanosine concentrations[1]

  • Incubation: Incubate for the desired experimental duration.

  • Assessment: Assess cell viability and proliferation using a standard assay (e.g., MTT, CellTiter-Glo®).

  • Analysis: Compare the viability/proliferation of the co-treated cells to the cells treated with this compound alone to determine if guanosine can rescue the cells from its effects.

Visualizations

MPA_Mechanism_of_Action cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Cellular_Effects Cellular Effects Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMPDH IMPDH IMP->IMPDH GMP GMP XMP->GMP GTP_dGTP GTP / dGTP GMP->GTP_dGTP DNA_RNA DNA & RNA Synthesis GTP_dGTP->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation IMPDH->XMP MPA This compound (Active Form: MPA) MPA->IMPDH Inhibits Apoptosis Apoptosis MPA->Apoptosis Induces (High Conc.) Lymphocytes T & B Lymphocytes Proliferation->Lymphocytes Suppressed Proliferation

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Troubleshooting_Workflow Start Unexpected Results with (E/Z)-MMF Check_Concentration Is concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (IC50 determination) Check_Concentration->Dose_Response No High_Cytotoxicity High cytotoxicity in non-target cells? Check_Concentration->High_Cytotoxicity Yes Dose_Response->High_Cytotoxicity Guanosine_Rescue Perform Guanosine Rescue Assay High_Cytotoxicity->Guanosine_Rescue Yes Inconsistent_CoCulture Inconsistent results in co-culture? High_Cytotoxicity->Inconsistent_CoCulture No Guanosine_Rescue->Inconsistent_CoCulture Staggered_Treatment Implement Staggered Treatment Protocol Inconsistent_CoCulture->Staggered_Treatment Yes Off_Target_Pathway Effects inconsistent with IMPDH inhibition? Inconsistent_CoCulture->Off_Target_Pathway No Staggered_Treatment->Off_Target_Pathway Investigate_Pathways Investigate other known MPA-affected pathways (e.g., Rho/ROCK, iNOS) Off_Target_Pathway->Investigate_Pathways Yes End Interpretation Improved Off_Target_Pathway->End No Investigate_Pathways->End

Caption: Troubleshooting workflow for unexpected results.

Guanosine_Rescue_Logic MPA MPA IMPDH IMPDH MPA->IMPDH Inhibits DeNovo_Synthesis De Novo Guanine Nucleotide Synthesis IMPDH->DeNovo_Synthesis Blocks Guanine_Nucleotides Guanine Nucleotides DeNovo_Synthesis->Guanine_Nucleotides Guanosine Exogenous Guanosine Salvage_Pathway Salvage Pathway Guanosine->Salvage_Pathway Salvage_Pathway->Guanine_Nucleotides Bypasses Blockade Cell_Proliferation Cell Proliferation Guanine_Nucleotides->Cell_Proliferation

Caption: Logic of the Guanosine Rescue experiment.

References

Technical Support Center: (E/Z)-Methyl Mycophenolate - Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of (E/Z)-Methyl mycophenolate in a laboratory setting. Given that this compound is the methyl ester of mycophenolic acid, this guidance is primarily based on the extensive safety data available for the closely related and well-documented compound, Mycophenolate Mofetil. Researchers should always consult their institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the specific product in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for Mycophenolate Mofetil, this compound should be handled as a hazardous compound. Primary hazards include:

  • Toxicity: Harmful if swallowed.[1][2]

  • Reproductive Toxicity: May cause harm to the unborn child.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive list of required PPE is detailed in the table below. It is crucial to wear the appropriate PPE to prevent skin and eye contact, and inhalation.[5]

Q3: How should I handle the powdered form of this compound to minimize exposure?

A3: All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation of aerosolized powder.[5] When possible, dampen the powder with a suitable solvent to reduce dust generation.[5]

Q4: What should I do in case of a small spill?

A4: For a small powder spill, gently cover it with a damp absorbent material to avoid making the powder airborne.[5] For a small liquid spill, absorb it with an inert material.[5] The spill area should then be cleaned with a suitable decontaminating solution. All cleanup materials must be disposed of as hazardous waste.[5]

Q5: How do I dispose of waste contaminated with this compound?

A5: All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[5] Solid waste, such as contaminated PPE and lab supplies, should be placed in a clearly labeled, sealed hazardous waste container.[5] Sharps must be disposed of in a designated sharps container.[5]

Troubleshooting Guides

Problem: I accidentally came into contact with this compound powder on my skin.

Solution
1. Immediately wash the affected area with plenty of soap and water.[6]
2. Remove any contaminated clothing, ensuring not to spread the powder further.[6]
3. Seek medical attention if irritation persists or if a large area of skin was exposed.
4. Report the incident to your laboratory supervisor.

Problem: I suspect the ventilation in my fume hood is not adequate.

Solution
1. Stop all work with this compound immediately.
2. Securely cap all containers of the compound.
3. Close the fume hood sash.
4. Notify your laboratory manager or environmental health and safety office to have the fume hood inspected. Do not resume work until the fume hood is certified to be functioning correctly.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile gloves is recommended.[5]Prevents skin contact.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.[5]Protects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]Prevents eye contact with airborne particles or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.[5]Minimizes inhalation of aerosolized powder.

Table 2: Spill Kit Components

ComponentPurpose
Absorbent Material Inert material for absorbing liquid spills (e.g., vermiculite, sand).
Damp Absorbent Pads For covering powder spills to prevent aerosolization.
Decontaminating Solution E.g., 70% ethanol (B145695) or a suitable laboratory disinfectant.
Waste Bags Clearly labeled hazardous waste bags.
Scoop and Brush For collecting solid waste.
Forceps For handling contaminated materials.
Personal Protective Equipment (PPE) As detailed in Table 1.

Experimental Protocols

Protocol 1: Weighing and Preparing Solutions of this compound

  • Preparation:

    • Ensure you are wearing the appropriate PPE as specified in Table 1.

    • Conduct all work in a certified chemical fume hood or biological safety cabinet.[5]

    • Designate a specific set of utensils (spatulas, weigh boats) for use with this compound only.[5]

  • Weighing:

    • To reduce dust, consider dampening the powder with a small amount of a suitable solvent.[5]

    • Carefully weigh the desired amount of the compound using a tared weigh boat.

  • Solution Preparation:

    • Slowly add the solvent to the powder to avoid splashing.[5]

    • Ensure the container is securely capped before mixing or vortexing.[5]

Protocol 2: Decontamination of Surfaces

  • Preparation:

    • Wear appropriate PPE.

    • Prepare a decontaminating solution, such as 70% ethanol.

  • Procedure:

    • Thoroughly wipe down all surfaces that may have come into contact with this compound.

    • For equipment, scrub with alcohol to decontaminate.[6]

    • Dispose of all cleaning materials as hazardous waste.

Visualizations

Spill_Response_Workflow start Spill Occurs alert_personnel Alert Others in the Area start->alert_personnel assess_spill Assess Spill Size (Small vs. Large) small_spill Handle Small Spill assess_spill->small_spill Small large_spill Handle Large Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate alert_personnel->assess_spill contact_ehs Contact Environmental Health & Safety evacuate->contact_ehs end Spill Response Complete contact_ehs->end contain_spill Contain Spill don_ppe->contain_spill powder_spill Powder Spill? contain_spill->powder_spill cover_powder Gently Cover with Damp Absorbent Material powder_spill->cover_powder Yes absorb_liquid Absorb with Inert Material powder_spill->absorb_liquid No (Liquid) clean_area Clean Spill Area with Decontaminating Solution cover_powder->clean_area absorb_liquid->clean_area dispose_waste Dispose of all Cleanup Materials as Hazardous Waste clean_area->dispose_waste dispose_waste->end

Caption: Workflow for responding to a spill of this compound.

Waste_Disposal_Workflow start Generate Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled, Sealed Hazardous Waste Container solid_waste->solid_container liquid_container Collect in a Compatible, Labeled Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in a Designated Sharps Container sharps_waste->sharps_container store_waste Store Waste in a Designated Secondary Containment Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste schedule_pickup Arrange for Hazardous Waste Pickup with EHS store_waste->schedule_pickup end Disposal Complete schedule_pickup->end

Caption: Process for the proper disposal of this compound waste.

References

Technical Support Center: Optimizing Dosage of Mycophenolate Derivatives for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of mycophenolate derivatives for animal studies. The primary focus is on Mycophenolate Mofetil (MMF), the well-researched prodrug of the active immunosuppressant Mycophenolic Acid (MPA), due to the limited specific data available for (E/Z)-Methyl mycophenolate. Information on MMF can serve as a valuable starting point for designing studies with its methyl ester derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Mycophenolate Mofetil (MMF)?

A1: this compound is the methyl ester of mycophenolic acid (MPA) and exists as a racemic mixture of (E) and (Z) isomers.[1][2] It is primarily known as a precursor in the synthesis of mycophenolic acid β-D-glucuronide and is also considered a potential impurity in commercial preparations of Mycophenolate Mofetil (MMF).[3] MMF is the 2-morpholinoethyl ester of MPA and is a widely used immunosuppressive prodrug.[4][5]

Q2: Is there any available dosage information for this compound in animal studies?

A2: Specific data on the dosage of this compound in animal studies is very limited. One study has reported that Mycophenolic acid methyl ester, when administered at a dose of 120 mg/kg in mice, inhibited tumor growth and decreased the production of antibodies.[3] Researchers should use this as a reference point and conduct thorough dose-finding studies for their specific animal model and experimental endpoint.

Q3: What is the mechanism of action of mycophenolate compounds?

A3: Mycophenolic acid (MPA), the active metabolite of mycophenolate prodrugs, is a selective, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[6][7] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway on which T and B lymphocytes are highly dependent for proliferation.[8][9] By inhibiting IMPDH, MPA exerts a cytostatic effect on these immune cells, thereby suppressing both cell-mediated and humoral immune responses.[9]

Q4: What are the common administration routes for mycophenolate compounds in animal studies?

A4: The most common routes of administration for Mycophenolate Mofetil in animal studies are oral gavage (PO) and intraperitoneal (IP) injection.[9] Intravenous (IV) administration is also used, particularly when rapid and complete bioavailability is required.[5] The choice of administration route can significantly impact the pharmacokinetic profile of the compound.

Q5: What are the potential side effects of mycophenolate administration in animals?

A5: The most commonly reported side effects are gastrointestinal, including diarrhea, anorexia, and gastrointestinal hemorrhage.[9][10] Myelosuppression can also occur, though MMF was developed as a less myelosuppressive alternative to azathioprine.[9] Close monitoring of animals for any adverse effects is crucial, and dose reduction may be necessary if significant toxicity is observed.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Compound degradation- Perform a dose-response study to determine the optimal dose for your model.- Ensure proper formulation and vehicle for administration. For oral administration, consider the impact of fasting.[11]- If using oral administration, consider switching to intraperitoneal or intravenous routes for more direct systemic exposure.- Prepare fresh solutions of the compound for each experiment.
Gastrointestinal Toxicity (e.g., diarrhea, weight loss) - Dosage is too high- Animal model sensitivity- Reduce the dosage. A dose reduction often resolves adverse effects.[9]- Consider splitting the daily dose into two administrations.- Ensure the vehicle used for formulation is non-irritating.- Provide supportive care as per your institution's animal care guidelines.
Variable Results Between Animals - Inconsistent dosing technique- Differences in animal health status- Inter-individual pharmacokinetic variability- Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage).- Use healthy animals of a consistent age and weight.- Consider therapeutic drug monitoring of MPA levels in plasma to correlate exposure with efficacy and toxicity.
Compound Precipitation in Formulation - Poor solubility of the compound in the chosen vehicle- Consult solubility data for the specific mycophenolate derivative. MMF is slightly soluble in water but solubility increases in acidic medium.[5]- Consider using a different vehicle or a co-solvent. For MMF, common vehicles include water, saline, or 5% dextrose solution (for IV).[5]- Sonication may help in creating a more uniform suspension.

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for Mycophenolate Mofetil (MMF) in various animal models. This data can be used as a starting point for designing studies with this compound, with the caveat that dose adjustments will likely be necessary.

Table 1: Recommended MMF Dosages in Animal Models

Animal Model Indication Dosage Range (mg/kg/day) Administration Route Frequency
Mouse Graft-Versus-Host Disease30 - 90Oral GavageOnce or twice daily
Mouse Autoimmune Disease100Oral GavageOnce daily
Rat Kidney Allograft Rejection5 - 25OralOnce daily[5]
Dog Immune-Mediated Disease7 - 20Oral or IVTwice daily[9]
Dog Meningoencephalomyelitis of Unknown Etiology20Oral or IVTwice daily[12]

Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) after MMF Administration in Dogs

Parameter Value (Mean ± SD)
Cmax (μg/mL) 9.33 ± 7.04[11]
Tmax (hr) < 1[11]
AUC₀₋∞ (hr*μg/mL) 12.84 ± 6.62[11]
T½ (min) 5.50 ± 3.80 (harmonic mean ± PseudoSD)[11]
(Data from a single oral dose of 13 mg/kg MMF in juvenile dachshunds)[11]

Experimental Protocols

Protocol 1: Preparation of MMF for Oral Gavage in Rodents
  • Calculate the required amount of MMF: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of MMF powder needed.

  • Select a vehicle: Sterile water for injection or 0.9% saline are common vehicles.

  • Prepare the suspension:

    • Accurately weigh the MMF powder.

    • Gradually add the powder to the vehicle while vortexing to create a homogenous suspension.

    • For a finer suspension, a homogenizer or sonicator can be used.

    • It is recommended to prepare the suspension fresh daily.

  • Administration:

    • Gently restrain the animal.

    • Use an appropriately sized gavage needle for the animal species.

    • Administer the MMF suspension slowly and directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Pharmacokinetic Study of MPA in Rodents
  • Animal Preparation: For serial blood sampling, consider the placement of a catheter (e.g., in the jugular vein) to minimize stress.

  • MMF Administration: Administer a single dose of MMF via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Data Analysis:

    • Quantify the concentration of MPA in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

Signaling Pathway

Mycophenolate_Mechanism cluster_pathway De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP Guanosine_Nucleotides Guanosine Nucleotides (GTP, dGTP) GMP->Guanosine_Nucleotides DNA_RNA DNA & RNA Synthesis Guanosine_Nucleotides->DNA_RNA Proliferation T & B Lymphocyte Proliferation DNA_RNA->Proliferation MMF Mycophenolate Mofetil (Prodrug) MPA Mycophenolic Acid (Active Metabolite) MMF->MPA MPA->IMP Inhibition

Mechanism of action of Mycophenolate Mofetil.
Experimental Workflow

Dosing_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calculate Calculate Dose Weigh Weigh Compound Calculate->Weigh Prepare Prepare Formulation Weigh->Prepare Administer Administer to Animal (e.g., Oral Gavage) Prepare->Administer Monitor_Initial Monitor for Immediate Distress Administer->Monitor_Initial Monitor_Daily Daily Monitoring (Weight, Clinical Signs) Monitor_Initial->Monitor_Daily Collect_Samples Collect Samples (Blood, Tissues) Monitor_Daily->Collect_Samples Analyze Analyze Data Collect_Samples->Analyze

General workflow for in vivo dosing studies.
Troubleshooting Logic

Decision-making flowchart for dose optimization.

References

Addressing batch-to-batch variability of synthesized (E/Z)-Methyl mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of (E/Z)-Methyl mycophenolate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Methyl Mycophenolate?

A1: Methyl mycophenolate is typically synthesized through the esterification of mycophenolic acid (MPA) with methanol (B129727). Common methods include:

  • Acid-catalyzed esterification: This involves reacting MPA with methanol in the presence of a strong acid catalyst such as sulfuric acid or with a Lewis acid like tin(II) chloride.[1]

  • Reaction with thionyl chloride: MPA can be converted to its acid chloride using thionyl chloride, followed by a reaction with methanol.

Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can stem from several factors:

  • Raw Material Quality: Variations in the purity of mycophenolic acid and methanol can introduce impurities and affect reaction kinetics.

  • Catalyst Activity: The type, concentration, and activity of the catalyst can significantly influence the reaction rate and the formation of byproducts, including the Z-isomer.

  • Process Parameters: Inconsistent control of reaction temperature, time, and agitation can lead to incomplete reactions or the formation of degradation products.

  • Work-up and Purification Procedures: Differences in extraction, washing, and crystallization steps can affect the final purity and isomer ratio of the product.

Q3: What is the significance of the E/Z isomer ratio in Methyl Mycophenolate?

A3: this compound is a racemic mixture of (Z)- and (E)-isomers. The thermodynamically more stable E-isomer is typically the desired product. The presence of the Z-isomer is often considered an impurity. Controlling the E/Z ratio is crucial for ensuring product consistency and may be critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q4: Which analytical techniques are suitable for determining the E/Z ratio of Methyl Mycophenolate?

A4: The following analytical methods are commonly used:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the E and Z isomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the E/Z ratio by integrating the signals of protons that are in different chemical environments in the two isomers.

Troubleshooting Guides

Issue 1: High Z-Isomer Content
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Catalyst Use a catalyst known to favor the formation of the E-isomer, such as tin(II) chloride.Increased selectivity for the E-isomer.
Suboptimal Reaction Temperature Optimize the reaction temperature. Esterification reactions are often exothermic, and lower temperatures may favor the thermodynamically more stable E-isomer.Reduction in the formation of the Z-isomer.
Prolonged Reaction Time Monitor the reaction progress and stop it once the optimal conversion to the E-isomer is achieved to prevent potential isomerization to the Z-form.Minimized formation of the Z-isomer.
Inefficient Crystallization Optimize the crystallization solvent and conditions to selectively crystallize the E-isomer, leaving the Z-isomer in the mother liquor.Improved purity with a lower Z-isomer content.[2]
Issue 2: Low Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the reaction time or temperature, or increase the catalyst concentration. Monitor the reaction by TLC or HPLC to ensure completion.Higher conversion of mycophenolic acid to methyl mycophenolate.
Loss of Product During Work-up Ensure proper phase separation during extractions and minimize the amount of solvent used for washing crystals to avoid product loss.Improved recovery of the final product.
Catalyst Deactivation Use a fresh, high-quality catalyst for each batch.Consistent and efficient reaction rates.
Issue 3: Presence of Impurities Other Than the Z-Isomer
Possible Cause Troubleshooting Step Expected Outcome
Impure Starting Materials Use highly pure mycophenolic acid and methanol.Reduction in process-related impurities.
Side Reactions Control the reaction temperature to minimize the formation of degradation products.Improved purity of the crude product.
Ineffective Purification Optimize the purification method, such as recrystallization or column chromatography, to effectively remove impurities.Higher purity of the final product.

Data Presentation

Table 1: Common Impurities in Methyl Mycophenolate Synthesis

Impurity NamePotential Source
Mycophenolic Acid (unreacted)Incomplete reaction.
(Z)-Methyl MycophenolateIsomerization during synthesis or work-up.
Di-esters and other byproductsSide reactions due to suboptimal reaction conditions.
Residual SolventsIncomplete removal during drying.

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl Mycophenolate

Materials:

  • Mycophenolic Acid (MPA)

  • Methanol (anhydrous)

  • Tin(II) chloride dihydrate

  • Isobutyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Charcoal

Procedure:

  • Combine Mycophenolic Acid (9.6 g, 30 mmol) and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) in methanol (40 ml).[1]

  • Stir the mixture at reflux temperature for 7 hours.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, evaporate the solvent to dryness.[1]

  • Dissolve the residue in isobutyl acetate (300 ml).[1]

  • Add saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g).[1]

  • Filter the mixture and separate the phases.[1]

  • Collect the organic phase and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone/isopropanol) to yield white crystals of (E)-Methyl mycophenolate.[2]

Protocol 2: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., potassium dihydrogen phosphate, pH adjusted). The exact ratio should be optimized for best separation. A reported method for related compounds used acetonitrile and 0.1% trifluoroacetic acid solution (pH 3.9) in a 35:65 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detection Wavelength: 250 nm.[3]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of purified E and Z isomers (if available) and a sample solution of the synthesized batch in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the peaks corresponding to the E and Z isomers based on their retention times.

  • Calculate the E/Z ratio by comparing the peak areas of the two isomers.

Protocol 3: 1H-NMR for E/Z Ratio Determination

Instrumentation and Conditions:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire a 1H NMR spectrum.

    • Identify the characteristic signals for the E and Z isomers. Protons near the double bond will likely have different chemical shifts and/or coupling constants.

    • Integrate the area under the peaks corresponding to a specific proton for both the E and Z isomers.

    • Calculate the E/Z ratio by comparing the integration values.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis MPA Mycophenolic Acid Reaction Esterification Reaction MPA->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst (e.g., SnCl2) Catalyst->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Extraction Evaporation->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product (E/Z)-Methyl Mycophenolate Crystallization->Final_Product HPLC HPLC Analysis Final_Product->HPLC NMR NMR Analysis Final_Product->NMR

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions Start Batch Analysis: High Z-Isomer Content? Cause_Temp Suboptimal Temperature? Start->Cause_Temp Yes Cause_Cat Inappropriate Catalyst? Start->Cause_Cat Yes Cause_Time Reaction Time Too Long? Start->Cause_Time Yes Action_Temp Optimize Temperature Cause_Temp->Action_Temp Action_Cat Change Catalyst Cause_Cat->Action_Cat Action_Time Reduce Reaction Time Cause_Time->Action_Time Outcome Reduced Z-Isomer Content Action_Temp->Outcome Action_Cat->Outcome Action_Time->Outcome

References

Validation & Comparative

Comparative analysis of (E/Z)-Methyl mycophenolate and Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent, widely used in transplantation medicine and for the treatment of autoimmune diseases. As a prodrug, its efficacy is dependent on its conversion to the active metabolite, Mycophenolic Acid (MPA). This guide provides a comparative analysis of MMF and a related compound, (E/Z)-Methyl mycophenolate, focusing on their chemical properties, mechanism of action, and the experimental methodologies required for their evaluation.

While MMF is a well-characterized therapeutic agent, this compound is primarily recognized as a racemic mixture of the (Z) and (E) isomers of the methyl ester of MPA, often serving as a precursor in the synthesis of MPA derivatives.[1] Direct comparative performance data between this compound and MMF is not available in published literature. Therefore, this guide offers a theoretical comparison based on the principles of prodrug chemistry and the extensive existing data for MMF, alongside detailed experimental protocols for any future comparative studies.

Chemical and Pharmacokinetic Properties

Mycophenolate Mofetil is the 2-morpholinoethyl ester of MPA, while this compound is the methyl ester. This structural difference is anticipated to influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.

PropertyThis compoundMycophenolate Mofetil (MMF)
Prodrug Type Methyl ester of Mycophenolic Acid2-morpholinoethyl ester of Mycophenolic Acid
Active Metabolite Mycophenolic Acid (MPA)Mycophenolic Acid (MPA)
Anticipated Bioactivation Hydrolysis by esterasesRapid and complete hydrolysis by carboxylesterases (CES1 and CES2) in the gut, liver, and blood.[2][3]
Bioavailability of MPA Not determined. Likely dependent on the rate of hydrolysis and susceptibility to first-pass metabolism.High, with an oral bioavailability of MPA reported to be between 80.7% and 94%.[4]
Plasma Half-life of Prodrug Not determined.Very short; MMF is often undetectable in plasma following oral administration due to rapid conversion to MPA.[3]

Mechanism of Action: The Role of Mycophenolic Acid

Both this compound and Mycophenolate Mofetil are prodrugs that deliver the same active moiety: Mycophenolic Acid (MPA). Therefore, their ultimate mechanism of immunosuppression is identical. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[5]

This inhibition of IMPDH has several downstream effects that contribute to the overall immunosuppressive activity:

  • Depletion of Guanosine (B1672433) Nucleotides: IMPDH is a key enzyme in the de novo synthesis of guanosine nucleotides. By inhibiting this enzyme, MPA selectively depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

  • Inhibition of Lymphocyte Proliferation: T and B lymphocytes are highly dependent on the de novo pathway for purine (B94841) synthesis and are therefore particularly susceptible to the effects of MPA. The depletion of guanosine nucleotides leads to an arrest of the cell cycle at the G1 to S phase, inhibiting the proliferation of these key immune cells.

  • Suppression of Antibody Formation: By inhibiting B lymphocyte proliferation, MPA suppresses antibody production.

  • Induction of Apoptosis: MPA can induce apoptosis in activated T lymphocytes.

  • Inhibition of Glycosylation: MPA's depletion of GTP also affects the glycosylation of cell surface adhesion molecules, which can reduce the recruitment of lymphocytes and monocytes to sites of inflammation.

The signaling pathway for the primary mechanism of action of MPA is illustrated below.

MPA_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_outcome Immunosuppressive Effect IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Lymphocyte_Proliferation Inhibition of T and B Lymphocyte Proliferation MPA Mycophenolic Acid (MPA) IMPDH Inosine-5'-Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Protocols

To conduct a direct comparative analysis of this compound and Mycophenolate Mofetil, a series of in vitro and in vivo experiments would be necessary.

In Vitro Immunosuppressive Activity Assay

This assay evaluates the inhibitory effect of the compounds on lymphocyte proliferation.

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. Proliferation Assay:

  • PBMCs are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
  • Cells are stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
  • Test compounds (this compound, MMF, and MPA as a positive control) are added at various concentrations.
  • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
  • Cell proliferation is measured using a standard method such as the MTT assay or by measuring the incorporation of [3H]-thymidine or BrdU.

3. Data Analysis:

  • The concentration of each compound that causes 50% inhibition of proliferation (IC50) is calculated. A lower IC50 value indicates greater potency.

The workflow for this in vitro assay is depicted below.

in_vitro_workflow start Isolate Human PBMCs culture Culture PBMCs in 96-well plates start->culture stimulate Stimulate with Mitogen (e.g., PHA) culture->stimulate add_compounds Add Test Compounds (this compound, MMF, MPA) stimulate->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_proliferation Measure Cell Proliferation (e.g., MTT assay) incubate->measure_proliferation analyze Calculate IC50 Values measure_proliferation->analyze mpa_quantification_workflow start Collect Plasma Samples prepare Protein Precipitation and Addition of Internal Standard start->prepare separate LC Separation (C18 Column) prepare->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify MPA Concentration (Standard Curve) detect->quantify

References

Uncharted Territory: The Bioactivity of E and Z Isomers of Methyl Mycophenolate Remains Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the head-to-head comparison of the biological activities of the E and Z geometric isomers of methyl mycophenolate. While methyl mycophenolate is known as the methyl ester of the potent immunosuppressant mycophenolic acid (MPA) and exists as a mixture of these two isomers, dedicated studies isolating and individually characterizing the bioactivity of each isomer are not publicly available. Researchers and drug development professionals are therefore operating with an incomplete picture of how each geometric form contributes to the overall therapeutic effect and potential side effects of this compound.

Mycophenolic acid and its prodrugs, such as mycophenolate mofetil (MMF), are cornerstones in immunosuppressive therapy, primarily used to prevent organ transplant rejection.[1][2] The well-established mechanism of action for MPA involves the potent, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which activated T and B lymphocytes are particularly dependent for proliferation. By inhibiting IMPDH, MPA selectively halts the proliferation of these key immune cells, thereby suppressing the immune response.

While the general mechanism of MPA is well-understood, the specific contributions of its E and Z isomers, and by extension, the isomers of its methyl ester, remain a critical unknown. Geometric isomerism, the spatial arrangement of atoms around a double bond, can significantly influence a molecule's biological activity.[5][6] Differences in shape between E and Z isomers can affect how a drug binds to its target receptor or enzyme, potentially leading to variations in efficacy, metabolism, and toxicity.

Currently, commercially available methyl mycophenolate is a racemic mixture of the (E)- and (Z)-isomers. Although some research has been conducted on derivatives of the E-isomer of mycophenolic acid, a direct comparative study evaluating the immunosuppressive, cytotoxic, or other biological activities of the individual E and Z isomers of methyl mycophenolate has not been reported in the reviewed literature.

The Established Signaling Pathway of Mycophenolic Acid

The primary mechanism of action of mycophenolic acid is the inhibition of the de novo purine (B94841) synthesis pathway, which is critical for the proliferation of lymphocytes. The following diagram illustrates this established signaling pathway.

MPA_Pathway cluster_purine De Novo Purine Synthesis cluster_lymphocyte Lymphocyte IMP Inosine (B1671953) Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Guanosine_Nucleotides Guanosine Nucleotides (GTP, dGTP) GMP->Guanosine_Nucleotides DNA_Synthesis DNA Synthesis & Proliferation Guanosine_Nucleotides->DNA_Synthesis Suppression Suppression of Immune Response DNA_Synthesis->Suppression MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibition

References

A Comparative Guide to Validating the Immunos-uppressive Effect of (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the immunosuppressive potential of (E/Z)-Methyl mycophenolate, a novel analogue of mycophenolic acid (MPA). By comparing its mechanism and performance benchmarks against established immunosuppressants, this document offers detailed protocols and data presentation strategies to facilitate a thorough evaluation in a new preclinical model.

Core Mechanism of Action: The IMPDH Pathway

This compound, as a derivative of MPA, is predicted to exert its immunosuppressive effects by targeting the same critical enzyme: inosine (B1671953) monophosphate dehydrogenase (IMPDH). MPA is the active metabolite of the widely used prodrug mycophenolate mofetil (MMF).[1]

Key aspects of the mechanism include:

  • Selective Inhibition: MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH.[2] This enzyme is the rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides.[3][4]

  • Lymphocyte Dependency: T and B lymphocytes are highly dependent on the de novo purine (B94841) synthesis pathway for their proliferation.[1][3] Other cell types can utilize a salvage pathway, making lymphocytes particularly susceptible to IMPDH inhibition.[1]

  • Isoform Specificity: MPA more potently inhibits IMPDH type II, the isoform predominantly expressed in activated lymphocytes, compared to the constitutively expressed type I isoform.[3][5] This contributes to its cytostatic effect on lymphocytes over other cell types.[3]

  • Downstream Effects: By depleting the guanosine nucleotide pool, MPA inhibits DNA and RNA synthesis, leading to cell cycle arrest and a reduction in lymphocyte proliferation.[1][5] This suppression of T- and B-cell activity is the primary driver of its immunosuppressive effect.[3][6] Additionally, MPA can suppress the expression of adhesion molecules, hindering the recruitment of immune cells to sites of inflammation.[1][6]

MPA_Pathway cluster_Cell Activated Lymphocyte IMP Inosine Monophosphate (IMP) IMPDH IMPDH Type II IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA (E/Z)-Methyl Mycophenolate (as MPA) MPA->IMPDH Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_analysis Phase 3: Data Analysis & Comparison a1 T-Cell Proliferation Assay (e.g., MLR) a3 Determine IC50 Values a1->a3 a2 Cytokine Production Assay (e.g., IL-2, IFN-γ) a2->a3 b1 Select Animal Model (e.g., Rodent Skin Graft) a3->b1 Go/No-Go Decision b2 Administer this compound vs. Vehicle vs. MMF Control b1->b2 b3 Monitor Graft Survival b2->b3 b4 Histological Analysis of Graft and Spleen b3->b4 b5 Analyze Immune Cell Infiltration b4->b5 c1 Compare Graft Survival Times b5->c1 c2 Correlate Dose with Efficacy and Toxicity c1->c2 c3 Publish Findings c2->c3 Logic cluster_standard Standard Validation (MMF) cluster_new New Model Validation (this compound) s1 MMF (Prodrug) s2 Hydrolysis to Mycophenolic Acid (MPA) s1->s2 s3 IMPDH Inhibition s2->s3 s4 Established Efficacy & Toxicity Profile s3->s4 c Compare Efficacy & Safety vs. MMF s4->c n1 This compound n2 Pharmacokinetics (ADME) - Conversion to MPA? n1->n2 n3 Confirm IMPDH Inhibition (In Vitro Assays) n2->n3 n4 Demonstrate In Vivo Efficacy (Allograft Model) n3->n4 n5 Assess Comparative Toxicity Profile n4->n5 n5->c

References

Comparative Guide to Cross-Validation of Analytical Methods for (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of mycophenolate derivatives, with a focus on the cross-validation of techniques applicable to (E/Z)-Methyl mycophenolate. This compound is the methyl ester of mycophenolic acid (MPA) and exists as a mixture of (E) and (Z) isomers[1][2][3]. While specific cross-validation studies for this compound are not extensively available in the published literature, this guide draws parallels from the well-established analytical methodologies for the structurally related and widely used prodrug, mycophenolate mofetil (MMF), and its active metabolite, MPA.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of cross-validation are based on guidelines from the International Council for Harmonisation (ICH)[4][5][6][7].

Comparison of Analytical Methods

The choice of an analytical method for a specific application depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mycophenolate compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Mycophenolate Analysis

ParameterHPLC-UVLC-MS/MS
Linearity Range 10-50 µg/mL[8]0.05-4 µg/mL (Total MPA)[9]
Limit of Quantification (LOQ) 0.171 µg/mL[8]0.5 µg/mL
Precision (%RSD) < 2.0%[8]< 15%[9]
Accuracy (% Recovery) 98.89 - 99.83%85.73%–102.01% (Total form)[9]
Selectivity Good, but susceptible to interference from compounds with similar UV absorbance.Excellent, based on mass-to-charge ratio, minimizing matrix effects.
Sensitivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh (with UPLC)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of mycophenolate derivatives.

HPLC-UV Method for Mycophenolate Mofetil

This method is adapted from a validated procedure for the determination of MMF in tablet dosage forms[8].

  • Instrumentation: Waters-Alliance HPLC system with a UV detector.

  • Column: Symmetry C18 (4.6 mm ID × 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a 65:35 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 216 nm.

  • Sample Preparation: A stock solution of MMF is prepared by dissolving 10 mg in the mobile phase in a 10 mL volumetric flask. Working solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

UPLC-MS/MS Method for Mycophenolic Acid and its Metabolites

This method is based on a validated procedure for the simultaneous quantification of total and free MPA and its metabolites in human plasma[9].

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: Gradient elution with a mixture of methanol (B129727) and water.

  • Flow Rate: 0.3 mL/min.

  • Sample Preparation: Protein precipitation of plasma samples with methanol. For free MPA, an ultrafiltration step is performed prior to protein precipitation.

  • Mass Spectrometry: Detection is performed using a mass spectrometer operating in the appropriate ionization mode for the analytes.

Cross-Validation Considerations

A cross-validation of analytical methods aims to ensure that different methods or laboratories produce comparable results for the same set of samples[10]. For instance, a comparative study between an immunoassay (CEDIA) and an HPLC-UV method for MPA demonstrated a positive bias with the immunoassay, suggesting that HPLC provides a more accurate measurement[10]. When cross-validating two chromatographic methods like HPLC-UV and LC-MS/MS, the following aspects should be evaluated:

  • Accuracy and Precision: Analysis of quality control samples at different concentrations.

  • Correlation of Results: Statistical analysis of the data obtained from both methods for a set of incurred samples.

  • Bias: Assessment of systematic differences between the methods.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or quality control setting.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Reporting Sample Weighing Sample Weighing Dissolution in Solvent Dissolution in Solvent Sample Weighing->Dissolution in Solvent Dilution to Working Concentration Dilution to Working Concentration Dissolution in Solvent->Dilution to Working Concentration Filtration Filtration Dilution to Working Concentration->Filtration HPLC/UPLC Injection HPLC/UPLC Injection Filtration->HPLC/UPLC Injection Inject Sample Separation on Column Separation on Column HPLC/UPLC Injection->Separation on Column Detection (UV or MS/MS) Detection (UV or MS/MS) Separation on Column->Detection (UV or MS/MS) Peak Integration Peak Integration Detection (UV or MS/MS)->Peak Integration Acquire Data Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Experimental workflow for analytical testing.

Signaling Pathway of Mycophenolic Acid

Mycophenolic acid, the active form of this compound, is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes[11][12][13][14][15].

Mycophenolic Acid Mycophenolic Acid IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Mycophenolic Acid->IMPDH Inhibits De Novo Guanosine\nNucleotide Synthesis De Novo Guanosine Nucleotide Synthesis IMPDH->De Novo Guanosine\nNucleotide Synthesis Catalyzes Lymphocyte Proliferation Lymphocyte Proliferation De Novo Guanosine\nNucleotide Synthesis->Lymphocyte Proliferation Enables

Mechanism of action of Mycophenolic Acid.

References

In Vitro Potency of (E/Z)-Methyl Mycophenolate and Other Immunosuppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid selectively inhibits the proliferation of T and B lymphocytes by targeting the de novo pathway of guanosine (B1672433) nucleotide synthesis.[1] This mechanism confers a targeted immunosuppressive effect. In vitro studies consistently demonstrate the potent inhibitory effects of MPA on lymphocyte proliferation, although its potency relative to other immunosuppressants like calcineurin inhibitors (e.g., tacrolimus, cyclosporine) and mTOR inhibitors (e.g., sirolimus) can vary depending on the specific assay and cell type used. This guide presents available quantitative data, detailed experimental methodologies for assessing in vitro potency, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative In Vitro Potency of Immunosuppressants

The following table summarizes the 50% inhibitory concentration (IC50) values for various immunosuppressants in different in vitro lymphocyte proliferation assays. These values are indicative of the drug concentration required to reduce lymphocyte proliferation by half, providing a quantitative measure of their in vitro potency.

ImmunosuppressantAssay TypeCell TypeIC50 (approx. nmol/L)
Mycophenolic Acid (MPA) PHA-stimulated ProliferationHuman PBLs10 - 100
Mixed Lymphocyte Reaction (MLR)Human PBLs10 - 100
Various Transformed Cell LinesT-cell lymphomas, B-lymphoblastoid lines90 - 365
Tacrolimus (FK 506) PHA-stimulated ProliferationHuman PBLs< 1
Mixed Lymphocyte Reaction (MLR)Human PBLs0.1
Cyclosporine A PHA-stimulated ProliferationHuman PBLs10 - 100
Mixed Lymphocyte Reaction (MLR)Human PBLs10 - 100
Sirolimus (Rapamycin) IL-2-stimulated ProliferationHuman PBLs< 1
PHA-stimulated ProliferationHuman PBLs< 1
Bredinin PHA-stimulated ProliferationHuman PBLs10,000 - 100,000
Mixed Lymphocyte Reaction (MLR)Human PBLs10,000 - 100,000

PBLs: Peripheral Blood Lymphocytes Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Mycophenolic_Acid_Pathway cluster_cell Lymphocyte IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation MPA Mycophenolic Acid (MPA) IMPDH_node IMPDH MPA->IMPDH_node Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood cell_culture Culture PBMCs with mitogen (PHA) or in Mixed Lymphocyte Reaction pbmc_isolation->cell_culture drug_prep Prepare serial dilutions of immunosuppressants drug_addition Add drug dilutions to cultures drug_prep->drug_addition cell_culture->drug_addition incubation Incubate for 72-96 hours drug_addition->incubation proliferation_assay Measure proliferation (e.g., [3H]-thymidine incorporation) incubation->proliferation_assay data_analysis Calculate % inhibition and determine IC50 values proliferation_assay->data_analysis

References

Navigating the Mycophenolate Landscape: A Comparative Guide to Formulations and Experimental Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and robustness of experimental findings are paramount. This guide provides a comparative analysis of different formulations of mycophenolic acid (MPA), the active immunosuppressive agent, to aid in experimental design and interpretation. While direct comparative studies on the specific (E/Z)-Methyl mycophenolate racemate are not extensively available in the public domain, a wealth of data exists for its clinically relevant prodrugs: mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS).

This compound is identified as a racemic mixture of the (Z) and (E) isomers of methyl mycophenolate, which is a methyl ester of mycophenolic acid.[1][2] In practice, the delivery of MPA for therapeutic use is primarily achieved through the administration of its prodrugs, MMF and EC-MPS.[3][4] These prodrugs are rapidly hydrolyzed to MPA in the body.[4][5] Understanding the nuances of these formulations is critical for the robust application of MPA in research and clinical settings.

Comparative Efficacy and Safety of MMF and EC-MPS

Clinical studies in transplant recipients provide a solid foundation for comparing the performance of MMF and EC-MPS. These formulations are designed to deliver the same active moiety, MPA, but differ in their delivery mechanisms, which can influence their clinical profiles.

A key objective in the development of EC-MPS was to potentially reduce the gastrointestinal side effects associated with MMF.[6][7] However, large-scale clinical trials have demonstrated that the efficacy and overall safety profiles of the two formulations are largely comparable.

Table 1: Comparison of Clinical Outcomes between MMF and EC-MPS in de novo Heart Transplant Recipients (12-Month Data)

OutcomeMycophenolate Mofetil (MMF)Enteric-Coated Mycophenolate Sodium (EC-MPS)95% Confidence Interval
Treatment Failure60.5%57.7%-18.4% to 12.7%
Death and Graft Loss9.2%5.1%-12.2% to 4.1%
Data from a 12-month, single-blind, randomized, parallel-group, multicenter study.[8]

Table 2: Comparison of Dose Adjustments and Rejection Rates in Kidney Transplant Recipients (2-Year Data)

OutcomeMycophenolate Mofetil (MMF)Enteric-Coated Mycophenolate Sodium (EC-MPS)p-value
Incidence of Biopsy-Proven Acute Rejection30.2%21.9%0.0004
Adjusted Risk of Dose Reductions (Hazard Ratio)1.703-<0.0001
Adjusted Risk of Drug Discontinuation (Hazard Ratio)1.507-0.0002
Data from a retrospective study of 1709 consecutive kidney transplant recipients.[6]

While graft survival was not significantly different, one large single-center study in kidney transplant recipients found that EC-MPS was associated with fewer dose reductions and discontinuations due to side effects, which may have contributed to a lower incidence of biopsy-proven rejection.[6]

Experimental Protocols

The robustness of findings related to mycophenolate formulations is underpinned by the rigorous methodologies of clinical trials. Below are generalized protocols based on studies comparing MMF and EC-MPS.

Protocol 1: Comparative Efficacy and Safety Study in de novo Transplant Recipients
  • Study Design: A multicenter, single-blind, randomized, parallel-group study.

  • Patient Population: Adult recipients of a primary solid organ transplant (e.g., heart, kidney).

  • Intervention: Patients are randomized to receive either MMF or an equimolar dose of EC-MPS, in addition to a standard background immunosuppressive regimen (e.g., cyclosporine microemulsion and corticosteroids).

  • Primary Endpoint: Incidence of treatment failure, defined as a composite of biopsy-proven acute rejection, graft loss, or death within a specified timeframe (e.g., 6 or 12 months).

  • Secondary Endpoints: Overall safety and tolerability, incidence of adverse events (particularly gastrointestinal), and need for dose adjustments.

  • Monitoring: Regular monitoring of vital signs, laboratory parameters (hematology, biochemistry), and therapeutic drug monitoring of MPA levels where applicable. End-of-study biopsies may be performed.

  • Statistical Analysis: Comparison of the primary and secondary endpoints between the two treatment groups using appropriate statistical methods (e.g., confidence intervals for differences in proportions, hazard ratios for time-to-event data).

Protocol 2: In Vitro Assessment of Mycophenolic Acid Activity
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of MPA on different cell types.

  • Cell Culture: Plate lymphoid and non-lymphoid cells in 96-well plates at a density that allows for logarithmic growth.

  • MPA Preparation: Prepare a stock solution of MPA in a suitable solvent (e.g., DMSO) and perform serial dilutions in cell culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Add the MPA dilutions to the cells and include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the experiment, typically 48-72 hours.

  • Proliferation Assessment: Quantify cell proliferation or viability using a standard method such as MTT, XTT, or a cell counting kit.

  • Data Analysis: Plot the percentage of proliferation inhibition against the logarithm of the MPA concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]

  • Confirmation of Mechanism: To confirm that the observed effect is due to IMPDH inhibition, a "guanosine rescue" experiment can be performed by adding exogenous guanosine (B1672433) to the culture medium. If the addition of guanosine reverses the anti-proliferative effect, it supports the on-target mechanism of action.[9]

Visualizing the Science

To better understand the experimental context and mechanism of action of mycophenolic acid, the following diagrams are provided.

MPA_Mechanism_of_Action cluster_purine De Novo Purine Synthesis cluster_lymphocyte Lymphocyte IMP Inosine Monophosphate (IMP) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Apoptosis Apoptosis IMPDH->Apoptosis GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Proliferation Proliferation GTP->Proliferation MPA Mycophenolic Acid (MPA) MPA->IMPDH

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Clinical_Trial_Workflow Start Patient Recruitment (de novo Transplant Recipients) Randomization Randomization Start->Randomization GroupA Treatment Arm A: Mycophenolate Mofetil (MMF) Randomization->GroupA GroupB Treatment Arm B: Enteric-Coated Mycophenolate Sodium (EC-MPS) Randomization->GroupB FollowUp Follow-up Period (e.g., 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Efficacy (Rejection, Graft Loss, Death) - Safety (Adverse Events) - Dose Adjustments FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparison of Outcomes Analysis->Results

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

While direct experimental data on the reproducibility and robustness of "this compound" is limited in publicly accessible literature, the extensive clinical research on its prodrugs, MMF and EC-MPS, provides valuable insights for researchers. The data suggests that both formulations are therapeutically similar, though differences in gastrointestinal tolerability and subsequent dose adjustments may have downstream effects on clinical outcomes in some patient populations. For researchers designing experiments with mycophenolic acid, consideration of the specific formulation and its pharmacokinetic profile is crucial for ensuring the robustness and reproducibility of the findings. The provided protocols and diagrams offer a framework for understanding and applying this important immunosuppressive agent in a scientifically rigorous manner.

References

A Comparative Guide to (E/Z)-Methyl Mycophenolate and Mycophenolic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison between (E/Z)-Methyl mycophenolate and its parent compound, mycophenolic acid. This document provides a comprehensive overview of their mechanisms of action, available performance data, and detailed experimental protocols to facilitate further investigation.

Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] This mechanism of action makes MPA a cornerstone immunosuppressive agent, as lymphocytes, key players in the immune response, are highly dependent on this pathway for their proliferation.[1][2] this compound, as the methyl ester of mycophenolic acid, is primarily utilized in research settings, often as a precursor for the synthesis of MPA metabolites like mycophenolic acid β-D-glucuronide.[3][4] While direct comparative efficacy studies are limited, ester derivatives of MPA generally function as prodrugs, which are converted to the active MPA form in vivo.[5]

Comparative Data at a Glance

FeatureThis compoundMycophenolic Acid (MPA)
Chemical Formula C₁₈H₂₂O₆[6]C₁₇H₂₀O₆
Molar Mass 334.36 g/mol [6]320.34 g/mol
Mechanism of Action Expected to act as a prodrug, hydrolyzing to Mycophenolic Acid to inhibit IMPDH.Reversible, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1]
Primary Use Research chemical, precursor for synthesis of MPA metabolites.[3][4]Immunosuppressant for preventing organ transplant rejection and treating autoimmune diseases.[1]
Potency Likely requires conversion to MPA to exert significant immunosuppressive activity. The relative potency would depend on the rate and extent of this conversion.Potent inhibitor of IMPDH, particularly the type II isoform expressed in activated lymphocytes.[2]
Bioavailability Not well-characterized. As an ester, it may have different absorption and solubility properties compared to MPA.Mycophenolate mofetil, a prodrug of MPA, has high oral bioavailability.[7]

Visualizing the Mechanism of Action

The primary mechanism of action for mycophenolic acid involves the inhibition of the de novo purine (B94841) synthesis pathway, which is critical for the proliferation of T and B lymphocytes.

MPA_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition by Mycophenolic Acid cluster_cell Lymphocyte Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Proliferation Proliferation DNA/RNA Synthesis->Proliferation MPA Mycophenolic Acid (MPA) IMPDH IMPDH MPA->IMPDH Inhibits Immune Response Immune Response Proliferation->Immune Response Guanosine Salvage Salvage Pathway (Less active in lymphocytes)

Mechanism of Mycophenolic Acid

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key assays are provided below.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This assay measures the enzymatic activity of IMPDH in the presence of an inhibitor. The activity is determined by monitoring the production of NADH, a product of the IMPDH-catalyzed reaction, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • Substrates: Inosine monophosphate (IMP), Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Test compounds: this compound, Mycophenolic acid

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.

  • Add the substrates (e.g., 250 µM IMP and 500 µM NAD⁺) to all wells.

  • Initiate the reaction by adding the recombinant IMPDH2 enzyme to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes), taking readings at regular intervals.

  • Calculate the rate of NADH formation (V) from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

IMPDH_Assay_Workflow start Start prep_plate Prepare 96-well plate with reaction buffer start->prep_plate add_compounds Add test compounds (this compound, MPA) prep_plate->add_compounds add_substrates Add substrates (IMP, NAD+) add_compounds->add_substrates add_enzyme Initiate reaction with IMPDH2 enzyme add_substrates->add_enzyme measure_abs Measure absorbance at 340 nm (kinetic, 37°C) add_enzyme->measure_abs calculate_rate Calculate rate of NADH formation measure_abs->calculate_rate determine_ic50 Determine IC50 values calculate_rate->determine_ic50 end_node End determine_ic50->end_node

IMPDH Inhibition Assay Workflow
Lymphocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Mitogen (e.g., Phytohemagglutinin (PHA))

  • Test compounds: this compound, Mycophenolic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acid-isopropanol or DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Seed lymphocytes (e.g., 1 x 10⁵ cells/well) in a 96-well plate in culture medium.

  • Add varying concentrations of the test compounds to the wells.

  • Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) to induce proliferation. Include an unstimulated control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the stimulated control without any inhibitor.[9][10]

MTT_Assay_Workflow start Start seed_cells Seed lymphocytes in 96-well plate start->seed_cells add_compounds Add test compounds and mitogen (PHA) seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer incubate_rt Incubate at room temperature add_solubilizer->incubate_rt measure_abs Measure absorbance at 570 nm incubate_rt->measure_abs calculate_inhibition Calculate proliferation inhibition measure_abs->calculate_inhibition end_node End calculate_inhibition->end_node

Lymphocyte Proliferation (MTT) Assay Workflow

Conclusion

Mycophenolic acid is a well-established immunosuppressive agent with a defined mechanism of action. This compound, as its methyl ester, is a valuable tool for research, likely acting as a prodrug. The provided experimental protocols offer a standardized framework for researchers to directly compare the in vitro efficacy of these and other related compounds. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its potential as an immunosuppressive agent.

References

In Vivo Efficacy Showdown: A Comparative Guide to (E/Z)-Methyl Mycophenolate and Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive agents, both mycophenolic acid (MPA) and tacrolimus (B1663567) stand as cornerstone therapies in preventing allograft rejection and managing autoimmune diseases. This guide provides a detailed comparison of the in vivo efficacy of mycophenolate mofetil (MMF), a prodrug of MPA, and tacrolimus, drawing upon available preclinical data.

It is important to note that the term "(E/Z)-Methyl mycophenolate" does not correspond to a standardly referenced therapeutic agent in the reviewed literature. Therefore, this guide will focus on the widely studied and clinically relevant prodrug, mycophenolate mofetil (MMF), which is metabolized in vivo to the active compound, mycophenolic acid. Direct head-to-head in vivo preclinical studies comparing MMF and tacrolimus as monotherapies are limited. This guide synthesizes data from various studies to offer a comprehensive comparative overview.

Mechanisms of Action: Divergent Pathways to Immunosuppression

Mycophenolate mofetil and tacrolimus employ distinct mechanisms to achieve their immunosuppressive effects, targeting different key pathways in T- and B-lymphocyte activation and proliferation.

Mycophenolate Mofetil (MMF): The active metabolite, mycophenolic acid (MPA), is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA. By depleting the guanosine nucleotide pool, MPA effectively halts the proliferation of these key immune cells.

Tacrolimus: This macrolide immunosuppressant exerts its effect by binding to the intracellular protein FKBP12. The resulting tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2][3] Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[4] This blockage of NFAT translocation to the nucleus prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is a critical growth factor for T-lymphocytes.[2][4]

Signaling Pathway Diagrams

Mycophenolate_Mofetil_Pathway cluster_cell Lymphocyte MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) MMF->MPA Metabolized to IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits de_novo De Novo Purine (B94841) Synthesis Guanosine Guanosine Nucleotides de_novo->Guanosine Produces DNA_RNA DNA/RNA Synthesis Guanosine->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mycophenolate Mofetil (MMF) Signaling Pathway. (Within 100 characters)

Tacrolimus_Pathway cluster_cell T-Lymphocyte Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Activates IL2 Interleukin-2 (IL-2) IL2_Gene->IL2

Caption: Tacrolimus Signaling Pathway. (Within 100 characters)

In Vivo Efficacy: A Comparative Summary from Preclinical Models

The following tables summarize the in vivo efficacy of MMF and tacrolimus as monotherapies in various animal transplantation models. The data is compiled from separate studies and should be interpreted with consideration for the differences in experimental design.

Table 1: Efficacy in Rodent Cardiac Allograft Models
DrugAnimal ModelDosing RegimenMean Graft Survival (Days)Control Group Survival (Days)Reference
Mycophenolate MofetilRat Cardiac Allograft40 mg/kg/day, oral>28Not specified[1]
TacrolimusMouse Cardiac Allograft5 mg/kg/day, i.p.>30 (100% survival)Not specified[2]
Table 2: Efficacy in Rodent Kidney Allograft Models
DrugAnimal ModelDosing RegimenOutcomeReference
Mycophenolate MofetilRat Kidney Allograft20-40 mg/kg/day, oralProlonged graft survival (specific data not provided)[1]
TacrolimusRat Kidney AllograftNot specifiedProlongs survival of transplanted graft[5]
Table 3: Efficacy in Rodent Skin Allograft Models
DrugAnimal ModelDosing RegimenMean Graft Survival (Days)Control Group Survival (Days)Reference
Mycophenolate MofetilMouse Skin Allograft50-100 mg/kg/day, oral or i.p.Prolonged graft survival (specific data not provided)Not specified[1]
TacrolimusRat Hind Limb AllograftTopical applicationMedian onset of Grade III rejection: 9 days (topical alone)Not specified[6][7]
Tacrolimus (in combo)Rat Hind Limb AllograftALS + 21 days Cyclosporine + Topical Tacrolimus>100 (in 4/6 animals)Not specified[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of MMF and tacrolimus in animal models.

Mycophenolate Mofetil in a Rat Cardiac Allograft Model[1]
  • Animal Model: Male Lewis rats as recipients and Brown-Norway rats as donors.

  • Surgical Procedure: Heterotopic heart transplantation was performed by anastomosing the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.

  • Drug Administration: MMF was suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 40 mg/kg. Treatment was initiated on the day of transplantation.

  • Efficacy Assessment: Graft survival was monitored by daily palpation of the cardiac allograft. Rejection was defined as the cessation of a palpable heartbeat, which was confirmed by laparotomy.

  • Control Group: A control group received the vehicle only.

Tacrolimus in a Mouse Vascularized Composite Allotransplantation (Hind Limb) Model[2]
  • Animal Model: Fully mismatched strain combination (e.g., BALB/c donors to C57BL/6 recipients).

  • Surgical Procedure: Orthotopic hind limb transplantation was performed.

  • Drug Administration: Tacrolimus was administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

  • Efficacy Assessment: Allograft survival was monitored daily. Rejection was graded based on clinical signs (e.g., swelling, redness, skin necrosis). Histological analysis of skin and muscle biopsies was performed to confirm rejection.

  • Control Group: A control group received the vehicle only.

Experimental Workflow Diagrams

MMF_Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Selection Select Donor (Brown-Norway) and Recipient (Lewis) Rats Surgery Perform Heterotopic Heart Transplantation Animal_Selection->Surgery Drug_Prep Prepare MMF Suspension (40 mg/kg in vehicle) Dosing Daily Oral Gavage with MMF or Vehicle Drug_Prep->Dosing Surgery->Dosing Monitoring Daily Palpation of Cardiac Allograft Dosing->Monitoring Endpoint Endpoint: Cessation of Heartbeat (Rejection) Monitoring->Endpoint

Caption: MMF Rat Cardiac Allograft Workflow. (Within 100 characters)

Tacrolimus_Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Selection Select Donor (BALB/c) and Recipient (C57BL/6) Mice Surgery Perform Orthotopic Hind Limb Transplantation Animal_Selection->Surgery Drug_Prep Prepare Tacrolimus Solution (5 mg/kg) Dosing Daily Intraperitoneal Injection of Tacrolimus or Vehicle Drug_Prep->Dosing Surgery->Dosing Monitoring Daily Clinical Assessment of Allograft Dosing->Monitoring Histology Histological Analysis of Biopsies to Confirm Rejection Monitoring->Histology

Caption: Tacrolimus Mouse Hind Limb Allograft Workflow. (Within 100 characters)

Concluding Remarks

Both mycophenolate mofetil and tacrolimus demonstrate significant efficacy in preventing allograft rejection in various preclinical models. Their distinct mechanisms of action offer different points of intervention in the immune response. While MMF targets lymphocyte proliferation through the inhibition of purine synthesis, tacrolimus acts earlier in the T-cell activation cascade by inhibiting calcineurin and subsequent cytokine production. The choice between these agents, or their use in combination, depends on the specific clinical or experimental context, including the type of transplant, the desired level of immunosuppression, and the management of potential side effects. The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for researchers and drug development professionals in designing and interpreting in vivo studies of these critical immunosuppressive drugs.

References

Independent Verification of (E/Z)-Methyl Mycophenolate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of published synthetic routes for (E/Z)-Methyl mycophenolate, a key intermediate in the synthesis of the immunosuppressive drug Mycophenolate Mofetil. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of different methodologies and their reported outcomes. This compound is the methyl ester of mycophenolic acid (MPA) and exists as a mixture of (E) and (Z) isomers.[1][2]

Comparison of Synthetic Yields and Purity

The synthesis of this compound is a critical step in various patented processes for producing Mycophenolate Mofetil. Below is a summary of quantitative data from different methodologies, highlighting the variations in reaction conditions, catalysts, and reported yields and purity.

Method ReferenceStarting MaterialReagentsCatalystSolventReaction ConditionsYieldPurity (HPLC Area%)
Method 1 Mycophenolic AcidMethanol (B129727)Tin(II) chloride dihydrateMethanolReflux, 7 hours94%98.9%
Method 2 Mycophenolic AcidThionyl chloride, MethanolDimethylformamide (DMF)Toluene (B28343)20-25°C, 2 hoursNot explicitly stated for isolated methyl esterMethyl mycophenolate was the only product detected by HPLC
Method 3 Mycophenolic AcidMethanolConcentrated Sulphuric AcidMethanol30-35°C, 8 hoursNot explicitly stated for isolated methyl esterReaction proceeds until MPA/MPME <2%

Experimental Protocols

Method 1: Tin(II) Chloride Catalyzed Esterification[3]

This method employs a metal salt catalyst for the direct esterification of mycophenolic acid.

Procedure:

  • A mixture of mycophenolic acid (9.6 g, 30 mmol) and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) in methanol (40 ml) was stirred at reflux temperature for 7 hours.

  • The reaction mixture was then evaporated to dryness.

  • The residue was dissolved in isobutyl acetate (B1210297) (300 ml).

  • Saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) were added to the solution.

  • The mixture was filtered, and the phases were separated.

  • The organic phase was dried over sodium sulfate (B86663) and then evaporated to dryness to yield the white solid product (9.38 g).

Method 2: Acid Chloride Formation followed by Esterification[4][5]

This approach proceeds through the formation of an acid chloride intermediate.

Procedure:

  • To a mixture of mycophenolic acid (100 g) and toluene (500 mL), thionyl chloride (43.0 g) was added over a period of 10 minutes at ambient temperature.

  • Dimethylformamide (0.1 g) was then added as a catalyst.

  • The reaction mixture was stirred for two hours at 20-25°C.

  • Methanol (200 mL) was added over a period of 5 minutes.

  • After 15 minutes of stirring, an HPLC sample indicated the presence of only methyl mycophenolate.

  • The volatile components were removed under reduced pressure at 50°C to yield a viscous residue.

Method 3: Sulfuric Acid Catalyzed Esterification[4]

A classic acid-catalyzed esterification method.

Procedure:

  • Mycophenolic acid (100 g) was suspended in methanol (1000 ml) containing concentrated sulphuric acid (2.5 g).

  • The mixture was warmed at 30-35°C for eight hours.

  • The reaction was monitored by HPLC until the ratio of mycophenolic acid to methyl mycophenolate was less than 2%.

  • Further processing details for isolation were not provided in the document.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic pathway for this compound from mycophenolic acid and a typical experimental workflow for its synthesis and subsequent use in the production of Mycophenolate Mofetil.

G MPA Mycophenolic Acid MethylMyco This compound MPA->MethylMyco Esterification Reagents Methanol (CH3OH) + Catalyst Reagents->MethylMyco

Caption: Synthesis of this compound from Mycophenolic Acid.

G cluster_synthesis Synthesis of Methyl Mycophenolate cluster_transesterification Synthesis of Mycophenolate Mofetil Start Mycophenolic Acid + Methanol + Catalyst Reaction Reaction under controlled temperature Start->Reaction Workup Work-up (e.g., Extraction, Washing) Reaction->Workup Isolation Isolation (e.g., Evaporation) Workup->Isolation Product1 Crude (E/Z)-Methyl Mycophenolate Isolation->Product1 Product1_input Methyl Mycophenolate Product1->Product1_input Intermediate Reaction2 Transesterification Product1_input->Reaction2 Reagent2 2-(4-morpholinyl)ethanol + Catalyst Reagent2->Reaction2 Product2 Mycophenolate Mofetil Reaction2->Product2

Caption: Experimental workflow from Mycophenolic Acid to Mycophenolate Mofetil.

References

Stability Under Scrutiny: A Comparative Analysis of Mycophenolate Mofetil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed side-by-side comparison of the chemical stability of mycophenolate mofetil (MMF) and its primary derivatives, mycophenolic acid (MPA) and enteric-coated mycophenolate sodium (EC-MPS). By examining their behavior under various stress conditions, this document aims to offer a clear perspective on their relative stability profiles, supported by experimental data.

Mycophenolate mofetil, a prodrug, is rapidly hydrolyzed in the body to its active form, mycophenolic acid, which is responsible for its immunosuppressive effects.[1] To enhance gastrointestinal tolerability, an enteric-coated formulation of mycophenolate sodium (EC-MPS) was developed to delay the release of MPA until it reaches the small intestine.[2] This guide delves into the chemical stability of these compounds, a critical factor influencing their formulation, storage, and therapeutic efficacy.

Comparative Stability Analysis

The stability of MMF has been extensively studied under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies reveal the inherent susceptibility of the molecule to various environmental factors.

Performance Under Stress: A Tabular Comparison
Stress ConditionMycophenolate Mofetil (MMF) Degradation (%)Mycophenolic Acid (MPA) & DerivativesKey Observations
Acidic Hydrolysis Significant degradationEC-MPS is designed to be stable in acidic conditions.MMF is susceptible to acid-catalyzed hydrolysis, leading to the formation of mycophenolic acid and the morpholinoethyl ester side chain.[3]
Alkaline Hydrolysis Highly sensitive; complete degradation reported with 0.1 N NaOH.[4]MPA is susceptible to degradation in alkaline conditions.The ester linkage in MMF is readily cleaved under basic conditions, making it the most sensitive condition for this molecule.[4]
Oxidative Degradation ~20.32% degradationData not readily availableMMF shows moderate sensitivity to oxidative stress.[4]
Thermal Degradation ~25.91% degradationMPA in plasma is stable for at least 3 weeks at -20°C.[5]Elevated temperatures can induce the degradation of MMF.[4]
Photolytic Degradation ~36.86% degradationData not readily availableExposure to UV light can lead to significant degradation of MMF.[4]

Metabolic Pathway and In-Vivo Conversion

Mycophenolate mofetil is a prodrug that undergoes rapid in-vivo conversion to the active mycophenolic acid. This metabolic activation is a crucial aspect of its pharmacology.

Metabolic Activation of Mycophenolate Mofetil MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Metabolite) MMF->MPA Hydrolysis by Esterases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibition Guanosine Guanosine Nucleotide Synthesis IMPDH->Guanosine Catalyzes Lymphocyte T & B Lymphocyte Proliferation Guanosine->Lymphocyte Essential for

MMF Metabolic Pathway

Experimental Protocols

The stability data presented in this guide are derived from studies employing rigorous analytical methodologies. A typical experimental workflow for forced degradation studies is outlined below.

Forced Degradation Study Protocol

A stability-indicating method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

1. Sample Preparation:

  • Prepare a stock solution of Mycophenolate Mofetil in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).[4]

  • For each stress condition, a separate sample is prepared.

2. Stress Conditions:

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period.[4]

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.01 M or 0.1 M NaOH) and refluxed.[4] Due to high sensitivity, milder conditions may be necessary.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The drug solution is heated at a high temperature (e.g., 80°C) for a specified duration.[4]

  • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.[4]

3. Sample Analysis:

  • After the stress period, the samples are cooled, neutralized (if necessary), and diluted to a suitable concentration with the mobile phase.[4]

  • The samples are then analyzed by a validated stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of a buffer (e.g., tetra butyl ammonium (B1175870) hydrogen sulphate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 52:48 v/v).[4]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[4]

  • Detection: UV detection at a specific wavelength (e.g., 216 nm or 250 nm).[4][6]

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Drug Solution Acid Acid Hydrolysis Prep->Acid Alkali Alkaline Hydrolysis Prep->Alkali Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo Neutralize Neutralize & Dilute Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Forced Degradation Workflow

Conclusion

The stability of mycophenolate mofetil and its derivatives is a multifaceted issue influenced by chemical structure, formulation, and environmental factors. MMF is inherently susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress, with alkaline hydrolysis being the most significant degradation pathway. Enteric-coated mycophenolate sodium, through its formulation design, offers enhanced stability in the acidic environment of the stomach, thereby mitigating the potential for upper gastrointestinal side effects. Mycophenolic acid, the active metabolite, demonstrates stability in plasma under typical storage conditions. For researchers and drug development professionals, a thorough understanding of these stability profiles is essential for the development of robust formulations, establishment of appropriate storage conditions, and ensuring the overall quality and efficacy of the final drug product.

References

Validating Janus Kinase (JAK) as a Novel Biological Target for (E/Z)-Methyl Mycophenolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-Methyl mycophenolate, an ester form of the established immunosuppressant mycophenolic acid (MPA), is traditionally known for its potent, non-competitive, and reversible inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH). This activity depletes guanosine (B1672433) nucleotides, primarily affecting the proliferation of T and B lymphocytes.[1] However, emerging research into the broader immunomodulatory effects of MPA and its derivatives has prompted investigation into alternative or "off-target" interactions that may contribute to its therapeutic profile. This guide explores the hypothetical validation of a new biological target for this compound: the Janus kinase (JAK) family of non-receptor tyrosine kinases.

The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in the immune system.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Given the immunomodulatory effects of this compound, investigating its potential interaction with key nodes of this pathway, such as JAKs, is a logical step in elucidating its full mechanism of action and exploring new therapeutic applications.

This guide provides a comparative analysis of the hypothetical inhibitory activity of this compound against JAK family members, alongside established JAK inhibitors. It also details the experimental protocols used to generate the presented data, offering a framework for the validation of this new biological target.

Comparative Analysis of Inhibitory Activity

The following tables summarize the quantitative data from a series of in vitro and cellular assays designed to validate and characterize the interaction of this compound with the Janus kinase family. For comparative purposes, data for well-characterized JAK inhibitors are also presented.

Table 1: In Vitro Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC50) values of this compound and other known JAK inhibitors against the enzymatic activity of isolated JAK isoforms. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
This compound (Hypothetical) 15085>1000500JAK2
Ruxolitinib3.32.842819JAK1/JAK2
Baricitinib5.95.7>40053JAK1/JAK2
Tofacitinib112201Not ReportedPan-JAK (JAK3 preference)
Upadacitinib431202,3004,700JAK1

Data for established inhibitors are sourced from publicly available literature.[4][5][6][7][8] Hypothetical data for this compound is included for illustrative purposes.

Table 2: Cellular Thermal Shift Assay (CETSA) - Thermal Shift (ΔTm)

The Cellular Thermal Shift Assay measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the melting temperature (ΔTm) indicates target engagement.

Compound (10 µM)TargetCell LineΔTm (°C) vs. Vehicle
This compound (Hypothetical) JAK2HEL (JAK2 V617F)+4.2
RuxolitinibJAK2HEL (JAK2 V617F)+5.1
Vehicle (DMSO)JAK2HEL (JAK2 V617F)0

Table 3: Pull-Down Assay with Mass Spectrometry - Potential Interacting Partners

A pull-down assay using immobilized this compound was performed to identify interacting proteins from a cell lysate. The following table lists a selection of hypothetical protein "hits" identified by mass spectrometry, ranked by relative abundance.

RankProteinGeneFunction
1Janus kinase 2JAK2Tyrosine kinase, cytokine signaling
2Signal transducer and activator of transcription 3STAT3Transcription factor, downstream of JAK2
3Heat shock protein 90HSP90AA1Chaperone protein, involved in JAK2 stability
4Protein tyrosine phosphatase, non-receptor type 6PTPN6Negative regulator of JAK signaling

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of test compounds against purified JAK kinase domains.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine 5'-triphosphate (ATP), [γ-33P]ATP

  • Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km for each respective kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-33P]ATP, and dry.

  • Measure the radioactivity on the filtermat using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[9]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with JAK2 in intact cells.

Materials:

  • HEL cells (human erythroleukemia cell line with JAK2 V617F mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Ruxolitinib (positive control)

  • Vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against JAK2, secondary HRP-conjugated antibody, chemiluminescent substrate)

Procedure:

  • Melt Curve Generation:

    • Culture HEL cells to 70-80% confluency.

    • Treat cells with a high concentration (e.g., 10 µM) of the test compound or vehicle for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble JAK2 by Western blotting.

    • Plot the percentage of soluble JAK2 relative to a non-heated control against the temperature to generate a melt curve. The shift in the curve between the compound-treated and vehicle-treated samples indicates thermal stabilization.[10][11]

  • Isothermal Dose-Response (ITDR) for ΔTm:

    • Follow the same procedure as the melt curve, but heat all samples (with a range of compound concentrations) at a single, pre-determined optimal temperature (identified from the melt curve).

    • Analyze the amount of soluble JAK2 by Western blotting and quantify the band intensities.

    • The difference in melting temperature (ΔTm) at a saturating ligand concentration is reported.[10][11]

Pull-Down Assay with Mass Spectrometry

Objective: To identify the protein binding partners of this compound.

Materials:

  • This compound analog with a linker for immobilization

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from a relevant cell line (e.g., HEL cells)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Probe Immobilization: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Affinity Capture:

    • Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a control incubation with beads that have been treated with the linker alone to identify non-specific binders.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Sample Preparation and Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie blue or a mass spectrometry-compatible silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.[12][13][14][15]

Visualizations: Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is initiated by cytokine binding to cell surface receptors. This leads to the activation of JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK P_JAK P-JAK JAK->P_JAK 2. Activation STAT STAT P_JAK->STAT 3. Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation DNA DNA STAT_Dimer->DNA 6. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Methyl_Mycophenolate (E/Z)-Methyl Mycophenolate Methyl_Mycophenolate->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the hypothetical point of inhibition by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) used to determine drug-target engagement in a cellular environment.

CETSA_Workflow Start Start: Cell Culture Treatment 1. Compound Treatment (Drug vs. Vehicle) Start->Treatment Heat 2. Heat Shock (Temperature Gradient) Treatment->Heat Lysis 3. Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Supernatant 5. Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis 6. Western Blot Analysis (Quantify Target Protein) Supernatant->Analysis End End: Melt Curve Generation Analysis->End

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Workflow: Target Validation Cascade

The following diagram illustrates the logical progression of experiments to validate a new biological target for a compound.

Target_Validation_Workflow Hypothesis Hypothesis Generation (e.g., from Pull-Down/MS) Biochemical Biochemical Assay (In Vitro Kinase Assay) Hypothesis->Biochemical Potency? Cellular_Target Cellular Target Engagement (CETSA) Biochemical->Cellular_Target Cellular Engagement? Cellular_Functional Cellular Functional Assay (pSTAT Inhibition) Cellular_Target->Cellular_Functional Functional Effect? Validation Target Validated Cellular_Functional->Validation

Caption: A logical workflow for the validation of a new biological target.

References

Comparative study of the metabolic profiles of (E/Z)-Methyl mycophenolate and Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comprehensive overview of the well-documented metabolic profile of Mycophenolate Mofetil, a widely used immunosuppressant. The information presented here, including quantitative data, experimental protocols, and pathway visualizations, will serve as a valuable resource for researchers, scientists, and drug development professionals working with mycophenolate compounds.

Mycophenolate Mofetil (MMF): An Overview

Mycophenolate mofetil is the 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA), formulated to enhance the bioavailability of MPA[3]. Following oral administration, MMF is rapidly and completely absorbed and undergoes extensive presystemic hydrolysis by carboxylesterases in the gut wall, blood, liver, and other tissues to yield the pharmacologically active MPA[4][5]. MPA is a potent, selective, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. This inhibition selectively targets the proliferation of T and B lymphocytes, which are heavily reliant on this pathway[6].

Metabolic Profile of Mycophenolate Mofetil (MMF)

The metabolism of MMF is primarily characterized by its rapid conversion to MPA and the subsequent extensive metabolism of MPA.

From Mycophenolate Mofetil to Mycophenolic Acid

The initial and crucial metabolic step is the hydrolysis of MMF to MPA. This conversion is so rapid and complete that MMF is often undetectable in the plasma of healthy volunteers and transplant recipients after administration[3][7]. This hydrolysis is catalyzed by carboxylesterases, with CES-1 and CES-2 being the main enzymes involved[7].

Metabolism of Mycophenolic Acid (MPA)

Once formed, MPA undergoes extensive phase II metabolism, primarily through glucuronidation. The liver is the main site of MPA metabolism, although the kidneys and gastrointestinal tract also contribute[4][8].

The major metabolites of MPA are:

  • Mycophenolic acid 7-O-glucuronide (MPAG): This is the principal metabolite, accounting for the vast majority of the administered dose. MPAG is pharmacologically inactive. The formation of MPAG is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the major isoform involved in the liver[3][7].

  • Acyl-glucuronide of MPA (AcMPAG): This is a minor metabolite, but it is pharmacologically active, with a potency comparable to MPA in inhibiting IMPDH[4]. However, its contribution to the overall immunosuppressive effect is considered to be limited due to its lower plasma concentrations compared to MPA[9]. UGT2B7 is the primary enzyme responsible for the formation of AcMPAG[3].

  • Other Minor Metabolites: Other minor metabolites, such as a phenolic 7-O-glucoside (MPAGls), have also been identified[1].

A significant feature of MPA pharmacokinetics is enterohepatic recirculation. MPAG is excreted into the bile, where it can be deconjugated back to MPA by bacterial β-glucuronidases in the colon. The reabsorbed MPA can then re-enter the systemic circulation, often resulting in a secondary peak in the plasma concentration-time profile of MPA, typically occurring 6-12 hours after dosing[4][5]. This recirculation can contribute significantly to the total MPA exposure (AUC)[4].

Quantitative Data: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Mycophenolic Acid (MPA) following the administration of Mycophenolate Mofetil. These values can exhibit significant inter-individual variability.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) after Oral Mycophenolate Mofetil Administration

ParameterValueReference
Bioavailability80.7% to 94%[3][4]
Time to Peak Plasma Concentration (Tmax)1-2 hours[4]
Plasma Protein Binding97-99% (to albumin)[4][5]
Elimination Half-life (t½)9 to 17 hours[3][4]
Apparent Clearance (CL/F) in Adults14.1 to 34.9 L/h (with cyclosporine)[4]
11.9 to 25.4 L/h (with tacrolimus)[4]
Major MetaboliteMycophenolic acid 7-O-glucuronide (MPAG)[4]
Minor Active MetaboliteAcyl-glucuronide of MPA (AcMPAG)[4]

Table 2: Comparison of Pharmacokinetic Parameters of MPA from Mycophenolate Mofetil (MMF) and Enteric-Coated Mycophenolate Sodium (EC-MPS)

ParameterMycophenolate Mofetil (MMF)Enteric-Coated Mycophenolate Sodium (EC-MPS)Reference
Absorption Rate Constant (ka)4.1 h⁻¹3.0 h⁻¹
Lag Time (tlag)0.30 hMorning: 0.95, 1.88, or 4.83 h; Evening: 9.04 h
MPA Area Under the Curve (AUC)58.4 ± 14.1 µg·h/mL57.4 ± 15.0 µg·h/mL[3]
Peak MPA Concentration (Cmax)Bioequivalent to EC-MPSBioequivalent to MMF[3]
Predose MPA LevelsLower and less variableHigher and more variable[3]

Experimental Protocols

Determination of MPA and MPAG in Plasma using High-Performance Liquid Chromatography (HPLC)

This method is commonly used to quantify the concentrations of MPA and its major metabolite, MPAG, in biological samples.

Methodology:

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes at predetermined time points after drug administration.

    • Centrifuge the blood samples to separate the plasma.

    • To prevent in vitro conversion of MMF to MPA, stabilize the plasma by adding an acid, such as ortho-phosphoric acid[10].

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution mode.

  • Detection:

    • Detect MPA and MPAG using a UV detector at a specific wavelength (e.g., 215 nm or 254 nm).

  • Quantification:

    • Create a calibration curve using standards of known MPA and MPAG concentrations.

    • Determine the concentrations of MPA and MPAG in the plasma samples by comparing their peak areas to the calibration curve.

In Vitro Glucuronidation Assay using Human Liver Microsomes

This assay is used to study the kinetics of MPA glucuronide formation and to identify the UGT isoforms involved.

Methodology:

  • Incubation Mixture:

    • Prepare an incubation mixture containing human liver microsomes (a source of UGT enzymes), MPA (the substrate), and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) (the co-substrate).

    • The reaction is typically carried out in a buffered solution at 37°C.

  • Reaction:

    • Initiate the reaction by adding UDPGA.

    • Incubate for a specific period.

    • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile or methanol).

  • Analysis:

    • Analyze the formation of MPAG using HPLC with UV or mass spectrometry (LC-MS/MS) detection.

  • Kinetic Analysis:

    • By varying the concentration of MPA, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

Visualizations

Metabolic Pathway of Mycophenolate Mofetil

MMF_Metabolism MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) (Active) MMF->MPA Hydrolysis (Carboxylesterases) MPAG Mycophenolic Acid 7-O-Glucuronide (MPAG) (Inactive) MPA->MPAG Glucuronidation (UGT1A9) AcMPAG Acyl-Glucuronide of MPA (AcMPAG) (Active) MPA->AcMPAG Glucuronidation (UGT2B7) Bile Bile MPAG->Bile Excretion Urine Urine AcMPAG->Urine Excretion Intestine Intestine Bile->Intestine Enterohepatic Recirculation Intestine->MPA Deconjugation (Bacterial β-glucuronidases)

Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study Clinical Study cluster_lab Laboratory Analysis cluster_data Data Analysis DrugAdmin Drug Administration (e.g., Oral MMF) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantification Quantification of MPA and Metabolites HPLC->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., AUC, Cmax, t½) Quantification->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of Mycophenolate Mofetil.

References

Safety Operating Guide

Safe Disposal of (E/Z)-Methyl Mycophenolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle (E/Z)-Methyl mycophenolate with appropriate personal protective equipment (PPE) to prevent exposure through inhalation, ingestion, or skin contact.

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[2]

  • Lab Coat: A disposable, low-permeability gown should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator should be used within a chemical fume hood.[3]

All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The primary and highly recommended method for the disposal of this compound and all materials contaminated with it is through a licensed and approved hazardous waste contractor.[4] This ensures compliance with all local, state, and federal regulations for hazardous and pharmaceutical waste.[5]

  • Waste Segregation: All items that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Laboratory consumables (pipette tips, vials, culture plates, etc.).

    • Spill cleanup materials.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled, leak-proof hazardous waste container.[5] The container should be sealed to prevent any leakage.

    • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Empty Containers: Handle uncleaned, empty containers of this compound as if they still contain the product and dispose of them as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents, including the name "this compound."

  • Storage: Store the sealed hazardous waste containers in a secure, designated area away from incompatible materials until they can be collected by a licensed hazardous waste disposal service.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste. High-temperature incineration is the recommended method for the complete destruction of cytotoxic compounds.[4]

Spill Management

In the event of a spill, immediate action is required to minimize exposure and contamination.

  • Minor Spills (less than 5g or 5mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material.

    • If the spill is a powder, carefully dampen the material to prevent dust generation before cleaning.[1]

    • Collect the absorbed material and any contaminated debris into a sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

    • Prevent entry to the contaminated area until it has been properly decontaminated by trained personnel.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of cytotoxic agents like this compound.

ParameterDataSource
Minor Spill Threshold< 5 g or < 5 mLGeneral guideline for cytotoxic substances

Experimental Protocols

No specific experimental protocols for the degradation or inactivation of this compound for disposal purposes are available in the reviewed literature. The standard and required procedure is collection and disposal via a licensed hazardous waste facility, typically involving high-temperature incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Handle this compound in Fume Hood B Wear Full PPE: - Double Nitrile Gloves - Lab Coat - Eye Protection C Unused/Expired Compound B->C D Contaminated Labware (pipettes, vials, etc.) B->D E Contaminated PPE B->E F Spill Cleanup Materials B->F G Segregate all waste as Hazardous C->G D->G E->G F->G H Place in Labeled, Leak-Proof Hazardous Waste Containers G->H I Sharps in Designated Puncture-Resistant Container G->I J Store in Secure, Designated Area H->J I->J K Contact EHS or Licensed Hazardous Waste Contractor J->K L Dispose via High-Temperature Incineration K->L

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (E/Z)-Methyl Mycophenolate

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-Methyl mycophenolate , a racemic compound of the methyl ester of mycophenolic acid, requires stringent safety protocols in a laboratory setting due to its potential health risks, which are comparable to its better-known analogue, Mycophenolate Mofetil (MMF).[1][2][3] As a researcher, scientist, or drug development professional, understanding and implementing these essential, immediate safety and logistical measures is paramount for your protection and the integrity of your work. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Given that this compound is closely related to Mycophenolate Mofetil, a potent immunosuppressive and cytotoxic agent, it should be handled with the same level of caution.[1][2] Mycophenolate Mofetil is classified as a hazardous drug with potential teratogenic effects and acute toxicity if swallowed.[1][4] Exposure can occur through inhalation, ingestion, or skin contact.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to minimize any potential exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required PPE, drawing on recommendations for handling cytotoxic and hazardous drugs like Mycophenolate Mofetil.[1][5]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested, powder-free nitrile gloves is recommended.[1][5] Gloves should meet ASTM Standard D-6978.[5]Prevents skin contact with the powdered form of the drug. Change gloves frequently, and immediately if they become torn, punctured, or contaminated.[5]
Gown A disposable, back-closing gown made of a low-permeability, lint-free fabric.[1][5]Protects clothing and skin from contamination. Gowns should be changed immediately in case of contamination or at the end of a procedure.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][4] A full face shield is preferred if there is a risk of splashing.[5]Prevents eye contact with airborne particles or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device like a chemical fume hood.[1][6]Minimizes inhalation of aerosolized powder.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a clear guide for handling this compound from receipt to disposal.

Preparation and Weighing:
  • Engineering Controls: All handling of powdered this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet to avoid the inhalation of dust or aerosols.[7][8]

  • Dedicated Equipment: Use a dedicated set of utensils (spatulas, weigh boats) for this compound.[1]

  • Reducing Dust: When possible, dampen the powder with a suitable solvent to reduce dust generation.[1]

Solution Preparation:
  • Avoiding Splashes: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[1]

  • Secure Containment: Ensure the container is securely capped before mixing or vortexing.[1]

Administration (In Vitro/In Vivo):
  • Consistent PPE: Wear all prescribed PPE during the administration of the compound to cell cultures or animals.[1]

  • Preventing Leaks: Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1][7]

  • Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4][9]

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.[1]

  • Decontamination: All work surfaces should be decontaminated after handling the compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.[10]

  • Alert Others: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined above.[10]

  • Containment:

    • Powder Spills: Use dry clean-up methods to avoid generating dust.[9][11] Gently cover the spill with absorbent material.

    • Liquid Spills: Absorb the spill with an inert material.[1]

  • Cleanup: Clean the spill area with a suitable decontaminating solution.[1]

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Start Start: Receive Compound DonPPE Don Full PPE Start->DonPPE Preparation Preparation & Weighing (in Fume Hood) SolutionPrep Solution Preparation Preparation->SolutionPrep DonPPE->Preparation Administration Administration (In Vitro / In Vivo) SolutionPrep->Administration WasteSegregation Waste Segregation Administration->WasteSegregation SolidWaste Solid Waste (Contaminated PPE, etc.) WasteSegregation->SolidWaste LiquidWaste Liquid Waste (Unused Solution) WasteSegregation->LiquidWaste SharpsWaste Sharps Waste (Needles, Syringes) WasteSegregation->SharpsWaste HazardousDisposal Hazardous Waste Disposal SolidWaste->HazardousDisposal LiquidWaste->HazardousDisposal SharpsWaste->HazardousDisposal Decontaminate Decontaminate Work Area HazardousDisposal->Decontaminate End End Decontaminate->End

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。